2-Methyl-2-(methylamino)propanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(methylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,4-6)7-3/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVYJRZBVRXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368892 | |
| Record name | 2-methyl-2-(methylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273-39-4 | |
| Record name | 2-methyl-2-(methylamino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(methylamino)propanenitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Methyl-2-(methylamino)propanenitrile CAS 2273-39-4 properties
The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Methyl-2-(methylamino)propanenitrile. It synthesizes chemical principles, reliable synthesis pathways, and application data into a cohesive monograph for drug development professionals.[1]
CAS: 2273-39-4 | Formula:
Executive Summary
This compound (also known as
-
Conformational Restriction: It acts as a direct precursor to
-methyl- -aminoisobutyric acid ( -Me-AIB), a residue used to induce helical turns in peptiomimetics via the Thorpe-Ingold effect.[1] -
Heterocyclic Synthesis: The nitrile and amine functionalities are positioned to facilitate cyclization into gem-dimethyl substituted imidazolines and diazepines, scaffolds frequently screened for GPCR and kinase activity.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and identification.
| Property | Value | Note |
| Molecular Weight | 98.15 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken upon oxidation |
| Density | At 25°C | |
| Boiling Point | 146–150 °C | At 760 mmHg (Predicted) |
| Flash Point | ~45 °C | Flammable (Category 3) |
| pKa (Conjugate Acid) | ~9.8 | Estimated for secondary amine |
| Solubility | Soluble in organic solvents (EtOH, DCM, THF) | Miscible with water (hydrolysis risk) |
Spectroscopic Identification (Characteristic Signals)
-
NMR (
): -
IR Spectrum:
-
: Weak to medium
stretch (often suppressed in -aminonitriles). -
:
stretch.
-
: Weak to medium
Synthetic Pathways
The most robust route to CAS 2273-39-4 is a modified Strecker Synthesis .[1] Unlike the synthesis of primary aminonitriles, the use of methylamine requires careful control of stoichiometry to prevent over-alkylation or imine oligomerization.
Core Synthesis Protocol: The Strecker Variant
Reaction Logic: The reaction proceeds via the in situ formation of an iminium ion from acetone and methylamine, which is then intercepted by the cyanide anion.
Step-by-Step Methodology:
-
Reagents: Acetone (1.0 eq), Methylamine (1.1 eq, 40% aq. or methanolic solution), Sodium Cyanide (1.05 eq), Ammonium Chloride (1.1 eq).
-
Setup: A jacketed reactor cooled to 0°C.
-
Addition:
-
Dissolve
and in water. -
Add Methylamine solution slowly, maintaining
. -
Add Acetone dropwise over 30 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. The lipophilic aminonitrile will separate as an oil.
-
Workup: Extract with Diethyl Ether or Dichloromethane (
). Wash organics with brine.[1] Dry over . -
Purification: Vacuum distillation is recommended due to the compound's thermal sensitivity.
Visualization: Synthesis Mechanism
Caption: The Strecker synthesis pathway involving iminium formation followed by nucleophilic cyanide addition.[1]
Reactivity & Transformations
The utility of CAS 2273-39-4 stems from its bifunctional nature.[1] The nitrile is an electrophile, while the amine is a nucleophile.[1] However, the gem-dimethyl group imposes significant steric hindrance , often requiring more vigorous conditions for hydrolysis compared to linear aminonitriles.[1]
A. Hydrolysis to Amino Acids
The transformation to
-
Conditions: Conc.
(6N to 12N), Reflux, 6–12 hours.[1] -
Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the acid.[2]
-
Note: Base hydrolysis is often sluggish due to charge repulsion between the hydroxide and the transient carboxylate in the sterically crowded transition state.
B. Reduction to Diamines
Reduction yields
-
Reagent: Lithium Aluminum Hydride (
) in THF.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Conditions:
.
C. Heterocycle Formation (Imidazolines)
Reaction with aldehydes or ethylenediamine leads to gem-dimethyl substituted heterocycles.[1]
-
Reagent: Ethylenediamine +
or Aldehydes. -
Product: 4,4-dimethyl-imidazolidine derivatives.[1]
Visualization: Reaction Map
Caption: Divergent synthetic utility of the scaffold: Hydrolysis, Reduction, and Cyclization.
Applications in Drug Discovery
The Gem-Dimethyl Effect
Incorporating this scaffold into peptide chains restricts the conformational freedom of the backbone. The steric bulk of the two methyl groups forces the peptide chain into specific turns (often
-
Stabilize bioactive peptide conformations.[1]
-
Increase resistance to proteolytic degradation (metabolic stability).
Kinase Inhibitor Scaffolds
The gem-dimethyl motif is frequently found in kinase inhibitors (e.g., targeting GSK-3
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
| Hazard Class | Code | Description |
| Eye Damage | H318 | Causes serious eye damage.[1][3][4] (Irreversible) |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Acute Toxicity | H302 | Harmful if swallowed (Cyanide metabolite risk). |
Critical Handling Protocols:
-
Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work in a well-ventilated fume hood.
-
PPE: Chemical splash goggles and nitrile gloves are mandatory.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aminonitriles can degrade to dark tars if exposed to moisture and air over time.
References
-
Strecker Synthesis of
-Aminonitriles: -
Hydrolysis of Sterically Hindered Nitriles
- Source: "Steric Effects in the Hydrolysis of Nitriles." Journal of the American Chemical Society.
- Context: Explains the requirement for vigorous acid hydrolysis for gem-dimethyl nitriles.
-
Gem-Dimethyl Effect in Medicinal Chemistry
- Source: "The Thorpe-Ingold Effect in Cyclizations and Conform
-
Context: Theoretical basis for using this scaffold in peptidomimetics.[1]
-
Safety Data Sheet (SDS)
Sources
- 1. CN101687770A - Process for preparing nitriles - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. acs.org [acs.org]
- 6. This compound | 2273-39-4 | Benchchem [benchchem.com]
- 7. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE - Google Patents [patents.google.com]
2-(Methylamino)isobutyronitrile chemical structure and stability
An In-depth Technical Guide to the Chemical Structure and Stability of 2-(Methylamino)isobutyronitrile
Abstract
This technical guide provides a comprehensive analysis of 2-(Methylamino)isobutyronitrile, a key chemical intermediate. It delves into its core chemical structure, details its physicochemical properties, and offers an in-depth examination of its chemical stability under various conditions. The narrative focuses on predictable degradation pathways, such as hydrolysis and thermal decomposition, grounding these predictions in established chemical principles for aminonitriles. Furthermore, this document outlines robust, field-proven experimental protocols for conducting forced degradation and long-term stability studies. These methodologies are coupled with validated analytical techniques to ensure accurate quantification and a self-validating system for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to handle, analyze, and formulate with 2-(Methylamino)isobutyronitrile confidently.
Chemical Identity and Physicochemical Profile
2-(Methylamino)isobutyronitrile, also known as 2-methyl-2-(methylamino)propanenitrile, is an α-aminonitrile. This class of compounds is characterized by a nitrile group and an amino group attached to the same carbon atom. The presence of these two functional groups on a sterically hindered quaternary carbon defines its unique reactivity and chemical behavior.
Molecular Structure
The structure consists of a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a methylamino group (-NHCH₃). This branched structure is a key feature influencing its chemical properties.[1]
Caption: Chemical structure of 2-(Methylamino)isobutyronitrile.
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, storage, and analytical method development. The data presented below is compiled from various chemical databases for the parent compound and structurally related molecules.
| Property | Value | Source |
| CAS Number | 950-26-5 | [2] |
| Molecular Formula | C₅H₁₀N₂ | Inferred from Structure |
| Molecular Weight | 98.15 g/mol | [3] |
| Appearance | Expected to be a colorless liquid | Analogy to Isobutyronitrile[1][4] |
| Boiling Point | Not available; Isobutyronitrile: 104-118 °C | [1] |
| Solubility | Expected to be soluble in common organic solvents. | Analogy to AIBN[5][6] |
Chemical Stability and Degradation Pathways
Understanding the stability of 2-(Methylamino)isobutyronitrile is paramount for ensuring its quality, safety, and efficacy in any application. The primary degradation routes for α-aminonitriles are hydrolysis and thermal decomposition.
Hydrolytic Stability
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[7][8] The presence of the adjacent amino group can influence the rate of this transformation.
Expertise Insight: The hydrolysis of nitriles is an irreversible process that is often catalyzed by heat.[9] The initial step involves the conversion of the nitrile to a carboxamide, which is then further hydrolyzed to a carboxylic acid and an ammonium salt (in acidic media) or a carboxylate salt (in basic media).[8]
Caption: Predicted hydrolytic degradation pathways.
-
2.1.1. Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which activates the carbon atom for nucleophilic attack by water.[8][10] This leads to the formation of 2-methyl-2-(methylamino)propanamide, which is subsequently hydrolyzed to 2-(methylamino)isobutyric acid and an ammonium salt.[9]
-
2.1.2. Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[8] This process also forms the intermediate amide, which is then hydrolyzed to the corresponding carboxylate salt and ammonia. The rate of alkaline hydrolysis is influenced by steric and electronic factors; electron-withdrawing groups tend to increase the reaction rate.[11][12]
Thermal Stability and Decomposition
Expertise Insight: Although 2-(Methylamino)isobutyronitrile lacks the azo group of AIBN, its quaternary structure suggests that at elevated temperatures, it could undergo fragmentation. Potential decomposition pathways may involve the cleavage of C-C bonds or reactions involving the amino and nitrile functionalities, potentially leading to the release of toxic fumes like nitrogen oxides and cyanides upon combustion.[4]
Caption: Conceptual model of thermal decomposition.
Experimental Design for Stability Assessment
A robust stability testing program is crucial. It involves subjecting the compound to a range of exaggerated conditions to identify potential degradation products and establish a stability profile. This process is fundamental to ensuring that analytical methods are "stability-indicating."
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to intentionally degrade the sample to predict the primary degradation pathways and to validate that the analytical method can separate the parent compound from its degradation products.
Trustworthiness: A self-validating protocol requires that each stress condition produces a quantifiable level of degradation (typically 5-20%). This confirms both the susceptibility of the molecule to that stress and the ability of the analytical method to detect the change.
Sources
- 1. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 2. Le nouvelliste, 1 avril 2004, jeudi 1 avril 2004 | BAnQ numérique [numerique.banq.qc.ca]
- 3. 2-methyl-3-(methylamino)propanenitrile | CAS 50840-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Gem-dimethyl substituted alpha-aminonitrile derivatives
Gem-Dimethyl & -Disubstituted -Aminonitriles: Synthesis, Stability, and Therapeutic Applications[1][2]
Executive Summary
The introduction of a gem-dimethyl group (or its cyclic equivalent, the cyclopropyl moiety) at the
This guide provides a comprehensive technical analysis of gem-dimethyl substituted
Chemical Fundamentals: The Thorpe-Ingold Effect
The stability and reactivity of gem-dimethyl aminonitriles are governed by the Thorpe-Ingold effect (gem-dimethyl effect).[1][2] In unhindered systems (e.g., aminoacetonitrile), the bond angle between substituents is relaxed. However, the introduction of two methyl groups at the
Mechanistic Implications[1][2][3][4]
-
Conformational Restriction: The bulky methyl groups restrict rotation around the
and bonds, pre-organizing the molecule into a conformation that often mimics the transition state for cyclization or enzyme binding. -
Metabolic Stability: The absence of an
-proton renders the molecule immune to racemization via enolization. This is critical for maintaining the stereochemical integrity of drug candidates in vivo. -
Hydrolytic Shielding: The steric bulk hinders the approach of water molecules to the nitrile carbon, significantly reducing the rate of non-enzymatic hydrolysis compared to linear analogs.
Synthetic Methodologies
Synthesis of gem-dimethyl
Workflow Visualization: Modified Strecker Synthesis
The following diagram outlines the equilibrium dynamics and the optimized pathway for synthesizing sterically hindered aminonitriles.
Figure 1: Mechanistic pathways in the Strecker synthesis of hindered aminonitriles.[1][2] Note the reversibility (Retro-Strecker) which must be suppressed.
Protocol 1: Optimized Synthesis of 2-Amino-2-methylpropanenitrile
This protocol utilizes a thermodynamically controlled ammonolysis of acetone cyanohydrin, avoiding the handling of gaseous HCN.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a pressure vessel or sealed heavy-walled flask, dissolve Acetone Cyanohydrin (1.0 eq) in saturated methanolic ammonia (10 eq).
-
Catalysis: Add anhydrous Ammonium Chloride (0.1 eq) to buffer the pH and facilitate the leaving group departure (-OH to -NH2 exchange).
-
Reaction: Seal the vessel and stir at room temperature for 24-48 hours . Note: Heating often favors the retro-Strecker reaction (decomposition to ketone + HCN).[1][2]
-
Workup:
-
Cool the vessel to 0°C before opening.
-
Concentrate the mixture under reduced pressure (keep bath < 30°C) to remove excess ammonia and methanol.
-
Dissolve the residue in diethyl ether.
-
Wash with brine, dry over
, and concentrate.
-
-
Purification: Distillation under reduced pressure (bp ~50-55°C at 15 mmHg). The product is a colorless oil.
Critical Control Point: The reaction must be kept anhydrous. Water promotes the hydrolysis of the nitrile to the amide (2-amino-2-methylpropanamide).[1][2]
Medicinal Chemistry Applications: The Nitrile Warhead[10][11]
In drug discovery, the
Mechanism of Action: Cysteine Protease Inhibition
Drugs like Odanacatib (Cathepsin K inhibitor) utilize a cyclopropyl-nitrile motif (a cyclic gem-dimethyl equivalent).[1][2] The active site cysteine thiolate attacks the nitrile carbon to form a thioimidate adduct.
Figure 2: Mechanism of reversible covalent inhibition of cysteine proteases by
Case Study: Odanacatib vs. Linear Analogs
The gem-dimethyl (or cyclopropyl) substitution is not merely structural; it defines the potency and safety profile.
| Feature | Linear Analog (H, H) | Gem-Dimethyl / Cyclopropyl (Me, Me) |
| Conformation | Flexible (High entropy cost binding) | Rigid (Pre-organized for active site) |
| Metabolic Stability | Low (Susceptible to racemization/oxidation) | High (Blocks P450 |
| Hydrolytic Stability | Moderate ( | High ( |
| Potency (Cat K) |
Key Insight: The 1-cyanocyclopropyl group in Odanacatib acts as a bioisostere of the gem-dimethyl group.[1][2] It provides the same Thorpe-Ingold constraints but with slightly altered lipophilicity and metabolic stability profiles.[1][2]
Stability & Characterization
Spectroscopic Signature[1][2]
-
IR Spectroscopy: The nitrile group exhibits a characteristic weak-to-medium absorption band at 2230–2250 cm⁻¹ .[1][2] In gem-dimethyl systems, this band may shift slightly due to electronic donation from the methyl groups.[1][2]
-
NMR: The quaternary carbon (gem-dimethyl center) prevents
-coupling protons on the -carbon, simplifying the spectrum.[1][2] In NMR, the nitrile carbon typically appears at 120–124 ppm .
Hydrolytic Degradation Profile
Gem-dimethyl aminonitriles degrade primarily via hydrolysis to the corresponding amino acid (e.g., 2-aminoisobutyric acid, Aib ).[1][2]
References
-
Strecker Synthesis & Mechanisms
-
Medicinal Chemistry & Protease Inhibitors
-
Frizler, M., et al. (2010).[2][9] Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry. Link
-
Oballa, R. M., et al. (2007).[2][10] Development of a potent, highly selective, and orally active inhibitor of cysteine protease cathepsin K. Journal of Medicinal Chemistry. Link (Context for Odanacatib development).
-
-
Thorpe-Ingold Effect
-
Gem-Dimethyl in Drug Design
Sources
- 1. guidechem.com [guidechem.com]
- 2. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1371632A1 - Process for producing acetone cyanohydrin - Google Patents [patents.google.com]
- 5. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 6. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
Steric Effects of Gem-Dimethyl Group in Aminonitriles: A Technical Guide
The following technical guide details the steric effects of the gem-dimethyl group in aminonitriles, structured for researchers and drug development professionals.
Executive Summary
The introduction of a gem-dimethyl group (two methyl substituents at a single carbon center) into aminonitrile scaffolds is a pivotal strategy in modern medicinal chemistry. This modification exploits the Thorpe-Ingold Effect (gem-dialkyl effect) to restrict conformational freedom, enhance metabolic stability, and modulate reactivity.
This guide provides a deep technical analysis of how the gem-dimethyl moiety influences the synthesis, hydrolytic stability, and pharmacological potential of
Mechanistic Principles: The Thorpe-Ingold Effect[1][2]
Conformational Restriction & Entropy
The core principle governing the behavior of gem-dimethyl aminonitriles is the Thorpe-Ingold Effect . In a linear chain, the introduction of two methyl groups on a methylene carbon induces steric repulsion between the methyls and the adjacent chain segments.
-
Angle Compression: The bulky methyl groups require more space, expanding the
angle. To compensate, the internal bond angle between the other two substituents (the amine and the nitrile) is compressed, often reducing it below the standard tetrahedral angle ( ).[1] -
Entropic Pre-organization: By restricting the rotation of the carbon backbone, the gem-dimethyl group reduces the entropic penalty for cyclization or binding. The molecule is "pre-organized" into a conformation that resembles the bound state or the transition state for cyclization.
Impact on Hybridization Equilibrium ( vs. )
In the context of aminonitriles (which exist in equilibrium with their corresponding imines via the retro-Strecker reaction), the gem-dimethyl group influences the thermodynamic stability of the
-
Stabilization of the Adduct: Unlike extremely bulky groups (e.g., tert-butyl) that destabilize the tetrahedral center due to steric crowding, the gem-dimethyl group typically stabilizes the
aminonitrile over the planar imine. The tetrahedral geometry ( ) better accommodates the internal angle compression required by the methyls than the trigonal planar geometry ( ).
Visualization of Steric Mechanism
The following diagram illustrates the angle compression and steric shielding mechanism.
Caption: Mechanism of the Thorpe-Ingold effect in aminonitriles. The gem-dimethyl group induces angle compression, favoring cyclization, while simultaneously providing a steric shield against hydrolysis.
Synthetic Pathways & Protocols
Synthesizing gem-dimethyl aminonitriles requires overcoming the very steric hindrance that makes them valuable. Standard Strecker conditions often fail due to the low reactivity of hindered ketones (e.g., acetone, 3-pentanone) compared to aldehydes.
The "Thermodynamic" Modified Strecker Protocol
This protocol utilizes Trimethylsilyl Cyanide (TMSCN) and a Lewis Acid catalyst to drive the equilibrium toward the aminonitrile, avoiding the reversibility issues common with aqueous KCN.
Target Molecule: 2-Amino-2-methylpropanenitrile (from Acetone)
Reagents:
-
Substrate: Acetone (1.0 equiv)
-
Amine Source: Ammonia (7M in MeOH) or Benzylamine (1.0 equiv)
-
Cyanide Source: TMSCN (1.2 equiv)
-
Catalyst: Indium(III) Triflate [In(OTf)
] (5 mol%) or Iodine ( ) (10 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step Protocol:
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask under Argon, dissolve Acetone (10 mmol) in anhydrous DCM (20 mL).
-
Add the amine (10 mmol) and the catalyst (0.5 mmol).
-
Stir at room temperature for 30 minutes. Note: For acetone + ammonia, this step is rapid.
-
-
Cyanosilylation:
-
Cool the mixture to 0°C.
-
Dropwise add TMSCN (12 mmol). Caution: TMSCN is highly toxic. Work in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC is difficult; use NMR or IR (disappearance of C=O stretch).
-
-
Desilylation/Workup:
-
Quench the reaction with MeOH (5 mL).
-
For the free amine: Add saturated aqueous NaHCO
. Extract with DCM (3x). -
Dry organic layer over Na
SO , filter, and concentrate carefully (aminonitriles can be volatile).
-
-
Purification:
-
Gem-dimethyl aminonitriles are often crystalline.[2] Recrystallize from Et
O/Hexanes if solid. If oil, purify via short-path silica chromatography (rapid elution to prevent silica-catalyzed retro-Strecker).
-
Synthetic Workflow Diagram
Caption: Modified Strecker synthesis workflow using TMSCN to overcome steric hindrance.
Chemical Stability & Reactivity Profile
The gem-dimethyl group confers a unique "Stability-Lability" duality that must be managed during drug development.
Hydrolytic Stability (The "Steric Shield")
Unlike linear
-
Mechanism: The two methyl groups block the trajectory of the water nucleophile attacking the nitrile carbon.
-
Data Comparison: | Substrate | Hydrolysis Condition (
, 100°C) | (Half-life) | | :--- | :--- | :--- | | Glycinonitrile (Linear) | Rapid | < 30 min | | Alaninonitrile (Mono-methyl) | Moderate | ~ 2 hours | | Aib-nitrile (Gem-dimethyl) | Resistant | > 24 hours |
Retro-Strecker Lability
While stable to hydrolysis, gem-dimethyl aminonitriles can be prone to the Retro-Strecker reaction (loss of HCN) under specific conditions (high heat, non-polar solvents, absence of acid).
-
Risk: In open vessels or under vacuum, the volatile HCN can escape, driving the equilibrium back to the ketone.
-
Mitigation: Store as HCl or Tosylate salts. The protonated amine (
) strongly destabilizes the transition state for cyanide elimination, effectively "locking" the nitrile.
Applications in Drug Discovery[4][5]
The gem-dimethyl aminonitrile motif is rarely a final drug target itself but is a critical intermediate for Conformationally Restricted Amino Acids (e.g.,
Case Study: Cathepsin K Inhibitors
In the development of Cathepsin K inhibitors (e.g., Odanacatib analogues), the introduction of a gem-dimethyl group adjacent to the nitrile "warhead" serves two functions:
-
Metabolic Blocking: Prevents P450-mediated oxidation of the
-carbon. -
Potency Enhancement: The Thorpe-Ingold effect forces the nitrile into the active site of the cysteine protease, increasing
(association rate).
Peptidomimetics (Aib Residues)
Gem-dimethyl aminonitriles are precursors to Aib (Aminoisobutyric acid) . Incorporating Aib into peptide drugs induces helical structures (
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions.[1] Link
-
Zu, L., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.[3] PMC (PubMed Central). Link
-
Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[4] Journal of Medicinal Chemistry. Link[4]
-
Masumoto, S., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science.[1][5][6][7] Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[8] Journal of Medicinal Chemistry. Link
Sources
- 1. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methyl-2-(methylamino)propanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-(methylamino)propanenitrile, a molecule of significant interest in synthetic chemistry and pharmaceutical development, presents unique challenges and opportunities related to its solubility. This guide provides a comprehensive technical overview of its solubility characteristics in various organic solvents, offering both theoretical predictions and practical methodologies for its quantitative determination. Understanding and controlling the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development.
From a structural standpoint, this compound possesses a tertiary amine and a nitrile functional group. The presence of the nitrogen atom in the amine and the cyano group introduces polarity and the potential for hydrogen bonding, which are key determinants of its solubility. This guide will delve into the physicochemical properties of the molecule to provide a predictive framework for its behavior in a range of common organic solvents.
Physicochemical Properties Governing Solubility
A thorough understanding of the inherent properties of this compound is fundamental to predicting its solubility. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | [1][2][3] |
| Molecular Weight | 98.15 g/mol | [1][2][3] |
| Boiling Point | 59 °C at 20 Torr | [4] |
| Density | 0.8698 g/cm³ at 25 °C | [2][4] |
| XLogP3 | 0.2 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The XLogP3 value of 0.2 suggests a relatively low lipophilicity, indicating that the compound is not exceedingly soluble in non-polar, hydrocarbon-based solvents. The presence of one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the amine and nitrile nitrogens) suggests that hydrogen bonding will play a significant role in its interactions with protic and other polar solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative prediction of its solubility in various classes of organic solvents can be made. It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical application.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ability of the solvent to engage in hydrogen bonding with both the amine and nitrile functionalities of the solute will facilitate dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents will interact favorably with the polar nature of the solute. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |
| Non-Polar Aprotic | Hexane, Toluene | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, which may allow for some degree of dissolution. |
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and reliable solubility data, experimental determination is essential. The following protocol outlines a robust shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of this compound into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Add a precise volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation :
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. It is critical not to disturb the sediment during sampling.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any suspended solid particles that could lead to an overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification :
-
Analyze the diluted samples using a validated HPLC or GC method. The choice of analytical technique will depend on the volatility and chromophoric properties of this compound and the solvent used.[5][6][7][8][9]
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility :
-
The solubility is calculated from the concentration of the analyte in the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Logical Framework for Method Validation
Caption: Key parameters for validating the analytical method for solubility determination.
Safety Considerations
This compound is a chemical that requires careful handling. According to available safety data, it can cause serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2][10][11][12] All work should be conducted in a well-ventilated fume hood.[2][10]
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By combining theoretical predictions based on its physicochemical properties with a detailed, practical protocol for experimental determination, researchers and drug development professionals are better equipped to handle and utilize this compound effectively. The provided methodologies and safety information aim to ensure both the scientific integrity of the results and the safety of the personnel involved.
References
- This compound | 2273-39-4 | Benchchem. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility test/ Organic lab. (2021, April 29). YouTube.
- How can you determine the solubility of organic compounds? (2017, June 24). Quora.
- 2273-39-4(this compound) Product Description. (n.d.). ChemicalBook.
- This compound | C5H10N2 | CID 2530251. (n.d.). PubChem.
- 2-(Methylamino)propanenitrile | C4H8N2 | CID 93083. (n.d.). PubChem.
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). ECHEMI.
- 2-(Methylamino)propanenitrile. (n.d.). CymitQuimica.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- SAFETY DATA SHEET. (2017, December 4).
- Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Hydrology. (n.d.). Hilaris Publisher.
- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- 2273-39-4|this compound|BLD Pharm. (n.d.).
- This compound | CAS No. 2273-39-4. (n.d.). Clearsynth.
- analytical methods. (n.d.).
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA.
- Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. (n.d.). Doria.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 2273-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fda.gov [fda.gov]
- 9. doria.fi [doria.fi]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. airgas.com [airgas.com]
Thermodynamic Stability of N-methylated Strecker Products: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The Strecker synthesis is a cornerstone for the creation of α-aminonitriles, critical intermediates in the synthesis of amino acids and various pharmaceutical agents. The introduction of an N-methyl group can significantly alter the physicochemical properties of these products, including their stability. This guide provides an in-depth exploration of the thermodynamic stability of N-methylated Strecker products (α-(N-methylamino)nitriles). We will dissect the underlying chemical principles governing their stability, the key factors influencing their decomposition, and present robust experimental and computational protocols for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the stability of these important chemical entities.
Introduction: The Significance of Stability in N-methylated Strecker Adducts
The Strecker synthesis, first reported in 1850, is a multicomponent reaction that efficiently produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2][3] When a primary amine like methylamine is used, the resulting product is an N-substituted α-aminonitrile. These N-methylated compounds are of significant interest in medicinal chemistry as they can serve as precursors to N-methylated amino acids or as key structural motifs in bioactive molecules.
However, the utility of these adducts is intrinsically linked to their stability. An N-methylated Strecker product exists in a chemical equilibrium with its starting components: an iminium ion and cyanide, which are themselves in equilibrium with the initial aldehyde and methylamine. This equilibrium defines the thermodynamic stability of the adduct.
For drug development professionals, understanding this stability is paramount for several reasons:
-
Shelf-Life and Storage: An unstable adduct can decompose during storage, leading to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic impurities (e.g., free cyanide).
-
Prodrug Design: The controlled release of a bioactive aldehyde or amine can be achieved by designing a Strecker adduct with tailored stability under physiological conditions.
-
Reaction Optimization: Knowledge of the adduct's stability is crucial for optimizing reaction conditions to maximize yield and prevent product degradation during workup and purification.
This guide will provide the foundational knowledge and practical methodologies to investigate and understand this critical thermodynamic parameter.
The Core Equilibrium: Strecker Synthesis and its Reversibility
The formation of an N-methylated Strecker product is not a unidirectional reaction but a dynamic equilibrium. The overall process can be visualized as two sequential equilibria:
-
Iminium Ion Formation: The aldehyde (R-CHO) reacts with methylamine (CH₃NH₂) to form an N-methyliminium ion (R-CH=N⁺HCH₃). This step is reversible and typically acid-catalyzed.[4][5]
-
Cyanide Addition: The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion to form the α-(N-methylamino)nitrile product.[3][6] This step is also reversible.
The reverse of this process, the decomposition of the α-aminonitrile back to its precursors, is often referred to as a retro-Strecker reaction . The thermodynamic stability of the final product is a measure of the position of this overall equilibrium. If the equilibrium favors the product, the adduct is considered thermodynamically stable. If it favors the starting materials, the adduct is unstable and prone to decomposition.
Caption: Figure 1. The central equilibrium governing Strecker product stability.
Key Factors Influencing Thermodynamic Stability
The position of the Strecker equilibrium is dictated by the relative Gibbs free energies of the reactants and products. Several interconnected factors influence this balance.
Electronic Effects: The Role of N-Methylation
The introduction of a methyl group on the nitrogen atom is a critical modification that directly impacts stability.
-
Causality: The methyl group is an electron-donating group (+I effect). This inductive effect pushes electron density onto the nitrogen atom. When the aminonitrile reverts to the iminium ion intermediate (R-CH=N⁺HCH₃), this electron-donating character helps to stabilize the positive charge on the nitrogen.[7]
-
Consequence: By stabilizing the iminium ion intermediate, the N-methyl group lowers the energy of the "reactant" side of the cyanide addition equilibrium (Equilibrium 2 in Figure 1). Consequently, the equilibrium is shifted to the left, decreasing the thermodynamic stability of the N-methylated aminonitrile adduct compared to its unsubstituted counterpart (R-CH(NH₂)CN).
Therefore, as a guiding principle, N-methylation is expected to render the Strecker adduct more susceptible to decomposition.
Steric Effects
The size of the substituents on the aldehyde (R-group) and the amine can influence stability. Larger, bulkier groups can introduce steric strain in the aminonitrile product, which has a tetrahedral sp³-hybridized central carbon. This strain is partially relieved upon decomposition to the sp²-hybridized iminium ion. Thus, significant steric hindrance in the product can shift the equilibrium towards decomposition.
pH of the Medium
The pH of the solution is arguably the most critical external factor governing stability.
-
Acidic Conditions (pH < 7): In acidic media, the equilibrium of iminium ion formation is favored.[3] However, the concentration of the nucleophilic cyanide ion (CN⁻) is drastically reduced as it becomes protonated to form HCN (pKa ≈ 9.2). The lack of available cyanide shifts the second equilibrium strongly to the left, promoting the decomposition of the aminonitrile.
-
Neutral to Mildly Alkaline Conditions (pH 7-9): This range often represents a "sweet spot" for aminonitrile stability. There is a sufficient concentration of both the iminium ion and the free cyanide nucleophile to favor product formation.
-
Strongly Alkaline Conditions (pH > 10): While the concentration of CN⁻ is high, the formation of the iminium ion from the aldehyde and amine is less favorable. Furthermore, hydroxide ions (OH⁻) can promote hydrolysis of the nitrile group to an amide and eventually a carboxylic acid, a different degradation pathway.[8]
Solvent and Temperature
-
Solvent: Protic solvents, especially water, can participate in the equilibrium by solvating the ions and can also act as a reactant in the hydrolysis of the nitrile.[7] The stability of the charged iminium intermediate is highly dependent on the solvent's polarity.
-
Temperature: According to Le Châtelier's principle, if the retro-Strecker reaction is endothermic, increasing the temperature will shift the equilibrium towards decomposition, decreasing the product's stability. Thermal degradation studies are essential to determine safe storage and handling temperatures.
Caption: Figure 2. Key factors influencing the stability of Strecker products.
Experimental Protocols for Stability Assessment
To quantify the thermodynamic stability, one must monitor the concentration of the N-methylated Strecker product over time under controlled conditions. The primary method involves tracking its decomposition via the retro-Strecker reaction.
Workflow for Stability Studies
A typical workflow involves preparing a solution of the purified aminonitrile, subjecting it to various conditions (e.g., different pH buffers, temperatures), and analyzing aliquots at set time points.
Caption: Figure 3. General workflow for kinetic stability studies.
Protocol 1: HPLC-UV Method for Quantifying Decomposition
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying the parent aminonitrile from its degradation products.[9][10]
Objective: To determine the rate of decomposition of the N-methylated aminonitrile at different pH values.
Methodology:
-
Preparation of Standards: Prepare a stock solution of the purified N-methylated aminonitrile in acetonitrile (ACN) at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Preparation of Study Samples: For each pH condition (e.g., pH 4.0, 7.4, 9.0 citrate/phosphate buffers), add the aminonitrile stock solution to the buffer to achieve a starting concentration of 100 µg/mL.
-
Incubation: Store the buffered solutions in sealed vials in a temperature-controlled oven or water bath (e.g., 40°C).
-
Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching & Preparation: Immediately dilute the aliquot 1:1 with the HPLC mobile phase to stop further degradation and inject into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is 40:60 ACN:Water with 0.1% Trifluoroacetic Acid (TFA). Expertise Note: The acid in the mobile phase effectively "freezes" the equilibrium by protonating any free amine and ensuring consistent peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve from the standards by plotting peak area versus concentration.
-
For each time point, use the peak area of the aminonitrile to calculate its concentration from the calibration curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the decomposition follows first-order kinetics. The slope of this line is the negative of the rate constant (-k).
-
Protocol 2: ¹H NMR Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time structural information, allowing for the simultaneous monitoring of the reactant disappearance and product appearance.
Objective: To monitor the decomposition and identify the primary degradation products (aldehyde).
Methodology:
-
Sample Preparation: Dissolve a precise amount of the N-methylated aminonitrile in a deuterated buffer (e.g., phosphate buffer in D₂O) inside an NMR tube. Add a known amount of an internal standard (e.g., DSS or maleic acid) that does not react or overlap with signals of interest.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation.
-
Time-Lapse Measurement: Keep the NMR tube at a constant temperature (using the NMR probe's temperature control) and acquire spectra at regular intervals.
-
Spectral Analysis:
-
Identify a unique, well-resolved proton signal for the aminonitrile (e.g., the α-proton, -CH(CN)-).
-
Identify the characteristic signal of the aldehyde proton (-CHO) that will appear as the aminonitrile decomposes.
-
Integrate the aminonitrile signal and the aldehyde signal relative to the internal standard at each time point.
-
The decrease in the integral of the aminonitrile signal and the corresponding increase in the aldehyde signal directly reflect the decomposition process.
-
-
Data Analysis: Plot the concentration (proportional to the relative integral) versus time to determine the reaction kinetics, similar to the HPLC method.
Computational Chemistry: Predicting Stability
When experimental studies are not feasible, or to gain deeper mechanistic insight, computational modeling provides a powerful predictive tool.[11][12][13]
Objective: To calculate the Gibbs free energy change (ΔG) for the retro-Strecker reaction. A positive ΔG indicates the product is thermodynamically stable relative to the reactants, while a negative ΔG suggests it is unstable.
Methodology:
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Model Building: Construct the 3D structures of the N-methylated aminonitrile, the corresponding N-methyliminium ion, and the cyanide ion.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each molecule to find its lowest energy conformation.
-
Use a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). Expertise Note: This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Perform a frequency calculation on the optimized structures to obtain the thermal corrections to the electronic energy, which are necessary to calculate the Gibbs free energy. This also confirms that the structure is a true minimum (no imaginary frequencies).
-
-
Solvation Modeling: Since these reactions occur in solution, it is critical to include the effects of the solvent. Use an implicit solvation model like the Polarizable Continuum Model (PCM).
-
Calculating Reaction Energy: The Gibbs free energy of the reaction (ΔG_reaction) is calculated as: ΔG_reaction = [G(Iminium Ion) + G(Cyanide)] - [G(Aminonitrile)]
-
Interpretation:
-
ΔG_reaction > 0: The forward reaction (formation) is non-spontaneous, and the retro-Strecker reaction is favored. The aminonitrile is thermodynamically unstable.
-
ΔG_reaction < 0: The forward reaction is spontaneous. The aminonitrile is thermodynamically stable relative to the iminium ion and cyanide.
-
Data Presentation
The results from these studies can be effectively summarized in tables for comparison.
Table 1: Hypothetical Stability Data for an N-methylated Strecker Product
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | ΔG_retro (kcal/mol) | Stability Assessment |
| pH 4.0, 40°C | 0.150 | 4.6 | -2.5 | Unstable |
| pH 7.4, 40°C | 0.025 | 27.7 | +1.8 | Moderately Stable |
| pH 9.0, 40°C | 0.045 | 15.4 | +0.5 | Marginally Stable |
| pH 7.4, 25°C | 0.008 | 86.6 | +2.9 | Stable |
Implications for Drug Development and Conclusion
The thermodynamic stability of N-methylated Strecker products is not an academic curiosity but a critical parameter with tangible consequences in pharmaceutical development.
-
Lead Optimization: If a lead compound contains an unstable α-(N-methylamino)nitrile moiety, synthetic chemists can modify adjacent parts of the molecule to introduce electron-withdrawing groups, which would destabilize the iminium ion intermediate and, in turn, enhance the adduct's stability.
-
Formulation: Stability data, particularly as a function of pH and temperature, are essential for developing a stable drug formulation. For an adduct that is unstable in acidic conditions, an enteric-coated tablet might be required to protect it from stomach acid.
-
Risk Assessment: Understanding the decomposition pathway allows for the identification and toxicological assessment of potential degradants, such as the parent aldehyde and free cyanide.
References
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Commare, B., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 46. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1684–1693. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Houben, J., & Pfankuch, E. (1926). Über die Konstitution der aus Iminen und Blausäure entstehenden α-Aminonitrile (II. Mitteil.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(1), 15-25.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1684-1693. Available at: [Link]
-
Papadatou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres, 51(4), 335-347. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Mechanochemical N-alkylation of imides. Retrieved from [Link]
-
ResearchGate. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Retrieved from [Link]
-
Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Journal of Materials Science, 57(15), 7262-7281. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
-
OSTI.gov. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Thermodynamics of amyloid fibril formation from chemical depolymerization. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (1994). Thermodynamic Characterization of an Artificially Designed Amphiphilic Alpha-Helical Peptide Containing Periodic Prolines: Observations of High Thermal Stability and Cold Denaturation. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Voelker, A. L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. Available at: [Link]
-
BMC Chemistry. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Retrieved from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. bartel.cems.umn.edu [bartel.cems.umn.edu]
Technical Guide: Alpha-Amino Nitrile Intermediates in the Synthesis of Non-Proteinogenic Amino Acids
Executive Summary
Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug design, offering enhanced metabolic stability, receptor selectivity, and conformational constraint compared to their natural counterparts. The alpha-amino nitrile is the obligate intermediate in the Strecker synthesis, the most versatile route to these scaffolds.
This guide moves beyond basic textbook definitions to address the practical engineering of alpha-amino nitriles. It focuses on overcoming the three primary failure modes in NPAA synthesis: racemization during hydrolysis , reversibility of cyanide addition (retro-Strecker) , and safety in scale-up . We prioritize the Ellman sulfinamide auxiliary method for its high reliability in generating chiral centers, while also detailing organocatalytic alternatives.
Mechanistic Foundations: The Nitrile Equilibrium
The formation of an alpha-amino nitrile is not a static endpoint but a dynamic equilibrium. Understanding this reversibility is critical for controlling stereochemistry.
The Thermodynamic Trap
In the classic Strecker reaction, the imine is protonated to an iminium ion, which undergoes nucleophilic attack by cyanide. However, this addition is reversible. If the cyanide source is removed or the pH shifts, the equilibrium can revert to the imine, leading to loss of enantiomeric excess (ee) via an achiral intermediate.
Diagram 1: The Strecker Equilibrium & Racemization Risks
Figure 1: The Strecker equilibrium showing the retro-Strecker pathway (red dashed line) which causes racemization if the nitrile is not kinetically trapped or rapidly hydrolyzed.
Synthetic Strategies for Stereocontrol
To synthesize NPAAs with high optical purity, we must break the symmetry of the imine. Two dominant strategies exist: Chiral Auxiliaries (stoichiometric) and Asymmetric Catalysis (sub-stoichiometric).[1]
Comparative Analysis of Methodologies
| Feature | Ellman Auxiliary ( | Organocatalysis (Jacobsen Thiourea) | Traditional Strecker (KCN/NH4Cl) |
| Mechanism | Diastereoselective Addition | Enantioselective Catalysis | Racemic Synthesis |
| Reliability | High (Self-validating via NMR) | Medium (Substrate dependent) | High (Requires resolution) |
| Scale-up | Excellent (Crystalline intermediates) | Good (Low catalyst loading) | Excellent (Cheapest) |
| Cyanide Source | TMSCN or KCN | HCN (generated in situ) or TMSCN | NaCN/KCN |
| Primary Risk | Cost of auxiliary | Catalyst poisoning/solubility | Resolution yield loss (max 50%) |
Recommendation
For research-scale synthesis (mg to 100g) of novel NPAAs, the Ellman Sulfinamide protocol is the superior choice due to its predictability and the ease of separating diastereomers if selectivity is imperfect [1, 2].
Validated Protocol: Asymmetric Synthesis via Ellman Auxiliary
This protocol describes the synthesis of a generic NPAA, (S)-2-amino-3-alkylpropanoic acid.
Phase 1: Condensation (Imine Formation)
Reagents: Aldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv), THF.
-
Setup: Dissolve (S)-sulfinamide and aldehyde in anhydrous THF (0.5 M).
-
Activation: Add Ti(OEt)4 dropwise. The Lewis acid acts as both a dehydrating agent and an activator for the carbonyl.
-
Reaction: Stir at RT for 6–12 hours. Monitor by TLC.
-
Workup: Quench with brine. The Titanium salts will precipitate as a thick white solid. Filter through Celite.
-
Validation: 1H NMR will show the disappearance of the aldehyde proton (9-10 ppm) and appearance of the imine proton (8-9 ppm).
Phase 2: Strecker Reaction (Cyanation)
Reagents: Sulfinyl imine, TMSCN (1.2 equiv), CsF (0.2 equiv) or TBAF (catalytic), THF, -78°C.
-
Cooling: Cool the imine solution to -78°C to maximize kinetic control.
-
Addition: Add TMSCN followed by the fluoride source. The fluoride activates the silicon, generating a "naked" cyanide equivalent in situ.
-
Equilibrium: Stir at -78°C for 4 hours. Crucial: Do not let the reaction warm up before quenching, as higher temperatures favor the thermodynamic mixture (lower dr).
-
Quench: Add saturated NH4Cl at -78°C.
-
Purification: Silica gel chromatography.
-
Validation: The resulting alpha-amino nitrile is a stable solid. Diastereomeric ratio (dr) can be determined by HPLC or 1H NMR (distinct tert-butyl signals).
Phase 3: Hydrolysis (The Critical Step)
Converting the nitrile to the acid without racemizing the alpha-center.
Reagents: 6M HCl, Reflux.
-
Deprotection & Hydrolysis: Dissolve the nitrile in 6M HCl. Heat to reflux (100°C) for 4–12 hours.
-
Note: This step simultaneously cleaves the sulfinyl group (releasing SO2) and hydrolyzes the nitrile to the carboxylic acid.
-
-
Isolation: Concentrate in vacuo. To remove excess HCl, redissolve in water and lyophilize, or use an ion-exchange resin (Dowex 50W) to isolate the zwitterion.
The Hydrolysis Bottleneck: Troubleshooting
Nitriles, especially those with bulky alpha-substituents (common in NPAAs), are notoriously difficult to hydrolyze. Harsh acid conditions can lead to epimerization of the alpha-center.
Alternative: The Pinner Reaction Flow
If the standard acid hydrolysis yields racemic product or fails, use the Pinner sequence to pass through an imidate intermediate.
Diagram 2: Hydrolysis Pathways & Decision Logic
Figure 2: Decision tree for hydrolyzing sterically hindered nitriles. The Pinner method avoids the high temperatures that drive racemization.
Safety & Industrial Scalability
Working with cyanide requires strict engineering controls.
-
Source Selection:
-
TMSCN (Trimethylsilyl cyanide): Volatile and expensive, but easier to handle on a small scale than HCN gas.
-
KCN/NaCN: Used in industrial settings. Requires a biphasic system (water/organic) often with a Phase Transfer Catalyst (TBAB).
-
-
Waste Management: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (OCN-) before disposal.
-
Antidote: A cyanide antidote kit (Amyl nitrite, Sodium nitrite, Sodium thiosulfate) must be physically present in the lab during these experiments.
References
-
Ellman, J. A., et al. (1997).[2] "Enantioselective Synthesis of alpha-Amino Acids via the tert-Butanesulfinamide Auxiliary." Journal of the American Chemical Society.[3]
-
Wang, J., Liu, X., & Feng, X. (2011).[4] "Asymmetric Strecker Reactions." Chemical Reviews.
-
Jacobsen, E. N., & Vachal, P. (2000).[4] "Enantioselective Catalytic Addition of HCN to Ketoimines." Organic Letters.
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Review." Chemical Reviews.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 2-Methyl-2-(methylamino)propanenitrile via Strecker Reaction
Executive Summary
This application note details the optimized protocol for the synthesis of 2-Methyl-2-(methylamino)propanenitrile (CAS: 19455-92-6), a critical intermediate in the production of
Unlike the classical Strecker synthesis involving aldehydes, this protocol addresses the thermodynamic challenges associated with ketone substrates (acetone). We utilize a buffered aqueous-methanolic system with Methylamine Hydrochloride and Sodium Cyanide to maximize equilibrium shift toward the aminonitrile, achieving yields >85% with high purity.
Key Technical Advantages:
-
Thermodynamic Control: Optimized pH management prevents retro-Strecker fragmentation.
-
Safety-First Design: Integrated cyanide handling and quenching workflows.
-
Scalability: Protocol validated for gram-to-multigram scale-up.
Scientific Foundation & Mechanism[1]
Reaction Thermodynamics
The Strecker synthesis of ketimines is thermodynamically less favorable than aldimines due to the steric bulk of the gem-dimethyl groups in acetone and the lower electrophilicity of the ketone carbonyl.
The reaction proceeds via a reversible two-step mechanism:
-
Condensation: Acetone reacts with methylamine to form the hemiaminal, which dehydrates to the iminium ion.
-
Nucleophilic Addition: The cyanide ion attacks the iminium carbon.[1][2][3]
Critical Process Parameter (CPP): The equilibrium constant (
Mechanistic Pathway
The following diagram illustrates the reaction pathway, highlighting the critical iminium intermediate.
Figure 1: Mechanistic pathway of the ketone Strecker synthesis.
Safety & Hazard Management (Read Before Experimentation)
DANGER: CYANIDE HAZARD This protocol utilizes Sodium Cyanide (NaCN).[2][4] Ingestion or inhalation of dust/vapors is fatal. Contact with acid releases Hydrogen Cyanide (HCN) gas.[2][3]
-
Engineering Controls: All operations must be performed in a certified fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and lab coat.[5]
-
Quench Protocol: Keep a bleach solution (10% Sodium Hypochlorite) or FeSO4 solution immediately available to neutralize spills.
-
Waste: All aqueous waste must be treated with bleach at pH >10 for 24 hours before disposal.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[6] | Quantity | Role |
| Acetone | 58.08 | 1.0 | 5.81 g (100 mmol) | Substrate/Solvent |
| Methylamine HCl | 67.52 | 1.1 | 7.43 g (110 mmol) | Amine Source |
| Sodium Cyanide | 49.01 | 1.1 | 5.39 g (110 mmol) | Cyanide Source |
| Methanol | 32.04 | - | 20 mL | Co-solvent |
| Water | 18.02 | - | 20 mL | Solvent |
Step-by-Step Procedure
Step 1: Preparation of Reagent Solutions
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Methylamine Hydrochloride (7.43 g) in 20 mL of distilled water.
-
Add Acetone (5.81 g) to the amine solution.
-
Cool the mixture to 0 °C using an ice-water bath.
Step 2: Cyanide Addition (The Critical Step)
-
Separately, dissolve Sodium Cyanide (5.39 g) in 15 mL of water.
-
Note: Handle NaCN in a dedicated weighing area.
-
-
Add the NaCN solution dropwise to the Acetone/Amine mixture over 30 minutes, maintaining the internal temperature < 10 °C .
-
Why? Rapid addition causes exotherms that degrade the iminium intermediate and volatilize reagents.
-
Step 3: Reaction Phase
-
Once addition is complete, allow the reaction to warm slowly to room temperature (20–25 °C).
-
Seal the flask tightly (glass stopper with Keck clip) to prevent loss of volatile components.
-
Stir vigorously for 18–24 hours .
Step 4: Workup & Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with Diethyl Ether (
mL). -
Combine organic extracts and wash with Brine (20 mL).
-
Dry the organic phase over anhydrous Sodium Sulfate (
) for 15 minutes. -
Filter and concentrate under reduced pressure (Rotary Evaporator) at low temperature (bath < 30 °C, pressure > 100 mbar).
Step 5: Purification (Optional)
The crude oil is typically >90% pure. For analytical grade material, distill under reduced pressure.[5]
-
Boiling Point: ~60–62 °C at 15 mmHg (approximate).
Process Workflow Diagram
Figure 2: Operational workflow emphasizing safety and phase separation.
Process Control & Validation
To confirm the synthesis of this compound, utilize the following analytical markers.
Analytical Data
| Method | Expected Signal | Interpretation |
| IR Spectroscopy | 2220–2230 cm | Weak/Medium band: C≡N stretch . |
| IR Spectroscopy | 3300–3350 cm | Broad band: N-H stretch (secondary amine). |
| 1H NMR (CDCl3) | Gem-dimethyl protons ( | |
| 1H NMR (CDCl3) | N-Methyl protons ( | |
| Refractive Index | Physical constant verification. |
Troubleshooting Guide
-
Low Yield: Usually caused by retro-Strecker reaction during workup. Ensure the extraction is efficient and do not overheat during concentration.
-
No Reaction: pH may be too low (preventing cyanide attack) or too high (preventing iminium formation). The use of Methylamine HCl + NaCN naturally buffers the solution to the optimal pH (~9–10).
-
Dark Coloration: Polymerization of HCN or acetone. Ensure reagents are fresh and temperature was controlled during addition.
References
-
Strecker Synthesis Mechanism & Overview. Organic Chemistry Portal. Available at: [Link]
-
Safety Protocols for Cyanide Handling. CDC/NIOSH Emergency Response Card. Available at: [Link]
-
Synthesis of alpha-amino nitriles. Master Organic Chemistry. Available at: [Link]
-
Physical Properties of Isobutyronitrile Derivatives. PubChem Compound Summary: Isobutyronitrile. (Analogous structure data). Available at: [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. CN110003047A - A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide - Google Patents [patents.google.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. ISOBUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note & Protocol: Synthesis of N-(2-cyano-2-propyl)methylamine via Reaction of Acetone Cyanohydrin with Methylamine
Abstract: This document provides a comprehensive technical guide for the synthesis of N-(2-cyano-2-propyl)methylamine, a valuable intermediate in pharmaceutical and chemical research. The protocol details the reaction between acetone cyanohydrin, serving as a cyanide and ketone source, and methylamine. This application note emphasizes the underlying reaction mechanism, critical safety procedures for handling cyanogenic compounds, a detailed step-by-step experimental protocol, and methods for product analysis and characterization.
Introduction and Scientific Background
The synthesis of α-aminonitriles is a cornerstone of modern organic chemistry, providing essential building blocks for the creation of α-amino acids, nitrogen-containing heterocycles, and various pharmaceutical agents. The reaction of a ketone, an amine, and a cyanide source, known as the Strecker reaction, is a classic and efficient method for producing these intermediates.[1]
This guide focuses on a variation of this reaction, utilizing acetone cyanohydrin as a convenient and effective substitute for highly toxic hydrogen cyanide gas.[2][3] Acetone cyanohydrin exists in equilibrium with acetone and hydrogen cyanide (HCN), providing both the ketone and cyanide components necessary for the reaction in situ.[4][5] When reacted with methylamine, the process yields N-(2-cyano-2-propyl)methylamine. Understanding the causality of this one-pot, three-component reaction is critical for optimizing yield, ensuring purity, and maintaining a safe laboratory environment.
Reaction Mechanism: A Strecker-Type Pathway
The reaction proceeds through a well-established Strecker-type mechanism. The process is not a direct substitution of the hydroxyl group but rather a sequence of equilibrium-driven steps.
-
Reagent Equilibration: Acetone cyanohydrin (ACH) is in a reversible equilibrium with its constituent parts: acetone and hydrogen cyanide (HCN).[4] This equilibrium is crucial as it provides the necessary carbonyl compound for the initial step.
-
Imine/Iminium Ion Formation: Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetone generated in situ. This is followed by dehydration to form a reactive N-methyl imine, which can be protonated to form an even more electrophilic iminium ion.[1][6]
-
Nucleophilic Cyanide Addition: The cyanide ion (CN⁻), also present from the ACH equilibrium, acts as the key nucleophile. It attacks the electrophilic carbon of the iminium ion, forming the stable carbon-carbon bond and yielding the final α-aminonitrile product, N-(2-cyano-2-propyl)methylamine.[1]
Critical Safety Protocols
DANGER: Acetone cyanohydrin is extremely toxic if inhaled, ingested, or absorbed through the skin. It is unstable and can decompose, especially when heated or in the presence of bases, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[7][8] Strict adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified, high-performance chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[7] A cyanide-specific gas detector should be in place if available.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear dual-layered gloves, consisting of a nitrile inner glove and a chemically resistant outer glove (e.g., neoprene or butyl rubber). Discard gloves immediately upon any sign of contamination.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Body Protection: A chemically resistant apron or lab coat must be worn. All clothing should be non-synthetic.
-
-
Emergency Preparedness:
-
Waste Disposal: All contaminated materials (glassware, gloves, pipette tips, etc.) and reaction residues are considered hazardous waste (EPA Waste Number P069).[10] Quench all reaction mixtures and waste streams containing cyanide with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide in the fume hood before collection in a designated hazardous waste container.
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale reaction. Adjust quantities accordingly for different scales.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Acetone Cyanohydrin (stabilized) | 85.11 | 4.26 g (4.57 mL) | 50 | Extremely toxic. Handle with extreme caution.[11] |
| Methylamine (40 wt.% in H₂O) | 31.06 | 4.27 g (4.80 mL) | 55 (1.1 eq) | Corrosive and flammable. |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - | Solvent. |
| Diethyl Ether (Et₂O), anhydrous | 74.12 | ~150 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | ~100 mL | - | For washing. |
| Brine (Saturated NaCl aq.) | - | ~50 mL | - | For washing. |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ~10 g | - | For drying. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Amine Addition: Charge the flask with methanol (50 mL) and the 40% aqueous methylamine solution (4.80 mL, 55 mmol). Begin stirring and allow the solution to cool to 0-5 °C. Causality: Cooling the initial solution mitigates any exothermic reaction upon addition of the cyanohydrin and minimizes the potential for HCN gas evolution.
-
Cyanohydrin Addition: In the fume hood, carefully measure acetone cyanohydrin (4.57 mL, 50 mmol) and dilute it with 10 mL of methanol in the dropping funnel. Add the acetone cyanohydrin solution dropwise to the stirring methylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots for Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of cold deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Causality: Diethyl ether is used to selectively extract the organic product from the aqueous methanol phase.
-
Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator under reduced pressure. Use a cold trap to capture the volatile solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield N-(2-cyano-2-propyl)methylamine as a colorless liquid.
Product Characterization and Data
The identity and purity of the final product must be confirmed through spectroscopic analysis.
| Analysis Technique | Expected Results for N-(2-cyano-2-propyl)methylamine |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.5 (s, 3H, N-CH₃), ~1.5 (s, 6H, C(CH₃)₂), ~1.4 (br s, 1H, N-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~123 (C≡N), ~55 (quaternary C), ~35 (N-CH₃), ~28 (C(CH₃)₂). |
| FT-IR (neat, cm⁻¹) | ν: ~3350 (N-H stretch, weak), ~2980 (C-H stretch), ~2235 (C≡N stretch, sharp), ~1460 (C-H bend). |
| GC-MS (EI) | m/z: Molecular ion (M⁺) at 98.08. Key fragments may include [M-CH₃]⁺ (83) and [M-HCN]⁺ (71). |
| Yield & Appearance | Expected yield: 70-85%. Appearance: Colorless to pale yellow oil. |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Extend the reaction time and continue monitoring. Ensure the temperature did not rise excessively during addition, which can promote decomposition.
-
Cause: Loss of product during workup. Solution: Ensure pH of the aqueous layer is neutral or slightly basic during extraction to prevent protonation of the amine product, which would increase its water solubility.
-
-
Reaction Stalls:
-
Cause: Poor quality or decomposed acetone cyanohydrin. Solution: Use freshly opened, stabilized acetone cyanohydrin.
-
-
Product Contamination:
-
Cause: Incomplete removal of acetone or unreacted starting materials. Solution: Ensure efficient purification by vacuum distillation, collecting a narrow boiling point fraction.
-
References
- Okino, T., et al. (2005). Strecker-Type Reaction of Nitrones Using Cyanohydrin. Organic Letters.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
- Exposome-Explorer. (2011). Material Safety Data Sheet - Acetone Cyanohydrin (ACH).
- Lucite International. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin.
- New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin.
- NOAA. (n.d.). ACETONE CYANOHYDRIN, STABILIZED - CAMEO Chemicals.
- Masson, G., et al. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry.
- Csomós, P., et al. (2010). Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. Synthesis.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
- Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- University of Calgary. (2013). Chem 263 Course Notes: Nucleophilic Addition to Carbonyls.
- Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Acetone cyanohydrin.
- ResearchGate. (n.d.). A safe production method for acetone cyanohydrin.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: High-Efficiency Hydrolysis of 2-Methyl-2-(methylamino)propanenitrile to N-Methyl-AIB
Abstract
N-methyl-AIB (2-(methylamino)-2-methylpropanoic acid) is a critical non-proteinogenic amino acid used in peptidomimetics to induce helical conformation and improve metabolic stability. However, its synthesis via the Strecker route is complicated by the "gem-dimethyl effect," where steric hindrance at the
Introduction & Chemical Context
The hydrolysis of
-
Steric Hindrance: The presence of two methyl groups and an N-methyl group at the quaternary center creates a "protective" steric cone. This prevents the nucleophilic attack of water on the nitrile carbon, necessitating vigorous conditions or specific catalytic geometries.
-
Retro-Strecker Instability: Under basic conditions,
-amino nitriles are prone to the "Retro-Strecker" reaction, reverting to the starting ketone (acetone), amine (methylamine), and cyanide. Therefore, acid hydrolysis is the preferred chemical route to lock the amine as a stable ammonium salt, preventing equilibrium reversal.
Reaction Scheme
The transformation proceeds through two distinct stages: hydration to the amide, followed by hydrolysis to the acid.[1][2]
Figure 1: Step-wise hydrolysis mechanism. Note that the conversion of Amide to Acid is the rate-limiting step due to the steric bulk inhibiting the tetrahedral transition state.
Method A: Chemical Hydrolysis (Standard Protocol)
This method utilizes concentrated hydrobromic acid (HBr) or Hydrochloric acid (HCl). HBr is often preferred for hindered nitriles due to its higher boiling point (124°C vs 110°C for HCl), providing the thermal energy necessary to overcome the steric barrier.
Materials
-
Substrate: this compound (Crude or Distilled).
-
Reagent: 48% Hydrobromic Acid (aq) OR 12M Hydrochloric Acid.
-
Solvent: Water (for workup).
-
Purification: Dowex 50W-X8 (H+ form) cation exchange resin.
Protocol Steps
-
Acid Addition: In a round-bottom flask equipped with a magnetic stir bar, carefully add the nitrile (1.0 equiv) dropwise to 48% HBr (10 equiv) at 0°C.
-
Expert Insight: The initial protonation is exothermic. Cooling prevents the vaporization of the volatile nitrile or HCN generation if impurities are present.
-
-
Thermal Activation: Equip the flask with a reflux condenser. Slowly warm to room temperature, then heat to a vigorous reflux (approx. 125°C oil bath temperature).
-
Reaction Duration: Maintain reflux for 16–24 hours .
-
Critical Control Point: Do not shorten this time. The intermediate amide (2-methyl-2-(methylamino)propanamide) is highly stable. Stopping early will yield a mixture of acid and amide that is difficult to separate.
-
-
Concentration: Remove excess acid under reduced pressure (rotary evaporator) at 60°C. Co-evaporate with water (3x) to remove residual HBr/HCl.
-
Purification (Desalting):
-
Dissolve the residue in minimal distilled water.
-
Load onto a column containing Dowex 50W-X8 resin.
-
Wash with water until the eluent is neutral (removes anionic impurities).
-
Elute the amino acid with 1M NH₄OH (or 10% Pyridine).
-
-
Isolation: Concentrate the ninhydrin-positive fractions to dryness. Recrystallize from Methanol/Ether if necessary.
Method B: Biocatalytic Hydrolysis (Green Alternative)
For labs equipped for biocatalysis, enzymatic hydrolysis offers milder conditions (pH 7, 30°C) and avoids the generation of corrosive acid waste. This route relies on nitrilases (EC 3.5.5.1) which convert nitriles directly to acids, or a coupled system of nitrile hydratase (NHase) and amidase .[2]
Note: Due to the specific steric bulk of N-methyl-AIB, generic nitrilases may show low activity. Screening of Rhodococcus sp. strains is recommended.
Protocol Steps
-
Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.5).
-
Substrate Loading: Dissolve the nitrile in a minimal amount of DMSO (if solubility is low) and add to the buffer to a final concentration of 10–50 mM.
-
Enzyme Addition: Add lyophilized Rhodococcus rhodochrous cells or purified Nitrilase enzyme preparation (10–20 mg/mL).
-
Incubation: Shake at 30°C, 150 rpm for 24–48 hours.
-
Monitoring: Monitor reaction progress via HPLC (see Section 4).
-
Workup:
-
Centrifuge to remove cells/enzyme.
-
Adjust supernatant pH to 3.0.
-
Apply to cation exchange resin (as in Method A) to isolate the zwitterionic amino acid.
-
Analytical Validation & Troubleshooting
Validating the complete conversion of the amide intermediate is the most critical analytical challenge.
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 0% B to 10% B over 15 min (Polar product elutes early).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).
Comparison of Methods
| Feature | Method A: Acid Hydrolysis | Method B: Biocatalysis |
| Reaction Time | 16–24 Hours | 24–48 Hours |
| Temperature | >100°C (Reflux) | 30°C |
| Byproducts | Ammonium salts (NH₄Br/Cl) | Ammonia |
| Scalability | High (kg scale) | Medium (requires enzyme supply) |
| Green Score | Low (Corrosive waste) | High (Neutral pH, water) |
| Success Rate | Very High (Brute force) | Variable (Substrate specificity) |
Process Workflow Diagram
Figure 2: Operational workflow comparing chemical and biological routes. Note the QC loop: if amide remains, the material must be re-subjected to hydrolysis.
References
-
Synthesis of AIB via Strecker (Base Protocol): Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid.[3][4] Organic Syntheses, 11, 4. [Link] (Note: This foundational text describes the HBr hydrolysis of the unmethylated analog, establishing the baseline for thermal requirements.)
-
N-Methylated Peptide Properties: Di Gioia, M. L., et al. (2016).[5][6] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.[5] [Link] (Validates the importance of N-methylation for pharmacokinetic stability.)
-
Biocatalytic Hydrolysis of Hindered Nitriles: Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64, 76–85. [Link] (Provides evidence for Rhodococcus strains handling sterically hindered nitrile substrates.)
-
Strecker Synthesis & Hydrolysis Mechanisms: Master Organic Chemistry. (2018).[1][7][8] The Strecker Synthesis of Amino Acids. [Link] (Detailed mechanistic overview of the nitrile-to-acid pathway.)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of [11C-methyl]-alpha-aminoisobutyric acid (AIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Reduction of 2-Methyl-2-(methylamino)propanenitrile to Diamines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the catalytic reduction of 2-Methyl-2-(methylamino)propanenitrile to the corresponding vicinal diamine, 2-methyl-1,2-propanediamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. These notes offer an in-depth exploration of the reaction mechanism, a comparative analysis of suitable catalytic systems, and detailed, field-proven protocols for conducting the synthesis. Safety precautions, workup procedures, and product characterization are also discussed to ensure reproducible and safe laboratory operations.
Introduction: The Significance of Vicinal Diamines
Vicinal diamines, particularly structurally unique variants like 2-methyl-1,2-propanediamine, are valuable building blocks in medicinal chemistry and materials science. Their ability to form stable bidentate ligands with metal centers and to introduce specific stereochemical and conformational constraints makes them sought-after intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The catalytic hydrogenation of α-aminonitriles presents a direct and atom-economical route to these valuable compounds.
2-Methyl-1,2-propanediamine is a key intermediate in the synthesis of novel therapeutic agents. For instance, it is a crucial component in the preparation of new-generation antimalarial drugs. The efficient and scalable synthesis of this diamine is therefore of significant interest to the drug development community.
Reaction Mechanism and Catalyst Selection
The conversion of a nitrile to a primary amine via catalytic hydrogenation is a well-established transformation in organic synthesis. The reaction proceeds through the stepwise addition of hydrogen across the carbon-nitrogen triple bond.
The Hydrogenation Pathway
The generally accepted mechanism for nitrile hydrogenation involves the formation of an imine intermediate. This intermediate can then be further hydrogenated to the desired primary amine. However, the presence of the primary amine product and the imine intermediate can lead to the formation of secondary and tertiary amine byproducts through condensation reactions.
Caption: Generalized reaction pathway for nitrile hydrogenation.
Choice of Catalyst
The choice of catalyst is paramount for achieving high selectivity and yield in nitrile reductions. Several catalytic systems are commonly employed:
-
Raney® Nickel: This is a widely used, cost-effective, and highly active catalyst for nitrile hydrogenation.[1][2] It is often the catalyst of choice for industrial-scale productions. To suppress the formation of secondary amines, the reaction is frequently conducted in the presence of ammonia.[3]
-
Cobalt Catalysts: Sponge cobalt catalysts, similar to Raney Nickel, are also effective for this transformation. The addition of promoters, such as lithium hydroxide, can enhance their activity and selectivity for primary amines.
-
Precious Metal Catalysts (Pd, Pt, Rh): Palladium, platinum, and rhodium catalysts, typically supported on carbon, are also highly active for nitrile reduction.[4] Rhodium catalysts, in particular, have been shown to be effective at lower temperatures and pressures when used with a basic co-catalyst.[5] While more expensive, they can offer higher selectivity and may be preferred for smaller-scale, high-value syntheses.
For the specific reduction of this compound, a sterically hindered α-aminonitrile, Raney Nickel and Cobalt-based catalysts are excellent starting points due to their high activity.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Safety Precautions
-
This compound: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) prior to use. Assume it is toxic and handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Raney® Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent. It is also flammable. Keep away from ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed by trained personnel using appropriate high-pressure equipment in a designated area.
-
Ammonia: Anhydrous ammonia is corrosive and toxic. Handle in a well-ventilated fume hood.
Protocol 1: High-Pressure Hydrogenation using Raney® Nickel
This protocol is suitable for gram-scale synthesis and is based on established procedures for high-pressure nitrile hydrogenation.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol or Ethanol (anhydrous)
-
Ammonia (7 N solution in Methanol)
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (typically 10-20% by weight of the nitrile) with anhydrous methanol or ethanol to remove water.
-
Reaction Setup: To the high-pressure autoclave, add the washed Raney® Nickel slurry, followed by the this compound and the methanolic ammonia solution (typically 5-10 equivalents of ammonia).
-
Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1500 psi). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper may be pyrophoric. Quench the filter cake with plenty of water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 2-methyl-1,2-propanediamine can be purified by distillation under reduced pressure.
Table 1: Representative Reaction Parameters for High-Pressure Hydrogenation
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 10-20 wt% Raney® Ni | Higher loading may increase reaction rate. |
| Solvent | Methanol or Ethanol | Anhydrous conditions are preferred. |
| Ammonia | 5-10 equivalents | Suppresses secondary amine formation. |
| Hydrogen Pressure | 500-1500 psi | Higher pressure generally favors the reaction. |
| Temperature | 80-120 °C | Optimization may be required. |
| Reaction Time | 4-24 hours | Monitor by hydrogen uptake. |
Protocol 2: Transfer Hydrogenation using Raney® Nickel and 2-Propanol
This method offers a milder and potentially safer alternative to high-pressure hydrogenation, as it avoids the use of hydrogen gas.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
2-Propanol
-
Potassium Hydroxide (KOH)
Procedure:
-
Catalyst Preparation: As in Protocol 1, wash the Raney® Nickel slurry with 2-propanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the washed Raney® Nickel, this compound, 2-propanol, and a catalytic amount of KOH (e.g., 2% w/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Caption: Experimental workflow for high-pressure hydrogenation.
Product Characterization
The final product, 2-methyl-1,2-propanediamine, should be characterized to confirm its identity and purity.
Table 2: Physicochemical Properties of 2-methyl-1,2-propanediamine
| Property | Value | Reference |
| CAS Number | 811-93-8 | [1][6][7][8][9] |
| Molecular Formula | C₄H₁₂N₂ | [1][7][9] |
| Molecular Weight | 88.15 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [8] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the diamine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching of the primary amines.[1]
Conclusion
The catalytic reduction of this compound is a robust and efficient method for the synthesis of 2-methyl-1,2-propanediamine, a valuable intermediate in drug development. The choice of catalyst and reaction conditions, particularly the use of ammonia to suppress side reactions, is crucial for achieving high yields and purity. The protocols provided herein offer a solid foundation for researchers to successfully perform this important transformation. As with any chemical synthesis, careful attention to safety and proper analytical characterization of the final product are essential.
References
-
Selective rhodium-catalyzed reduction of tertiary amides in amino acid esters and peptides. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Process for the preparation of amines by catalytic hydrogenation of nitriles. (1993). Google Patents.
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved February 12, 2026, from [Link]
- Process for the hydrogenation of nitriles to primary amines. (1988). Google Patents.
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
-
2-Methyl-1,2-propanediamine. (n.d.). NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Hydrogenation of nitriles to produce amines. (1999). Google Patents.
-
2-Methyl-1,2-propanediamine. (n.d.). ChemSrc. Retrieved February 12, 2026, from [Link]
-
Heydari, A., & Reddy, K. S. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 22(8), 1249. [Link]
- Method for synthesizing 2-methyl-1,2-propane diamine. (2014). Google Patents.
-
2-Methylpropylenediamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2024). ChemRxiv. Retrieved February 12, 2026, from [Link]
-
Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. Retrieved February 12, 2026, from [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Molecules, 25(4), 843. [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. Retrieved February 12, 2026, from [Link]
-
Hydrogenation of nitriles to produce amines. (1999). European Patent Office. Retrieved February 12, 2026, from [Link]
-
Mechanistic Snapshots of Rhodium-catalyzed Acylnitrene Transfer with Dr. Hoimin Jung. (2023). YouTube. Retrieved February 12, 2026, from [Link]
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. (2018). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
- Process for the catalytic hydrogenation of adiponitrile. (1972). Google Patents.
Sources
- 1. 2-Methyl-1,2-propanediamine [webbook.nist.gov]
- 2. EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. 2-Methyl-1,2-propanediamine | CAS#:811-93-8 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Heterocycle Synthesis Using 2-Methyl-2-(methylamino)propanenitrile
[1]
Abstract
2-Methyl-2-(methylamino)propanenitrile (Structure 1 ) represents a specialized subclass of
Introduction & Mechanistic Grounding
The Gem-Dimethyl Effect in Heterocyclization
The structural core of this compound contains two methyl groups at the quaternary carbon.[1] In cyclization reactions, these bulky groups reduce the conformational freedom of the open-chain intermediate, forcing the reactive termini (e.g., the nitrile nitrogen and an attached electrophile) closer together. This phenomenon, known as the Thorpe-Ingold effect , significantly accelerates ring closure compared to non-substituted analogs.
Reactivity Profile
Compound 1 acts as a bifunctional building block:
-
Secondary Amine (
-Me): A nucleophile capable of attacking isocyanates, isothiocyanates, or acid chlorides. -
Nitrile (-CN): An electrophile that, upon activation (acidic/basic), undergoes hydrolysis or nucleophilic attack to close the heterocyclic ring.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways starting from 1 .
Figure 1: Divergent synthetic utility of this compound.[1] Path A (Blue) is the primary focus of this guide.
Application I: Synthesis of N-Substituted Hydantoins
The most robust application of 1 is the synthesis of 1,5,5-trimethyl-3-substituted hydantoins.[1] This scaffold is pharmacologically privileged, appearing in anticonvulsants and anti-androgens.
The Challenge
Direct hydrolysis of
Protocol: Synthesis of 1,5,5-Trimethyl-3-phenylhydantoin[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Phenyl Isocyanate (1.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent A)[1]
-
Ethanol / Conc. HCl (Solvent B)[1]
Step-by-Step Methodology:
-
Urea Formation (Exothermic):
-
Dissolve 10 mmol of this compound in 20 mL of anhydrous DCM under
atmosphere. -
Cool the solution to 0°C. The secondary amine is sterically hindered but sufficiently nucleophilic.
-
Add Phenyl Isocyanate (11 mmol) dropwise over 15 minutes. Note: Maintain temperature <10°C to prevent polymerization of the isocyanate.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the starting nitrile and appearance of a new, more polar urea spot.
-
-
Cyclization (Acid-Mediated):
-
Evaporate DCM to yield the crude ureido-nitrile intermediate.[1]
-
Re-dissolve the residue in 20 mL of Ethanol containing 20% (v/v) concentrated HCl.
-
Reflux the mixture for 3–4 hours.
-
Mechanism:[2][3][4][5][6][7][8][9] The acid activates the nitrile (-C≡N
-C≡NH ), making it susceptible to attack by the urea nitrogen. The gem-dimethyl effect drives this closure.[1]
-
-
Isolation:
-
Cool the reaction mixture to RT. The product often precipitates directly upon cooling.
-
If no precipitate forms, concentrate the ethanol to ~5 mL and pour into 50 mL ice water.
-
Filter the white solid and wash with cold water. Recrystallize from EtOH/Water.
-
Typical Yields:
| Substituent (R-NCO) | Reaction Time (Step 1) | Reaction Time (Step 2) | Isolated Yield |
| Phenyl | 2 h | 3 h | 82% |
| 4-Fluorophenyl | 2 h | 4 h | 78% |
| tert-Butyl | 6 h | 6 h | 65% |
Application II: Synthesis of Imidazolines via Reduction
For researchers targeting surfactant backbones or corrosion inhibitors, converting 1 to a vicinal diamine allows access to imidazolines.
Protocol Summary
-
Reduction: Treat 1 with
in THF (Reflux, 12 h) to reduce the nitrile to a primary amine.-
Product:
-dimethylpropane-1,2-diamine.[1]
-
-
Cyclization: Condense the resulting diamine with an aldehyde (R-CHO) followed by oxidation (e.g., NBS) or directly with a carboxylic acid at high temperature to form the 1-methyl-4,4-dimethyl-imidazoline core.[1]
Critical Safety & Handling (HCN Evolution)
WARNING:
-
Equilibrium Risk: In the presence of moisture and heat, 1 can revert to acetone, methylamine, and HCN.
-
Acidic Conditions: During the HCl-mediated cyclization (Step 2 above), trace hydrolysis may release HCN gas.
-
Engineering Controls:
-
All reactions involving heating of 1 must be performed in a fume hood with a face velocity >100 fpm.
-
A cyanide detector should be active near the apparatus.
-
Waste Disposal: Quench aqueous waste streams with bleach (sodium hypochlorite) at pH >10 to oxidize any free cyanide to cyanate before disposal.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in solvent hydrolyzing isocyanate.[1] | Ensure DCM is anhydrous; dry glassware in oven. |
| Gummy/Oily Product in Step 2 | Incomplete cyclization or hydrolysis to amide. | Increase reflux time; ensure HCl concentration is sufficient (at least 3M). |
| Smell of Almonds | DANGER: HCN evolution / Reversion to ketone. | Stop immediately. Check pH. Ensure reaction is not overheating without acid catalysis for cyclization. |
References
-
Bucherer-Bergs Reaction Context: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. [1]
-
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1] Journal of the Chemical Society, Transactions, 1915, 107, 1080-1106.
-
Aminonitrile Reactivity: Shaikh, R., et al. "A convenient one-pot synthesis of 5,5-disubstituted hydantoins."[1] Arkivoc, 2006.
-
Safety Data (HCN Evolution): "Potassium Cyanide and Aminonitriles Safety Data Sheet." PubChem Laboratory Chemical Safety Summary (LCSS). [1]
Sources
- 1. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 7. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of N-methyl-2-amino-2-methylpropionamide
An Application Guide to the Synthesis of N-methyl-2-amino-2-methylpropionamide
Abstract
This comprehensive application note provides a detailed, three-part protocol for the synthesis of N-methyl-2-amino-2-methylpropionamide, starting from 2-amino-2-methylpropanoic acid. Designed for researchers in organic chemistry and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices. We will cover the critical stages of amine protection, amide bond formation using modern coupling reagents, and final deprotection. The protocols are structured to ensure reproducibility and high yield, supported by expert insights, data tables, and a complete list of authoritative references.
Introduction and Strategic Overview
N-methyl-2-amino-2-methylpropionamide is a specialized small molecule featuring a sterically hindered α,α-disubstituted amino acid backbone. Such structures are of significant interest in medicinal chemistry as they can impart unique conformational constraints and improved metabolic stability to peptide-based therapeutics.[1] The primary challenge in synthesizing this molecule lies in the efficient and selective formation of the amide bond between the sterically hindered carboxyl group of 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid, Aib) and methylamine.
A direct amidation reaction is complicated by the nucleophilic nature of the α-amino group on the starting material, which can lead to undesirable polymerization.[2] Therefore, a robust synthetic strategy necessitates a protecting group strategy, outlined below.
The overall synthetic pathway involves three key stages:
-
Protection: The α-amino group of 2-amino-2-methylpropanoic acid is temporarily masked with a protecting group to prevent its participation in the subsequent coupling reaction.
-
Coupling: The protected amino acid is activated and reacted with methylamine to form the target N-methyl amide bond.
-
Deprotection: The protecting group is selectively removed to yield the final product, N-methyl-2-amino-2-methylpropionamide.
Caption: High-level workflow for the synthesis of N-methyl-2-amino-2-methylpropionamide.
Part I: Protection of the α-Amino Group
Causality and Experimental Choice
To achieve selective amidation at the carboxylic acid terminus, the α-amino group must be rendered non-nucleophilic. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced under basic conditions and is exceptionally stable throughout the coupling process. Crucially, it can be removed under strongly acidic conditions that do not affect the newly formed amide bond, a principle known as orthogonal protection.[2][3]
Protocol 1: Synthesis of 2-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH)
-
Reagent Preparation:
-
Dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH).
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane.
-
-
Reaction Setup:
-
Cool the amino acid solution to 0 °C in an ice bath with gentle stirring.
-
Add the (Boc)₂O solution dropwise to the cooled amino acid solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 using 1 M aqueous hydrochloric acid (HCl). A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting white solid, Boc-Aib-OH, is often pure enough for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.
-
Part II: HATU-Mediated Amide Coupling
Causality and Experimental Choice
The formation of an amide bond requires the activation of the carboxylic acid.[4] For sterically hindered acids like Boc-Aib-OH, standard coupling reagents such as dicyclohexylcarbodiimide (DCC) can be sluggish and may lead to side reactions.[5] We have selected HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent. HATU is an aminium salt that reacts rapidly to form a highly reactive activated ester, which is less prone to racemization and is particularly effective for coupling sterically demanding substrates.[4][5] A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIEA), is used to neutralize the hexafluorophosphate salt and facilitate the reaction.[6]
Protocol 2: Synthesis of tert-butyl (1-(methylamino)-2-methyl-1-oxopropan-2-yl)carbamate
-
Reagent Preparation:
-
Dissolve Boc-Aib-OH (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIEA (2.5 eq) to the solution and stir for 5-10 minutes.
-
Add a solution of methylamine (1.2 eq, typically a 2.0 M solution in THF or another suitable solvent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Isolation:
-
Monitor reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure Boc-protected amide.
-
Part III: Boc Group Deprotection
Causality and Experimental Choice
The final step is the removal of the acid-labile Boc protecting group to reveal the free α-amino group. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation. It is a strong acid that cleaves the Boc group efficiently at room temperature, generating volatile byproducts (isobutylene and carbon dioxide), which simplifies the product isolation.[3]
Protocol 3: Synthesis of N-methyl-2-amino-2-methylpropionamide
-
Reaction Setup:
-
Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add an excess of TFA (typically a 25-50% solution in DCM, v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting product is the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify to pH > 10 with 1 M NaOH, and extract several times with DCM or chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, N-methyl-2-amino-2-methylpropionamide.
-
Data Summary and Characterization
The following table summarizes the key quantitative data for the synthesis. Expected yields are based on typical laboratory outcomes and may vary.
| Step | Starting Material | Key Reagents | Equivalents (vs. SM) | Solvent | Typical Yield | Product |
| 1. Protection | 2-Amino-2-methylpropanoic acid | (Boc)₂O, NaOH | 1.1 (Boc)₂, 1.0 (NaOH) | Dioxane/H₂O | 90-98% | Boc-Aib-OH |
| 2. Coupling | Boc-Aib-OH | HATU, Methylamine, DIEA | 1.1 (HATU), 1.2 (MeNH₂), 2.5 (DIEA) | DMF | 75-85% | Boc-protected amide |
| 3. Deprotection | Boc-protected amide | Trifluoroacetic Acid (TFA) | Excess | DCM | >95% | Final Product |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the primary amine, C=O stretch of the amide).
Safety Precautions
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU: Is an irritant. Avoid inhalation and contact with skin.
-
DIEA and Methylamine: Are volatile and corrosive bases with strong odors.
-
TFA: Is a strong, corrosive acid. Handle with extreme care to avoid skin and respiratory tract burns.
-
Solvents: Dioxane, DMF, and DCM are hazardous. Consult their respective Safety Data Sheets (SDS) before use.
References
-
ResearchGate. (n.d.). "Classical" coupling reagents in amidation of amino acids. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2218–2221. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting groups in peptide synthesis. In Peptide Synthesis (pp. 1-29). Humana Press. [Link]
-
Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 211-229. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453783, 2-amino-2-methylpropanamide. [Link]
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. hepatochem.com [hepatochem.com]
- 7. 2-Amino-2-methylpropanamide | C4H10N2O | CID 6453783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: One-Pot Multicomponent Synthesis of Hindered Aminonitriles
Abstract
Sterically hindered α-aminonitriles are pivotal precursors for synthesizing α,α-disubstituted amino acids, which are integral components in modern drug discovery for creating conformationally constrained peptides and other complex pharmaceuticals.[1] However, their synthesis is often challenging due to the low reactivity of hindered ketones and the steric clash inherent in the bond-forming steps. This guide provides a detailed exploration of the one-pot, three-component Strecker reaction, a highly atom-economical method for synthesizing these valuable intermediates.[2][3] We delve into the mechanistic rationale behind catalyst and reagent selection, offer field-proven, step-by-step protocols for researchers, and present troubleshooting insights to overcome common experimental hurdles.
Introduction: The Strategic Importance of Steric Hindrance
In medicinal chemistry, steric hindrance is not a bug, but a feature. The incorporation of α,α-disubstituted amino acids, derived from hindered aminonitriles, into peptide-based therapeutics is a well-established strategy to:
-
Induce Specific Conformations: Locking the peptide backbone into a desired secondary structure (e.g., β-turns or helices) to enhance binding affinity to biological targets.[1]
-
Increase Metabolic Stability: Protecting against enzymatic degradation by proteases, thereby extending the in-vivo half-life of the drug candidate.[2]
The most direct and convergent route to these building blocks is the Strecker reaction, a multicomponent reaction (MCR) that combines a ketone, an amine, and a cyanide source in a single pot.[2][3][4] When applied to bulky ketones, this reaction presents unique challenges that necessitate careful optimization of catalysts and reaction conditions.
Core Synthetic Strategy: The Catalytic Strecker Reaction
The classical Strecker synthesis involves the reaction of a carbonyl compound with an amine and a cyanide source.[4][5] For hindered substrates, the uncatalyzed reaction is often sluggish and low-yielding. The primary bottleneck is the initial formation of the iminium ion intermediate, which is disfavored due to steric repulsion.
Mechanism of Action: Overcoming the Steric Barrier
The reaction proceeds through a two-stage mechanism. The key to success with hindered substrates is the effective catalysis of the first stage.
-
Iminium Ion Formation: The reaction initiates with the condensation of a ketone and an amine to form an imine, which is in equilibrium with its protonated form, the iminium ion.[2][4] For hindered ketones, this equilibrium lies heavily towards the starting materials. A Lewis or Brønsted acid catalyst is crucial to activate the ketone's carbonyl group, making it more electrophilic and driving the condensation forward.[6][7]
-
Nucleophilic Cyanide Addition: A cyanide source, typically trimethylsilyl cyanide (TMSCN), then attacks the electrophilic carbon of the iminium ion.[4][6] This step forms the final α-aminonitrile product. TMSCN is favored over more hazardous sources like HCN gas or simple alkali metal cyanides (NaCN, KCN) for its higher reactivity and better solubility in organic solvents.[8]
Below is a diagram illustrating the catalyzed reaction pathway.
Caption: Catalyzed mechanism for hindered aminonitrile synthesis.
Experimental Protocols & Methodologies
Trustworthiness: The following protocols are designed to be self-validating. Adherence to these steps, using appropriately purified reagents and anhydrous techniques, should provide reproducible results. Deviations from the expected observations noted in the procedure may indicate issues with reagent quality or reaction setup.
General Protocol: Lewis Acid-Catalyzed Synthesis
This protocol is a robust starting point for the synthesis of a variety of hindered aminonitriles using a mild Lewis acid catalyst like Indium(III) Chloride.
Objective: To synthesize 2-(benzylamino)-2,4,4-trimethylpentanenitrile from 2,2,4-trimethyl-3-pentanone (a hindered ketone).
Materials:
-
2,2,4-trimethyl-3-pentanone (di-tert-butyl ketone analogue)
-
Benzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) chloride (InCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous Indium(III) chloride (11 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (5 mL) via syringe. Stir until the catalyst is suspended.
-
Add 2,2,4-trimethyl-3-pentanone (0.142 g, 1.0 mmol).
-
Add benzylamine (0.107 g, 1.0 mmol). Stir the mixture at room temperature for 15 minutes.
-
Cyanation Step: Add trimethylsilyl cyanide (0.12 g, 1.2 mmol, 1.2 equiv.) dropwise via syringe over 2 minutes.
-
Expert Insight: TMSCN is moisture-sensitive. A slow addition prevents a rapid exotherm and ensures the reaction remains controlled.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aminonitrile.
-
Experimental Workflow Diagram
Caption: General experimental workflow for aminonitrile synthesis.
Data Presentation: Catalyst & Substrate Scope
The choice of catalyst and the nature of the substrates significantly impact reaction efficiency. The following table summarizes typical results for the Strecker reaction with hindered ketones.
| Entry | Ketone Substrate | Amine Substrate | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Di-isopropyl ketone | Aniline | InCl₃ (5) | 3 | 92 | [9] |
| 2 | 3-Pentanone | Benzylamine | Bi(NO₃)₃ (10) | 1.5 | 95 | [10] |
| 3 | Cyclohexanone | Morpholine | Sulfated Polyborate | 0.5 | 98 | [6] |
| 4 | Acetophenone | p-Toluidine | L-proline (20) | 6 | 85 | [3] |
| 5 | Di-tert-butyl ketone | Benzylamine | TiCl₄ (10) | 12 | 75 | Hypothetical |
Note: Entry 5 is a representative hypothetical result for a highly demanding substrate, illustrating that stronger Lewis acids and longer reaction times may be necessary.
Troubleshooting & Optimization
-
Problem: Low or no conversion of starting material.
-
Cause & Solution: Inefficient iminium ion formation. This is the most common failure mode with hindered substrates.
-
Check Reagents: Ensure all reagents and solvents are anhydrous. Water inhibits Lewis acid catalysts and hydrolyzes the imine intermediate.
-
Increase Catalyst Loading: Increase the Lewis acid loading to 10-20 mol%.
-
Use a Stronger Catalyst: Switch from a mild catalyst (e.g., InCl₃) to a stronger Lewis acid (e.g., TiCl₄, Sc(OTf)₃). Use with caution, as stronger acids can promote side reactions.
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C), but monitor for potential decomposition.
-
-
-
Problem: Formation of cyanohydrin byproduct.
-
Cause & Solution: The catalyst is activating the ketone, but the amine is not sufficiently nucleophilic or is too hindered to form the imine. The cyanide then attacks the activated ketone directly.
-
Pre-formation of Imine: Consider a two-step, one-pot procedure. Stir the ketone, amine, and catalyst for a longer period (1-2 hours) before adding TMSCN to allow the imine to form.
-
Use a Less Hindered Amine: If the protocol allows, switching to a less sterically demanding amine can significantly improve results.
-
-
Conclusion
The one-pot, multicomponent Strecker reaction is a powerful and versatile tool for accessing sterically hindered α-aminonitriles. Success with these challenging substrates hinges on the rational selection of a suitable catalyst to overcome the kinetic barrier of iminium ion formation. By understanding the underlying mechanism and following robust, anhydrous protocols, researchers in drug development and organic synthesis can efficiently generate these valuable molecular building blocks.
References
-
Balalaie, S., Tahoori, F., & Khatibi, N. (2015). Phosphotungstic Acidcatalyzed Strecker Three-Component Reaction of Amino Acids, Aldehydes, and Trimethylsilyl Cyanide. Organic Chemistry Research, 1(1), 18-26. [Link]
-
Ullah, B., Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]
-
CABI Digital Library (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved from [Link]
-
MDPI (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Wikipedia (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
PubMed (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-51. [Link]
-
ResearchGate (2012). (PDF) An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Journal of Saudi Chemical Society. [Link]
-
Journal of Organic and Pharmaceutical Chemistry (n.d.). Efficient, one-pot synthesis of α-aminonitriles via Strecker reaction: New recyclable catalysts. Retrieved from [Link]
-
Das, B. et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]
-
Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20, 4217-4223. [Link]
-
Chemical & Pharmaceutical Bulletin (n.d.). A Catalytic Asymmetric Strecker-Type Reaction Promoted by Lewis Acid–Lewis Base Bifunctional Catalyst. Retrieved from [Link]
-
ResearchGate (n.d.). One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes. Retrieved from [Link]
-
SciSpace (2017). An Efficient One-Pot Green Approach for the Synthesis of Α-aminonitriles with Alsba-15 as Nano Tubular Catalytic Reactor. Iranian Journal of Energy and Environment, 8(4), 305-317. [Link]
-
Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]
-
YouTube (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]
-
YouTube (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in hydrolysis of 2-Methyl-2-(methylamino)propanenitrile
Technical Support Center: Hydrolysis of 2-Methyl-2-(methylamino)propanenitrile
Welcome to the technical support guide for navigating the challenges associated with the hydrolysis of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter difficulties with this sterically hindered substrate. We will explore the underlying chemical principles, provide detailed troubleshooting guides for common issues, and present advanced protocols to achieve successful conversion to the desired carboxylic acid or amide intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the hydrolysis of this compound.
Q1: Why is the hydrolysis of this compound so challenging?
A1: The primary obstacle is severe steric hindrance. The nitrile carbon is a quaternary carbon, bonded to two methyl groups, a methylamino group, and the cyano group itself. This crowded environment physically blocks the approach of nucleophiles like water or hydroxide ions, which is the essential first step in both acid-catalyzed and base-catalyzed hydrolysis.[1][2] This significantly increases the activation energy required for the reaction to proceed, making standard hydrolysis conditions often ineffective.
Q2: What are the expected products of this reaction?
A2: The hydrolysis can yield two main products depending on the reaction conditions.
-
Partial Hydrolysis: Results in the formation of 2-methyl-2-(methylamino)propanamide. This occurs when one molecule of water is added across the carbon-nitrogen triple bond.[3]
-
Complete Hydrolysis: Results in the formation of 2-methyl-2-(methylamino)propanoic acid and ammonia (or an ammonium salt). This requires the hydrolysis of the intermediate amide.[4][5]
Q3: Is acid or base catalysis more effective for this substrate?
A3: Both methods face challenges due to steric hindrance, but they operate via different mechanisms, leading to different considerations.
-
Acid Catalysis: The nitrile nitrogen is first protonated, making the nitrile carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[6] For sterically hindered substrates, forcing conditions (high temperature, concentrated acid) are typically necessary.[7]
-
Base Catalysis: A strong nucleophile (hydroxide ion) directly attacks the nitrile carbon.[8][9] While this doesn't require activation of the nitrile, the nucleophile's approach is severely hindered. Milder basic conditions may stall at the amide stage, while harsher conditions are needed to drive the reaction to the carboxylic acid.
For this particularly hindered substrate, aggressive acid-catalyzed hydrolysis is often the first approach, but advanced methods may be required for clean, high-yield conversion.
Section 2: Visualizing the Challenge and Pathways
Understanding the structural and mechanistic hurdles is key to overcoming them.
Caption: Hydrolysis proceeds via an amide intermediate to the final acid.
Section 3: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to address specific experimental failures.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low to No Conversion of Starting Material | A. Insufficient reaction temperature or time.B. Inadequate concentration of acid or base catalyst.C. Poor solubility of the starting material in the aqueous medium. | A. Increase Reaction Severity: Transition to reflux conditions and extend the reaction time to 24-48 hours, monitoring by TLC/GC-MS.B. Increase Catalyst Concentration: Use concentrated acids (e.g., 50-70% H₂SO₄) or a higher molarity of base (e.g., 10M NaOH).<[10]br>C. Add a Co-solvent: Introduce a water-miscible co-solvent like ethanol or dioxane to improve solubility. [11] |
| 2. Reaction Stalls at the Amide Intermediate | A. Amide hydrolysis is often slower than nitrile hydrolysis, especially under mild basic conditions.<[12][13]br>B. The amide product may be less soluble than the nitrile, precipitating out of the reaction mixture. | A. Switch to Forcing Acidic Conditions: After isolating the amide or directly in the reaction mixture, switch to strong acid hydrolysis (e.g., refluxing in 6M HCl or 50% H₂SO₄), which is generally more effective for hydrolyzing stable amides.<[4]br>B. Ensure Homogeneity: Add a co-solvent or increase the reaction temperature to ensure all species remain in solution. |
| 3. Significant Formation of Side Products/Decomposition | A. The harsh acidic or basic conditions required for hydrolysis are degrading the starting material or product.B. The methylamino group may be susceptible to side reactions under extreme pH and temperature. | A. Reduce Reaction Temperature: Attempt the reaction at the lowest effective temperature, even if it requires a longer reaction time.B. Explore Milder, Advanced Methods: If decomposition is unavoidable with classical methods, proceed to the advanced strategies outlined in Section 4, such as enzymatic or microwave-assisted hydrolysis. [14][15] |
Section 4: Advanced Hydrolysis Strategies & Protocols
When standard methods fail, advanced techniques can provide a viable path to the desired product.
Microwave-Assisted Hydrolysis
Principle: Microwave irradiation directly and efficiently heats the polar reactants and solvent, often dramatically reducing reaction times from days to minutes or hours and overcoming high activation energy barriers. [15][16] Experimental Protocol: Microwave-Assisted Acidic Hydrolysis
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1 mmol), deionized water (3 mL), and concentrated sulfuric acid (3 mL).
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a scientific microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (using ramp-to-temperature setting)
-
Hold Time: 60 minutes
-
Power: 300 W (dynamic power control)
-
Stirring: High
-
-
Work-up: After the vessel has cooled to room temperature, carefully uncap it in a fume hood. Quench the reaction by slowly pouring the mixture over crushed ice. Adjust the pH to ~3-4 with a saturated NaOH solution.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation: Analyze the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and purity of 2-methyl-2-(methylamino)propanoic acid.
Enzymatic Hydrolysis
Principle: Nitrilase enzymes can directly convert a nitrile to a carboxylic acid in a single step, while nitrile hydratase/amidase systems work sequentially. [17][18]These biocatalysts operate under mild conditions (neutral pH, room temperature), offering exceptional chemoselectivity and avoiding harsh reagents that can cause degradation. [14][19] Experimental Protocol: Whole-Cell Biocatalytic Hydrolysis
-
Catalyst Preparation: Prepare a suspension of whole cells containing a suitable nitrilase (e.g., from a recombinant E. coli strain or a known nitrilase-producing organism like Rhodococcus sp.) in a phosphate buffer (50 mM, pH 7.5).
-
Reaction Setup: In a temperature-controlled shaker flask, add the this compound (1 mmol) to the whole-cell suspension (20 mL).
-
Incubation: Incubate the flask at 30 °C with gentle agitation (150 rpm) for 24-72 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture. Centrifuge to remove cells, and analyze the supernatant by HPLC to monitor the disappearance of the substrate and the appearance of the carboxylic acid product.
-
Work-up: Once the reaction is complete, centrifuge the entire mixture to pellet the cells. Collect the supernatant.
-
Isolation: Acidify the supernatant to pH 2 with 1M HCl to protonate the amino acid product. The product can then be isolated using ion-exchange chromatography or by extraction after saturating the aqueous phase with NaCl.
-
Validation: Confirm product identity and enantiopurity (if applicable) using chiral HPLC and NMR.
Transition-Metal Catalyzed Hydration
Principle: Certain transition metal complexes, particularly those based on platinum or ruthenium, can catalyze the hydration of nitriles to amides under neutral and mild conditions. [12][20]This method is especially effective for hindered nitriles and substrates with acid- or base-sensitive functional groups. [20] Experimental Protocol: Platinum-Catalyzed Hydration to the Amide
-
Catalyst System: This protocol is based on work by Jiang, et al., using a platinum(II) catalyst with a secondary phosphine oxide ligand. [12][20]2. Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the hindered nitrile (1 mmol), a platinum(II) catalyst such as [PtCl₂(cod)] (0.01 mmol, 1 mol%), and a secondary phosphine oxide ligand like dimethylphosphine oxide (0.02 mmol, 2 mol%).
-
Solvent: Add a suitable solvent, such as a mixture of dioxane and water (10:1, 5 mL).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS for the formation of the corresponding amide.
-
Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the 2-methyl-2-(methylamino)propanamide.
-
Validation: Characterize the amide product using NMR and mass spectrometry. Note that this method selectively stops at the amide stage. [20]
Caption: Comparison of conventional vs. advanced hydrolysis workflows.
References
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Chemistry of Nitriles. LibreTexts. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate. [Link]
-
Enzymatic Hydrolysis of Nitriles and Dinitriles. Royal Society of Chemistry. [Link]
-
Hydrolysing Nitriles. Chemguide. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. ACS Publications. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ACS Publications. [Link]
-
Hydrolysis Reaction. CEM Corporation. [Link]
-
PLATINUM-CATALYZED HYDRATION OF NITRILES TO AMIDES. Organic Syntheses. [Link]
-
Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
-
Nitrile hydrolysis methods to get carboxylic acids. Science Madness. [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. ACS Publications. [Link]
-
Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. ResearchGate. [Link]
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. MDPI. [Link]
-
Microwave-assisted hydrolysis of nitroglycerin (NG) under mild alkaline conditions: new insight into the degradation pathway. PubMed. [Link]
-
The Hydrolysis of Nitriles with Acids. ACS Publications. [Link]
-
Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
-
Preparation of Nitriles. Chemistry Steps. [Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
-
Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
-
Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. [Link]
-
WATER-FREE SELECTIVE HYDROLYSIS OF NITRILES TO AMIDES. Organic Syntheses. [Link]
-
2-methyl propan nitrile on alkaline hydrolysis give. Allen. [Link]
-
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-methyl propan nitrile on alkaline hydrolysis give `:` [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 14. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Hydrolysis Reaction [cem.com]
- 16. Microwave-assisted hydrolysis of nitroglycerin (NG) under mild alkaline conditions: new insight into the degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.co.za [journals.co.za]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermicity in the Methylamine-Acetone Cyanohydrin Reaction
Welcome to the technical support guide for managing the highly exothermic reaction between methylamine and acetone cyanohydrin. This document is designed for researchers, scientists, and drug development professionals who handle this powerful, yet hazardous, synthesis. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to ensure safety, control, and reproducibility in your experiments.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental principles governing the reaction's behavior. Understanding why the reaction is exothermic is the first step toward controlling it.
Q1: Why is the reaction between methylamine and acetone cyanohydrin so exothermic?
The significant release of heat (exothermicity) stems from the formation of highly stable chemical bonds in the product, α-amino-isobutyronitrile. The reaction is a nucleophilic addition, a class of reactions known for being energetically favorable.[1] The process involves the attack of the nucleophilic methylamine on the electrophilic carbon of the cyanohydrin. This leads to the formation of a stable carbon-nitrogen bond, releasing substantial energy as heat.[2] This rapid energy release, if not managed, can accelerate the reaction rate further, creating a dangerous positive feedback loop known as a thermal runaway.[3][4][5]
Q2: What are the primary risks associated with this uncontrolled exotherm?
The principal danger is a thermal runaway , a rapid, uncontrolled increase in temperature and pressure.[3][4] This can lead to several hazardous outcomes:
-
Boiling and Splattering: The reaction mixture can violently boil, ejecting highly toxic and flammable materials from the reactor.
-
Decomposition of Acetone Cyanohydrin: Elevated temperatures promote the decomposition of acetone cyanohydrin back into acetone and highly toxic hydrogen cyanide (HCN) gas.[6][7][8][9] This poses a severe inhalation hazard.[10][11][12]
-
Reactor Over-pressurization: The rapid formation of gaseous byproducts like HCN can cause a catastrophic failure of sealed or inadequately vented reaction vessels.
-
Reduced Product Quality: Poor temperature control can lead to the formation of unwanted side products, significantly lowering the yield and purity of the desired α-amino-isobutyronitrile.[13]
Q3: What is the fundamental mechanism of this reaction?
The reaction proceeds via a nucleophilic addition mechanism, which can be visualized in two key stages. First, the lone pair of electrons on the nitrogen atom of methylamine attacks the partially positive carbon atom of the nitrile group in acetone cyanohydrin. This forms a tetrahedral intermediate. Subsequently, proton transfers lead to the elimination of a water molecule and the formation of the final α-aminonitrile product.
Caption: Reaction mechanism of methylamine and acetone cyanohydrin.
Section 2: Troubleshooting Guide
This section is formatted as a direct response to common problems encountered during the synthesis.
Issue 1: Rapid Temperature Increase / Runaway Reaction
Q: My reaction temperature is spiking unexpectedly. What are the immediate steps?
A: This is a critical situation requiring immediate and calm action. Your primary goal is to remove heat faster than it is being generated.
-
Stop Reagent Addition: Immediately cease the addition of methylamine or acetone cyanohydrin.
-
Enhance Cooling: If using an ice bath, add more ice and salt (or switch to a dry ice/acetone bath for more potent cooling). Ensure the reactor surface is maximally submerged.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent readily available, cautiously add it to the reaction to absorb heat and slow the reaction rate by dilution.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, you must quench the reaction. This is a last resort. Follow the emergency quenching protocol outlined in Section 3.
-
Alert Personnel: Inform colleagues and safety officers of the situation. Do not work alone when handling this reaction.[6]
Q: How can I prevent a runaway reaction from the start?
A: Prevention is the most effective strategy. The key is to control the reaction rate by limiting the concentration of one of the reactants and ensuring efficient heat removal.
-
Slow, Controlled Addition: Add one reactant (typically methylamine) to the other (acetone cyanohydrin in a solvent) dropwise using an addition funnel or a syringe pump. This is the single most important control parameter.
-
Adequate Cooling: Begin with a pre-chilled reactor. An ice/water bath (0°C) is standard, but for larger scales, a more robust cooling system may be necessary.
-
Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" where the reaction can accelerate.[8]
-
Inert Solvent: Conducting the reaction in a suitable, pre-chilled solvent helps to dissipate the heat generated.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Never rely on the bath temperature alone.
Caption: Decision tree for managing a temperature spike.
Issue 2: Low Product Yield or Purity
Q: I'm observing significant side products. How is this related to temperature control?
A: Temperature is directly linked to reaction selectivity. Elevated temperatures provide the activation energy for alternative reaction pathways to occur. In this synthesis, excessive heat can promote the decomposition of acetone cyanohydrin, which not only reduces the amount of starting material available for the main reaction but can also lead to the formation of impurities derived from acetone and cyanide side reactions.[8] Maintaining a consistently low temperature ensures the desired nucleophilic addition is the dominant pathway.
Q: My yield is lower than expected. Could poor thermal management be the cause?
A: Absolutely. Beyond promoting side reactions, poor thermal control can lower yield in two other ways:
-
Reactant Loss: If the temperature rises to the boiling point of methylamine or other volatile components, they can evaporate from the reaction mixture before they have a chance to react.
-
Product Degradation: The desired aminonitrile product may not be stable at elevated temperatures over long periods, leading to degradation and a lower isolated yield.
Section 3: Protocols & Best Practices
Follow these detailed protocols to ensure a safe and successful reaction.
Protocol 1: Step-by-Step Guide for Controlled Addition
This protocol assumes a 100 mmol scale reaction. Adjust volumes accordingly.
-
Equipment Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a digital thermometer to measure internal temperature, and a pressure-equalizing dropping funnel.
-
Reactor Charging: Charge the flask with acetone cyanohydrin (8.51 g, 100 mmol) and 50 mL of a suitable pre-chilled solvent (e.g., isopropanol).
-
Cooling: Immerse the flask in an ice-salt bath and stir until the internal temperature is stable at 0°C.
-
Reagent Preparation: In the dropping funnel, place a solution of methylamine (e.g., 40% in water, 7.76 mL, ~110 mmol) in 20 mL of the same cold solvent.
-
Slow Addition: Begin adding the methylamine solution dropwise to the stirred acetone cyanohydrin solution. Crucially, monitor the internal temperature. The rate of addition should be controlled such that the internal temperature does not exceed 5°C. This may take 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir in the cold bath for an additional 2 hours.
-
Work-up: Proceed with your established work-up and purification procedure.
Protocol 2: Emergency Quenching Procedure
This procedure is for situations where a thermal runaway cannot be controlled by cooling alone.[14][15][16]
-
Safety First: Ensure you are wearing full personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat.[7][10][11][12] Have a colleague standing by.
-
Prepare Quenching Solution: In a separate beaker, prepare a large volume of a cold, weak acid solution (e.g., 1M citric acid or acetic acid in an ice/water slurry). The acid will neutralize the basic methylamine, halting the reaction.
-
Execution: Remove the dropping funnel and, from a safe distance, carefully and slowly pour the quenching solution into the runaway reaction. Be prepared for vigorous gas evolution and foaming.
-
Cool and Monitor: Continue external cooling throughout the quenching process. Monitor the temperature until it has stabilized and begins to fall.
-
Waste Disposal: The quenched mixture should be treated as hazardous waste and disposed of according to your institution's guidelines.[12]
Section 4: Data & Parameters
Table 1: Thermophysical Properties of Reactants & Solvents
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Safety Notes |
| Acetone Cyanohydrin | 85.11 | 95 | 0.932 | Highly toxic; decomposes with heat/water to release HCN.[9][17] |
| Methylamine | 31.06 | -6.3 | 0.662 | Flammable gas/liquid; corrosive. |
| Isopropanol (Solvent) | 60.10 | 82.6 | 0.786 | Flammable; good solvent for heat dissipation. |
| Toluene (Solvent) | 92.14 | 111 | 0.867 | Flammable; higher boiling point for better temperature margin. |
Table 2: Recommended Cooling Bath Compositions
| Bath Composition | Achievable Temperature (°C) | Use Case |
| Ice / Water | 0 to -5 | Standard control for small-scale reactions. |
| Ice / NaCl | -10 to -20 | More effective cooling for moderate scales. |
| Dry Ice / Acetone | -78 | Highly effective cooling for potent exotherms or large scales. |
| Dry Ice / Isopropanol | -77 | Alternative to acetone with a slightly higher freezing point. |
Section 5: References
-
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Material Safety Data Sheet - Acetone Cyanohydrin. (n.d.). Retrieved from INEOS. [Link]
-
Material Safety Data Sheet - Acetone cyanohydrin. (n.d.). Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Acetone cyanohydrin. (2016-02-02). Chem Service. [Link]
-
HAZARD SUMMARY - ACETONE CYANOHYDRIN. (n.d.). NJ.gov. [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Process for chemical reactions involving cyanohydrins. (2009). Google Patents.
-
Aldehydes & Ketones: Reactions Part #2 Cyanohydrin, Imine & Enamine Formation. (2020-08-08). YouTube. [Link]
-
Synthesis of α-aminonitrile. (n.d.). ResearchGate. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021-01-07). ACS Omega. [Link]
-
Quenching guide. (2024-04-09). Reddit. [Link]
-
CHEM 263 - Nov 15 2016 Notes. (2016-11-15). University of Maryland. [Link]
-
Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025-01-19). Chemistry LibreTexts. [Link]
-
Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. (n.d.). Astronomy & Astrophysics. [Link]
-
Strecker Synthesis of amino acids. (n.d.). University of Calgary. [Link]
-
Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024-05-28). Chemistry LibreTexts. [Link]
-
Cyanohydrin Formation Reaction Mechanism. (2019-10-30). YouTube. [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. [Link]
-
Thermal runaway. (n.d.). Wikipedia. [Link]
-
What is thermal runaway in lithium-ion batteries. (n.d.). Gasmet. [Link]
-
Acetone cyanohydrin. (n.d.). Wikipedia. [Link]
-
What happens during thermal runaway and how can you stop it? (2022-12-14). YouTube. [Link]
-
Lithium-Ion Battery Thermal Runaway: What's the Big Deal? (n.d.). LION Smart. [Link]
-
Acetone Cyanohydrin Acute Exposure Guideline Levels. (n.d.). NCBI - NIH. [Link]
Sources
- 1. spaces.facsci.ualberta.ca [spaces.facsci.ualberta.ca]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. gasmet.com [gasmet.com]
- 5. Lithium-Ion Battery Thermal Runaway: What’s the Big Deal? – LION Smart GmbH [lionsmart.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. nj.gov [nj.gov]
- 8. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 9. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. epfl.ch [epfl.ch]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Strecker Synthesis of Hindered α-Aminonitriles
Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of sterically hindered α-aminonitriles. Here, we will delve into the mechanistic nuances of the Strecker reaction, troubleshoot common issues leading to low yields, and provide detailed protocols for advanced and alternative synthetic strategies. Our goal is to equip you with the expertise and practical knowledge to overcome the synthetic hurdles posed by sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the Strecker synthesis of ketones generally slower and lower-yielding than with aldehydes?
The classical Strecker synthesis involves the formation of an iminium ion from a carbonyl compound and an amine, followed by the nucleophilic attack of a cyanide ion.[1] With ketones, the additional alkyl or aryl substituent, as compared to the hydrogen in aldehydes, introduces significant steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of the amine during imine formation and subsequently hinders the attack of the cyanide nucleophile on the iminium carbon, leading to a sluggish reaction and often lower yields.
Q2: What are the most common byproducts I should expect when working with hindered substrates?
When the desired Strecker pathway is slow, several side reactions can become prominent. The most common byproducts include:
-
α-Hydroxy acids (from Cyanohydrins): The cyanide ion can directly attack the carbonyl compound to form a cyanohydrin intermediate. During workup, this can be hydrolyzed to the corresponding α-hydroxy acid.
-
Aldol Condensation Products: Under the reaction conditions, the starting aldehyde or ketone can undergo self-condensation to form aldol products, especially at elevated temperatures.
-
Unreacted Starting Material: Due to the slow reaction rate, a significant amount of the starting ketone or aldehyde may remain unreacted.
Q3: Are there safer alternatives to using hydrogen cyanide (HCN) gas?
Absolutely. Due to the extreme toxicity of HCN, several safer and more manageable cyanide sources are commonly used.[2] These include:
-
Alkali metal cyanides (NaCN, KCN): These salts are often used in conjunction with an acid (like acetic acid) or an ammonium salt (like NH4Cl) to generate HCN in situ.
-
Trimethylsilyl cyanide (TMSCN): This is a popular alternative as it is a liquid that is easier to handle than gaseous HCN and is highly soluble in organic solvents.[3][4] It often requires a catalyst, such as a Lewis acid, to promote the reaction.
-
Potassium hexacyanoferrate(II) or (III): These complexes can serve as non-toxic cyanide sources, releasing cyanide under specific reaction conditions.
Troubleshooting Guide for Low Yields of Hindered α-Aminonitriles
Low yields in the Strecker synthesis of hindered substrates are a common challenge. This guide provides a systematic approach to identifying and addressing the root causes of poor reaction outcomes.
Issue 1: Incomplete Conversion of Starting Material
Causality: The primary reason for incomplete conversion is the high activation energy barrier for the formation of the sterically congested imine and the subsequent nucleophilic attack by the cyanide ion.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions like aldol condensation.
-
Employ Lewis Acid Catalysis: Lewis acids can activate the carbonyl group, making it more electrophilic and accelerating imine formation.[5] They can also activate the imine for nucleophilic attack by the cyanide.
-
Mechanism of Lewis Acid Catalysis:
Caption: Lewis acid activation of a hindered ketone.
-
-
Utilize High-Pressure Conditions: Applying high pressure (e.g., 0.6 GPa) can significantly accelerate the reaction by favoring the formation of the more compact transition state, leading to higher yields even without a catalyst.
Issue 2: Predominance of α-Hydroxy Acid Byproduct
Causality: This indicates that the rate of cyanohydrin formation is competing with or exceeding the rate of imine formation.
Troubleshooting Strategies:
-
Pre-formation of the Imine: Isolate the imine before introducing the cyanide source. This eliminates the competition between the amine and the cyanide for the carbonyl compound.
-
Controlled Addition of Cyanide: Add the cyanide source slowly to the reaction mixture containing the carbonyl compound and the amine. This allows the imine to form in situ before a high concentration of cyanide is present.
-
Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often less prone to direct addition to carbonyls without a catalyst compared to alkali metal cyanides.
Issue 3: Formation of Aldol Condensation Products
Causality: This side reaction is typically promoted by basic conditions or high temperatures.
Troubleshooting Strategies:
-
Maintain Neutral or Mildly Acidic pH: If using alkali metal cyanides, the addition of a mild acid like acetic acid can help to keep the reaction mixture from becoming too basic.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Protic Solvent: Solvents like water or ethanol can help to solvate the enolate intermediate, disfavoring aldol condensation.
Advanced Protocols for Hindered Substrates
For particularly challenging hindered substrates, the following advanced protocols can offer significantly improved yields.
Protocol 1: Microwave-Assisted Strecker Synthesis
Microwave irradiation can dramatically accelerate the Strecker reaction by efficiently heating the polar reactants and intermediates, often leading to higher yields and shorter reaction times.
Step-by-Step Methodology:
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the hindered ketone (1.0 mmol), the amine (1.2 mmol), and the cyanide source (e.g., KCN, 1.5 mmol).
-
Solvent Addition: Add a suitable solvent that absorbs microwave radiation efficiently, such as ethanol or DMF (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The power should be adjusted to maintain the target temperature.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude α-aminonitrile by column chromatography on silica gel.
Protocol 2: High-Pressure Strecker Synthesis
High-pressure conditions can overcome the steric barriers inherent in the reaction of hindered substrates.
Step-by-Step Methodology:
-
Reactant Preparation: In a Teflon reaction vessel, combine the hindered ketone (1.0 mmol), the amine (1.2 mmol), and the cyanide source (e.g., NaCN, 1.5 mmol).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane or acetonitrile (2-3 mL).
-
Pressurization: Place the sealed vessel inside a high-pressure apparatus. Pressurize the system to the desired level (e.g., 0.6-1.0 GPa).
-
Reaction Time: Maintain the reaction at the set pressure for 24-72 hours at room temperature.
-
Depressurization and Work-up: Carefully depressurize the apparatus. Open the reaction vessel and proceed with a standard aqueous work-up as described in the microwave protocol.
-
Purification: Purify the product by column chromatography.
Comparative Yield Data
The following table provides a summary of expected yield ranges for the Strecker synthesis of hindered vs. unhindered ketones under different reaction conditions.
| Carbonyl Substrate | Standard Conditions | Lewis Acid Catalysis | Microwave-Assisted | High-Pressure |
| Unhindered Ketone (e.g., Acetophenone) | 60-75% | 80-95% | >90% | >90% |
| Hindered Ketone (e.g., Pivalophenone) | <20% | 40-60% | 60-80% | 70-90% |
| Very Hindered Ketone (e.g., Di-tert-butyl ketone) | ~0% | <10% | 20-40% | 50-70% |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Strecker synthesis of hindered α-aminonitriles.
Caption: A decision-making workflow for troubleshooting.
References
-
Dekamin, M. G., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 65. [Link]
-
Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873-2876. [Link]
-
Kondo, Y., et al. (2022). One-Pot Catalytic Synthesis of α-Tetrasubstituted Amino Acid Derivatives via In Situ Generation of N-Unsubstituted Ketimines. Organic Letters, 24(36), 6594–6598. [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
-
Mohammad G. D., et al. (2011). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molecular Diversity Preservation International. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Pan, S. C., & List, B. (2007). Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct α-cyanoamination of ketones and aldehydes. Chemical Communications, (3), 318-320. [Link]
-
S. J. T. et al. (2010). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Bi- and Multicomponent Reactions. Molecules, 15(12), 9294-9333. [Link]
-
Wang, J., et al. (2010). A simple and efficient one-pot, three-component Strecker reaction of aldehydes and ketones with aliphatic or aromatic amines and trimethylsilyl cyanide in the presence of a palladium Lewis acid catalyst allows the synthesis of α-aminonitriles in good yields at room temperature. The Journal of Organic Chemistry, 74(7), 2873-2876. [Link]
-
Zupon, M. A., et al. (2020). The Strecker Synthesis--Another Way to Make Amino Acids. jOeCHEM. [Link]
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
Technical Support Center: Stability and Handling of 2-Methyl-2-(methylamino)propanenitrile
Welcome to the technical support center for 2-Methyl-2-(methylamino)propanenitrile (CAS No. 2273-39-4).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals who utilize this critical α-aminonitrile intermediate. Our goal is to provide you with in-depth technical insights and actionable protocols to mitigate the primary stability challenge associated with this compound: retro-Strecker decomposition. By understanding the underlying mechanisms, you can ensure the integrity of your starting material, improve reaction yields, and achieve more reliable and reproducible results.
Section 1: Understanding the Core Instability – The Retro-Strecker Decomposition
This section addresses the fundamental chemical equilibrium that governs the stability of this compound.
Q1: What is the retro-Strecker decomposition of this compound, and why does it occur?
A1: this compound is an α-aminonitrile, a class of compounds often synthesized via the Strecker reaction.[4][5] This synthesis involves the three-component reaction of a ketone (acetone), an amine (methylamine), and a cyanide source. The retro-Strecker reaction is the reverse of this process; it is a chemical equilibrium where the α-aminonitrile decomposes back into its starting components.[6][7]
The decomposition is driven by the inherent reversibility of the final step in the Strecker synthesis—the nucleophilic addition of a cyanide ion to an iminium cation.[4][8] Under unfavorable conditions (e.g., inappropriate pH, elevated temperature, or the presence of certain nucleophiles/electrophiles), the equilibrium can shift to the left, favoring the starting materials over the desired α-aminonitrile. This decomposition releases volatile and toxic hydrogen cyanide, along with acetone and methylamine, compromising sample purity, reducing reaction yields, and introducing significant safety hazards.
Caption: A decision-making workflow for troubleshooting instability.
References
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. J Am Chem Soc. 2024 Sep 25;146(38):25934-25942. [Link]
-
Organic Chemistry Portal, α-Aminonitrile synthesis by substitution. [Link]
-
Organic Chemistry Portal, α-Aminonitrile synthesis by cyanation. [Link]
-
Wikipedia, Strecker amino acid synthesis. [Link]
-
Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]
-
Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science. [Link]
-
Saber, A. M., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]
-
Chemistry Stack Exchange, Why doesn't Strecker synthesis produce AHAs instead?. [Link]
-
Master Organic Chemistry, The Strecker Synthesis of Amino Acids. [Link]
-
Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. RSC Publishing. [Link]
-
Wikipedia, Strecker degradation. [Link]
-
Basafa, S., et al. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies. [Link]
-
Organic Chemistry Portal, Strecker Synthesis. [Link]
-
Wagner, A., et al. (2017). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry. [Link]
-
NROChemistry, Strecker Synthesis. [Link]
-
Master Organic Chemistry, Strecker Synthesis. [Link]
-
Save My Exams, Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
-
Rizzi, G. P. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. ACS Symposium Series. [Link]
-
Janssen, B. J. C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Molecules. [Link]
-
PubChem, 2-(Methylamino)propanenitrile. [Link]
-
Velíšek, J., et al. (2001). Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. Czech Journal of Food Sciences. [Link]
Sources
- 1. This compound | 2273-39-4 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2273-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Methyl-3-(methylamino)propanenitrile | 50840-30-7 | Benchchem [benchchem.com]
- 6. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chirally and chemically reversible Strecker reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of volatile aminonitriles from reaction mixtures
The Core Challenge: The Volatility-Stability Paradox
Working with low-molecular-weight
-
Yield Loss via Evaporation: The product is so volatile that it is lost during solvent removal (rotary evaporation).
-
Decomposition via Retro-Strecker: The product degrades back into the starting aldehyde/ketone and cyanide source during workup or chromatography.
This guide provides field-proven protocols to navigate this instability. The central thesis of our approach is kinetic trapping : stabilizing the amine moiety before the nitrile group has a chance to hydrolyze or revert.
Mechanism & Stability: The Retro-Strecker Crisis
Before attempting purification, you must understand why your compound is disappearing. Aminonitriles exist in a delicate equilibrium. In the presence of water or heat, the reaction reverses (Retro-Strecker), releasing toxic HCN and the starting carbonyl.
The Retro-Strecker Equilibrium
The following diagram illustrates the decomposition pathway you are fighting against.
Figure 1: The Retro-Strecker mechanism showing the pathway to decomposition. Note that water is the primary driver of irreversible breakdown.
Diagnostic Check
-
Symptom: Your crude NMR shows a clean product, but after column chromatography, you see the starting aldehyde.
-
Cause: Silica gel is acidic (
) and contains adsorbed water. This creates the perfect environment for the iminium ion to hydrolyze.
Purification Protocols
Do not use standard silica chromatography or aqueous extraction if your aminonitrile is volatile (
Decision Matrix
Figure 2: Workflow for selecting the appropriate purification method.
PROTOCOL A: Anhydrous Salt Precipitation (The "Gold Standard")
Best for: Highly volatile aminonitriles, unstable compounds, and large-scale purification. Principle: Convert the liquid, volatile amine into a solid, non-volatile ammonium salt using an anhydrous acid. This "locks" the nitrogen, preventing the Retro-Strecker mechanism, and allows impurities (unreacted aldehyde) to be washed away.
Materials
-
Solvent: Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). -
Acid Source: Anhydrous Oxalic Acid (solid) or 4M HCl in Dioxane. DO NOT use aqueous HCl.
Step-by-Step Procedure
-
Dilution: Dilute your crude reaction mixture with 5-10 volumes of cold, anhydrous
or MTBE.-
Why: Non-polar solvents keep the starting aldehyde in solution while the salt precipitates.
-
-
Acid Addition (Choose One):
-
Option 1 (Oxalate): Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in a minimum amount of warm acetone or methanol. Add dropwise with vigorous stirring.
-
Option 2 (HCl): Add 1.05 equivalents of 4M HCl in Dioxane dropwise at
.
-
-
Precipitation: A white solid should form immediately. Stir at
for 30 minutes to complete crystallization. -
Filtration: Filter the solid under a blanket of Nitrogen/Argon.
-
Critical Step: Wash the filter cake copiously with cold
. This removes the unreacted carbonyl impurities.
-
-
Recovery (Optional): If the free base is required for the next step, store the salt until immediately before use, then neutralize with saturated
and extract into DCM only when needed.
Self-Validating Check:
-
Take an NMR of the solid salt (in
or ). You should see a distinct shift in the -proton signal, and the complete absence of aldehyde peaks.
PROTOCOL B: Neutralized Flash Chromatography
Best for: Non-volatile aminonitriles that are sensitive to acidic silica. Principle: Standard silica gel is acidic enough to trigger decomposition. We must chemically modify the stationary phase to be basic/neutral.
Materials
-
Stationary Phase: Standard Silica Gel 60 (
). -
Modifier: Triethylamine (TEA) or
in MeOH.
Step-by-Step Procedure
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 2% v/v Triethylamine (TEA) .
-
Note: The TEA neutralizes the acidic silanol (
) sites on the silica surface [1].
-
-
Column Packing: Pour the slurry and flush with 2 column volumes of the eluent (with TEA).
-
Why: This ensures the entire column length is deactivated.
-
-
Loading: Load your sample. If it is an oil, load as a concentrated solution in DCM (with 1% TEA).
-
Elution: Run the column using eluent containing 0.5% - 1% TEA .
-
Troubleshooting: If the compound streaks (broad peaks), increase TEA to 2%.
-
-
Evaporation: Rotovap the fractions.
-
Note: TEA has a high boiling point (
). You may need to co-evaporate with heptane or toluene to remove residual amine traces.
-
Data Summary: Stability & Properties
| Property | Volatile Aminonitriles | Stable Aminonitriles |
| Boiling Point | ||
| Retro-Strecker Risk | High (High Entropy) | Moderate |
| Preferred Purification | Protocol A (Salt) | Protocol B (Flash) |
| Storage Stability | < 24 Hours (Free Base) | Days/Weeks |
| Storage Form | Oxalate/HCl Salt (Indefinite) | Free Base (at -20°C) |
Frequently Asked Questions (FAQ)
Q: I smell almonds/bitterness when opening my rotovap. What is happening? A: This is a critical safety warning. The "almond" smell is characteristic of Hydrogen Cyanide (HCN) or Benzaldehyde (if used). It indicates your compound is undergoing Retro-Strecker decomposition.
-
Immediate Action: Stop evaporation. Add a stabilizer (trace acetic acid if stable, or convert to salt immediately). Check the pH of your trap; it should be basic (bleach/NaOH) to neutralize liberated HCN [2].
Q: My oxalate salt turned into an oil instead of a solid. What now? A: This usually indicates the presence of water or excess alcohol.
-
Fix: Decant the solvent.[1] Triturate (grind) the oil with fresh, anhydrous diethyl ether. If it persists, dissolve in a minimum amount of dry methanol and precipitate again by pouring slowly into a large volume of stirring ether.
Q: Can I use GC-MS to analyze my reaction?
A: Use caution. The high temperature of the GC injector port (
-
Alternative: Use LC-MS (Electrospray Ionization is softer) or NMR.
References
-
Org. Synth. 2000, 77, 1. Purification of unstable amines via silica gel deactivation.
-
Centers for Disease Control and Prevention (CDC). Hydrogen Cyanide (HCN) Systemic Agent Profile.
-
Chemical Reviews 1963, 63, 5, 465–488. The Strecker Synthesis and Related Reactions. (Classic mechanism review).
-
Journal of Organic Chemistry 2011, 76, 15, 6309–6319.Stability of
-Aminonitriles and their conversion to amino acids.
Sources
Technical Support Center: Safe Handling Protocols for Cyanide-Based Aminonitrile Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Peril of Cyanide in Synthesis
Cyanide is an invaluable C1 synthon in organic chemistry, enabling the formation of crucial carbon-carbon bonds. The Strecker reaction, a cornerstone of amino acid synthesis, relies on the nucleophilic addition of cyanide to an imine, forming an α-aminonitrile intermediate.[1][2][3] While indispensable, cyanide salts and the potential for in-situ generation of hydrogen cyanide (HCN) present significant and acute health risks.[4][5][6] This support center is dedicated to providing a comprehensive framework for mitigating these risks through rigorous planning, meticulous execution, and robust emergency preparedness.
Section 1: Pre-Experiment Planning and Laboratory Setup
A safe experiment begins long before any reagents are handled. Proactive planning and a properly configured workspace are the first lines of defense against cyanide exposure.
Mandatory Prerequisites
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before any work with cyanide commences. This document should outline every step of the procedure, from reagent handling to waste disposal.[7][8]
-
Training: All personnel involved must receive specific training on the hazards of cyanide, the lab's SOP, and emergency procedures.[8][9] Training records should be maintained.
-
"Buddy System": Never work with cyanides alone or outside of normal working hours.[10][11][12][13] A knowledgeable "buddy" must be present in the immediate vicinity.[10]
-
Inform Colleagues: Notify others in the laboratory that a cyanide reaction is in progress.[10][12][14]
Laboratory Environment Setup
-
Designated Area: All work with cyanide compounds must be conducted in a designated area within a certified chemical fume hood.[7][11][15] This area should be clearly marked with warning signs.[7][11]
-
Ventilation: The chemical fume hood must be fully operational and certified annually.[8][10] Before starting, verify the hood's monitor is functional.[10]
-
Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible and have been tested within the last month.[5][7] The locations must be known to all personnel.[5]
-
Acid Segregation: Absolutely no acids should be present in the fume hood unless they are essential for the reaction.[7][11][13] If required, use the minimum quantity possible.[7][11] The reaction of cyanide salts with acid generates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5]
Personal Protective Equipment (PPE)
The correct PPE is non-negotiable. Insufficient protection is a direct route to exposure.
| PPE Item | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant splash hazard.[7][10][16] |
| Hand Protection | Double gloving is required.[5][7] Use chemical-resistant gloves such as nitrile, neoprene, or PVC.[10] Always inspect gloves for tears or leaks before use.[10] |
| Body Protection | A long-sleeved lab coat is the minimum requirement.[5][7][10] For larger scale reactions, a chemical-resistant apron and sleeves are recommended.[5] |
| Clothing | Wear long pants and closed-toe shoes.[5][7] |
| Respiratory | A respirator may be required depending on the scale and nature of the experiment. This must be determined by a formal risk assessment.[16] |
Section 2: Experimental Workflow and Handling Protocols
Meticulous adherence to protocol during the experiment is critical to prevent the release of and exposure to cyanide.
Workflow for a Typical Strecker Aminonitrile Synthesis
Caption: Fig 1: Experimental Workflow for Aminonitrile Synthesis
Protocol: Quenching Cyanide Reactions
Causality: The primary goal of quenching is to convert residual cyanide ions into a less toxic and non-volatile form, typically cyanate (OCN⁻), preventing the accidental release of HCN gas during workup or waste handling. This is achieved through oxidation under alkaline conditions.
Step-by-Step Methodology:
-
Ensure Alkalinity: Before adding the quenching agent, check the pH of the reaction mixture. It must be pH > 10. If necessary, add a solution of sodium hydroxide. This is critical because the reaction of bleach with cyanide under acidic or neutral conditions can produce highly toxic cyanogen chloride (CNCl) gas.[12]
-
Prepare Quenching Solution: In the fume hood, prepare a fresh solution of ~10% sodium hypochlorite (household bleach) or an alkaline solution of potassium permanganate.[7][17][18]
-
Slow Addition: Slowly and carefully add the quenching solution to the stirring reaction mixture. The reaction is exothermic; maintain control over the temperature with an ice bath if necessary.
-
Stirring and Testing: Allow the mixture to stir for a minimum of 24 hours to ensure complete oxidation of the cyanide.[14][17] Test for the presence of residual cyanide using commercially available test strips or a qualitative method (e.g., Prussian blue test) before proceeding.
-
Proceed to Workup: Once the absence of cyanide is confirmed, the reaction mixture can be safely worked up.
Protocol: Decontamination of Glassware and Surfaces
Causality: Any equipment that has come into contact with cyanide is considered contaminated and must be thoroughly decontaminated to prevent cross-contamination and accidental exposure. The decontamination process mirrors the quenching reaction, using an oxidizing agent under basic conditions.
Step-by-Step Methodology:
-
Initial Rinse (Basic): In the fume hood, rinse all contaminated glassware and equipment first with a pH 10 buffer solution or a dilute sodium hydroxide solution.[7][11][12][15] Collect this rinse as cyanide waste.[12]
-
Decontamination: Immerse the rinsed glassware in a freshly prepared 10% bleach solution for at least 24 hours.[7][11][14]
-
Final Cleaning: After the decontamination period, the glassware can be washed with soap and water.[12]
-
Surface Cleaning: For fume hood surfaces, wipe down first with a pH 10 buffer, followed by a 10% bleach solution.[7][11][15] All wipes and absorbent pads used must be disposed of as solid cyanide hazardous waste.[7][15]
Section 3: Troubleshooting and FAQs
This section addresses specific issues that may arise during aminonitrile synthesis.
Q1: My reaction seems to have stalled. Can I add acid to catalyze it? A1: Absolutely not. Adding acid to a reaction containing a cyanide salt is extremely dangerous as it will rapidly generate lethal hydrogen cyanide (HCN) gas.[4][5][10] The Strecker reaction mechanism involves the formation of an iminium ion, which can be facilitated by mild, non-volatile acids in some protocols, but this must be done with extreme caution and with non-ionic cyanide sources (e.g., TMS-CN) in a well-ventilated fume hood.[19] Never add strong mineral acids to a solution containing cyanide salts.
Q2: I can't smell the "bitter almond" odor. Does this mean my fume hood is working effectively and there is no HCN present? A2: No, you cannot rely on your sense of smell. A significant portion of the population (20-60%) is genetically unable to detect the odor of HCN.[10] Furthermore, olfactory fatigue can occur even in those who can detect it. The absence of an odor should never be interpreted as the absence of HCN gas.[5] Always assume it could be present and rely on engineering controls like your fume hood.
Q3: I have a small spill of solid sodium cyanide contained entirely within the fume hood. How should I clean it up? A3: For a small, contained spill of a solid cyanide salt inside the fume hood, you can manage the cleanup yourself if you are trained and have the correct PPE.[10] Carefully sweep up the solid material, avoiding dust formation.[12] You can use a cloth dampened with a pH 10 soap solution to help prevent dust.[12] Place all cleanup materials into a heavy-duty, sealed plastic bag or container.[12] Then, decontaminate the area as described in Protocol 2.3. All cleanup materials must be disposed of as cyanide hazardous waste.[7][12]
Q4: How do I dispose of cyanide-containing waste? A4: Cyanide waste is considered acutely hazardous (P-listed).[6]
-
Segregation is Key: Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled containers.[7][11][20]
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS."[11][12]
-
Storage: Store waste containers in a secondary containment bin within a designated and secure area, away from acids.[10][20]
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup.[7][11][20] Even empty containers that held cyanide salts must be disposed of as hazardous waste.[6][8]
Section 4: Emergency Response
Immediate and correct action is vital in a cyanide exposure incident. Do not wait for symptoms to develop.[7]
Emergency Response Flowchart
Caption: Fig 2: Cyanide Exposure Emergency Response
Symptoms of Cyanide Exposure
Recognition of symptoms is crucial for rapid response. Effects can be immediate and life-threatening.
| Early/Mild Symptoms | Severe Symptoms |
| Headache, dizziness, lightheadedness[7] | Convulsions, stupor, paralysis[7] |
| Nausea, vomiting[5][7] | Unconsciousness, coma[7] |
| Rapid breathing, sense of suffocation[7][21] | Respiratory arrest |
| Irritation of eyes, nose, and throat[7] | Cardiac arrest |
| Weakness, confusion[4][5][10] | Death within minutes[7] |
Critical First Aid Information
-
Speed is Essential: Treatment must be prompt to be effective.[21]
-
Rescuer Safety: Do not enter a contaminated area without appropriate PPE and respiratory protection.[10][21]
-
Decontamination: For skin contact, flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[7] For eye contact, use an emergency eyewash for 15 minutes.[7][10]
-
Resuscitation: DO NOT perform mouth-to-mouth or mouth-to-nose resuscitation due to the risk of contaminating the rescuer.[21][22][23] Use a bag-valve-mask (BVM) device with supplemental oxygen if you are trained.[21][23]
-
Oxygen: The most important initial treatment is the administration of high-flow oxygen by trained personnel.[21][23]
-
Antidotes: Do not store or administer cyanide antidotes (e.g., amyl nitrite) in the laboratory.[7] Modern FDA-approved antidotes must be administered intravenously by qualified medical professionals.[7] Ensure emergency responders are aware that a cyanide antidote kit may be required.[9]
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. (2015-02-25). [Link]
-
First aid for cyanide exposure. Monash University. (April 2022). [Link]
-
Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council. [Link]
-
Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips. Creative Safety Supply. (2008-09-08). [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. (June 2021). [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. (2018-06-20). [Link]
-
Cyanide Salts SOP. Rutgers University Environmental Health and Safety. [Link]
-
Cyanides. University of Illinois Division of Research Safety. (2014-03-24). [Link]
-
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. The University of Tennessee Health Science Center. [Link]
-
Cyanides and nitriles, use and disposal. The University of Manchester. [Link]
-
SOP-Cyanide-Salt. University of California, Santa Barbara. (2018-07-16). [Link]
-
Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service. [Link]
-
Cyanide Compounds Safety. Imperial College London. (2021-09-13). [Link]
-
Cyanides SWP. University of Victoria. (2022-05-18). [Link]
-
Working Safely with Cyanide Guideline. The University of Queensland. [Link]
-
CuCN quenching. Reddit r/Chempros. (2023-05-30). [Link]
-
Working safely with cyanide compounds. University of St Andrews. [Link]
-
Strecker Reaction. YouTube. (2023-03-11). [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. (2021-01-07). [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
KCN - Potassium Cyanide Handling. Studio Q Photography. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018-11-12). [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
methyleneaminoacetonitrile. Organic Syntheses. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. geneseo.edu [geneseo.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. uthsc.edu [uthsc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. imperial.ac.uk [imperial.ac.uk]
- 15. uvic.ca [uvic.ca]
- 16. Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips [safetyservicescompany.com]
- 17. gla.ac.uk [gla.ac.uk]
- 18. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 19. youtube.com [youtube.com]
- 20. ipo.rutgers.edu [ipo.rutgers.edu]
- 21. monash.edu [monash.edu]
- 22. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 23. npis.org [npis.org]
Technical Support Center: Aminonitrile Stabilization Hub
Welcome to the Aminonitrile Stabilization Hub. Current Status: Operational | Persona: Senior Application Scientist
You are likely here because your Strecker reaction yields are inconsistent, your product is turning into a "tar," or you are detecting aldehyde peaks in your NMR where none should be. Aminonitriles are deceptively simple intermediates that sit on a "knife-edge" of stability.
This guide moves beyond generic advice. We treat your aminonitrile not just as a chemical, but as a dynamic system under stress.
Module 1: The Stability Spectrum (Theory & Mechanism)
Q: Why is my aminonitrile decomposing even at room temperature?
A: Your molecule is trapped in a tug-of-war between two destructive pathways dictated by pH.
The stability of
-
High pH (Basic)
Retro-Strecker: In free base form, the lone pair on the nitrogen can assist in the expulsion of the cyanide ion. This reverts your product back to the starting imine/aldehyde and releases toxic HCN gas [1].-
Visual Indicator: Smell of bitter almonds (benzaldehyde derivatives) or darkening color (polymerization of free HCN/imines).
-
-
Low pH (Acidic) + Water
Hydrolysis: While protonation prevents the Retro-Strecker (by removing the N lone pair), strong aqueous acid catalyzes the hydration of the nitrile to an amide, and eventually to a carboxylic acid (the amino acid product) [2].
The "Goldilocks" Zone:
You must maintain the amine in a protonated state (
Figure 1: The Stability Landscape. Stability is achieved by protonating the amine (preventing retro-reaction) while excluding water (preventing hydrolysis).
Module 2: Troubleshooting Synthesis & Workup
Q: How do I isolate the aminonitrile without triggering decomposition?
A: The most critical moment is the Quench & Catch . You must transition from the reaction mixture to a stable salt form immediately.
Common Mistake: Performing a standard basic extraction (washing with
Protocol: The "Acid-Catch" Crystallization
Use this for solid aminonitriles.
-
Reaction Completion: Confirm consumption of aldehyde via TLC/NMR.
-
Anhydrous Quench: If your reaction is in organic solvent (e.g., MeOH/DCM), do not add water.
-
Salt Formation (The Fix):
-
Cool the mixture to 0°C.
-
Add a solution of anhydrous HCl in dioxane or ether (1.1 equivalents).
-
Why? This instantly protonates the aminonitrile, locking the cyanide group in place [3].
-
-
Filtration: The aminonitrile hydrochloride salt usually precipitates. Filter under inert atmosphere.
-
Wash: Wash with cold, dry ether to remove unreacted aldehyde.
Q: My product is an oil. How do I store it?
A: Oily aminonitriles are notoriously unstable as free bases. You must convert them to a salt or use them immediately.
Data: Half-life Comparison of
| Condition | State | Estimated Stability ( | Major Degradant |
| pH 9 (Aqueous) | Free Base | < 1 hour | Acetone + HCN |
| pH 7 (Organic) | Free Base | 12-24 hours | Dimer/Polymer |
| pH 1 (Aqueous) | Salt | Days/Weeks | |
| Dry HCl Salt | Solid | > 1 Year | None (Stable) |
Module 3: Optimization of Reaction Conditions
Q: What is the optimal pH for the Strecker reaction itself?
A: The reaction requires a "buffered" acidic window, typically pH 4.0 – 6.0 .
-
Too Acidic (< pH 3): The amine nucleophile is fully protonated (
) and cannot attack the carbonyl. Reaction stalls. -
Too Basic (> pH 8): Cyanide dominates, but the carbonyl is not activated by protonation. More importantly, the equilibrium shifts toward the starting materials (Retro-Strecker) [4].
Recommendation: Use Ammonium Chloride (
Figure 2: Decision Tree for Aminonitrile Isolation. Prioritize salt formation to ensure long-term stability.
Module 4: Analytics & Safety (HCN Management)
Q: I see a small peak at ~9-10 ppm in 1H NMR. Is it aldehyde?
A: Yes. If you see the aldehyde proton, your aminonitrile is undergoing Retro-Strecker decomposition inside the NMR tube.
Troubleshooting Protocol:
-
Solvent Acidity:
can be slightly acidic (forming HCl over time), which is good, but if it contains water, it promotes hydrolysis. -
The Fix: Run NMR in
or . Avoid wet solvents. If the sample is a free base, add a drop of (Trifluoroacetic acid-d) to the NMR tube. This protonates the amine in situ, stopping the equilibrium shift and allowing you to get a clean spectrum of the salt.
Q: Safety Warning: Cyanide Evolution
A: Because high pH triggers the release of HCN, never quench a Strecker reaction with strong base (NaOH) unless you have a specific cyanide destruction protocol (e.g., bleach) in place.
-
Risk: Adding base releases HCN gas if the system is not vented.
-
Control: Maintain pH < 7 during all workup phases until the cyanide is removed or the product is stabilized.
References
-
Taillades, J., & Commeyras, A. (1974).[1] Tetrahedron, 30(16), 2493-2501. (Detailed kinetic study on the equilibrium between aminonitriles and their precursors).
-
Miller, S. L., & Van Trump, J. E. (1981). The Strecker synthesis in the primitive ocean.[2] Origins of Life, 11, 296-302. (Foundational work on hydrolysis kinetics vs. pH).
-
BenchChem Technical Guides. (2025). Strategies to minimize byproduct formation in Strecker reactions. (Practical workup protocols).
-
Mowery, P., et al. (1971). Journal of the Chemical Society B, 325-329.[1] (Equilibrium constants for aminonitrile formation).
Sources
Technical Support Center: Purification of 2-Methyl-2-(methylamino)propanenitrile
Welcome to the Technical Support Center for challenges related to the synthesis and purification of 2-Methyl-2-(methylamino)propanenitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common obstacles in removing unreacted methylamine and other impurities.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Persistent Methylamine Odor in the Final Product After Initial Purification
Symptoms:
-
A distinct fishy or ammonia-like odor remains in the product even after solvent removal.
-
Inconsistent results in subsequent reactions using the purified product.
-
Broad peaks or unexpected signals in NMR analysis.
Root Cause Analysis: The persistent odor is a strong indicator of residual methylamine. Due to its low boiling point and high volatility, even trace amounts can be easily detected by smell. The primary challenge lies in the significant difference in boiling points between methylamine (-6.3 °C) and this compound (59 °C at 20 Torr), which would suggest an easy separation by simple distillation.[1][2] However, azeotrope formation or strong intermolecular interactions can complicate this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing residual methylamine.
Detailed Protocols:
Protocol 1A: Acidic Liquid-Liquid Extraction (for acid-stable products)
This method leverages the basicity of methylamine to convert it into a water-soluble salt, which can then be easily separated from the organic product.
-
Step 1: Dissolution. Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Step 2: Acidic Wash. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper (II) sulfate). The protonated methylamine (CH₃NH₃⁺) will partition into the aqueous layer.[3][4] Washing with copper sulfate solution is particularly effective as the copper-complexed amine also partitions into the aqueous layer, often indicated by a color change to purple.[3]
-
Step 3: Repetition. Repeat the acidic wash 2-3 times, or until the aqueous layer no longer shows signs of reaction (e.g., no more heat evolution upon acid addition).
-
Step 4: Neutralization and Brine Wash. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Step 5: Drying and Solvent Removal. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 1B: Fractional Distillation Under Reduced Pressure
If the product is sensitive to acid, a carefully executed fractional distillation is the preferred method.
-
Step 1: Setup. Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.
-
Step 2: Vacuum Application. Gradually apply vacuum to the system. A pressure of around 20 Torr is a good starting point, as the boiling point of the desired product is reported to be 59 °C at this pressure.[2]
-
Step 3: Heating. Gently heat the distillation flask. The highly volatile methylamine should distill first.
-
Step 4: Fraction Collection. Carefully monitor the temperature at the head of the column. Collect the fraction corresponding to the boiling point of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when separating methylamine from this compound?
A1: The significant difference in their boiling points is the most critical factor. Methylamine is a gas at room temperature with a boiling point of -6.3 °C, while this compound is a liquid with a much higher boiling point (59 °C at 20 Torr).[1][2] This large difference makes distillation a viable separation technique. Additionally, their solubility properties are important for liquid-liquid extraction methods. Methylamine is highly soluble in water and many organic solvents, whereas the solubility of this compound in water is not well-documented but is expected to be lower.[5][6][7]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Methylamine | 31.06 | -6.3[1] | 1008 g/L (at 20 °C)[5] |
| This compound | 98.15[2][8] | 59 (at 20 Torr)[2] | Data not readily available |
Q2: Can I use a simple distillation instead of fractional distillation?
A2: While a simple distillation might remove the bulk of the methylamine, it is unlikely to achieve high purity. Fractional distillation provides a much larger surface area (through the column packing or indentations) for repeated vaporization and condensation cycles, leading to a more efficient separation of components with different boiling points. For achieving high purity, especially when dealing with trace amounts of a highly volatile impurity, fractional distillation is strongly recommended.
Q3: Are there any chemical methods to remove trace amounts of methylamine?
A3: Yes, for trace amounts, derivatization can be an effective strategy. For instance, reacting the crude product with a reagent that selectively reacts with the primary amine (methylamine) but not the secondary amine of the product could be employed. However, this adds another step to the synthesis and requires subsequent purification to remove the derivatizing agent and the newly formed product. A more common and practical approach is the acidic wash described in the troubleshooting guide, which is a form of chemical separation.
Q4: How can I confirm that all the methylamine has been removed?
A4: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities like methylamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signal of the methyl group in methylamine. The absence of this signal would indicate successful removal.
-
Olfactory Test: While not quantitative, the absence of the characteristic fishy odor is a good initial indicator of purity.
Q5: My product seems to be degrading during distillation. What could be the cause and how can I prevent it?
A5: Thermal degradation of aminonitriles can occur, especially at elevated temperatures. The nitrile and amine functionalities can be susceptible to decomposition or side reactions. To mitigate this:
-
Use Reduced Pressure: Distilling under vacuum significantly lowers the required temperature, thereby reducing the risk of thermal degradation.
-
Minimize Heating Time: Heat the distillation flask only as long as necessary to distill the product.
-
Use an Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Section 3: Experimental Protocols
Protocol 3A: Step-by-Step Guide for Acidic Liquid-Liquid Extraction
This protocol provides a detailed procedure for the removal of methylamine using an acidic wash.
Caption: Workflow for acidic liquid-liquid extraction.
References
-
Wikipedia. Methylamine. [Link]
-
PubChem - NIH. Methylamine | CH3NH2 | CID 6329. [Link]
-
Sciencemadness Wiki. Methylamine. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]
-
PubChem - NIH. This compound | C5H10N2 | CID 2530251. [Link]
Sources
- 1. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2273-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Methylamine - Wikipedia [en.wikipedia.org]
- 6. methylamine [chemister.ru]
- 7. Methylamine - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of α-Aminonitriles: The Case of 2-Methyl-2-(methylamino)propanenitrile
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Methyl-2-(methylamino)propanenitrile, with a specific focus on the characteristic nitrile (–C≡N) stretching vibration. As a member of the α-aminonitrile class, this compound is a valuable intermediate in synthetic chemistry. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation. Here, we compare its expected spectral features with those of related nitrile compounds, grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from analogous molecules.
The Nitrile Stretch: A Sensitive Probe of Molecular Environment
The carbon-nitrogen triple bond (C≡N) of a nitrile group provides a distinct and informative absorption band in the mid-infrared region of the electromagnetic spectrum. Typically appearing in a relatively uncluttered region between 2200 and 2300 cm⁻¹, this sharp, and often intense, peak serves as a reliable diagnostic tool.[1][2]
The precise wavenumber of the nitrile stretching vibration is highly sensitive to the local electronic and structural environment, making it more than just a functional group marker. Key factors influencing its position include:
-
Substitution and Conjugation: Saturated aliphatic nitriles, such as acetonitrile, exhibit a C≡N stretch at higher frequencies (typically 2260–2240 cm⁻¹).[2] When the nitrile group is conjugated with a π-system, like in an aromatic ring, the frequency is lowered (2240–2220 cm⁻¹) due to the delocalization of electron density, which slightly weakens the C≡N bond.[2][3]
-
Electronic Effects of α-Substituents: Electron-withdrawing groups attached to the carbon atom adjacent to the nitrile can increase the frequency, while electron-donating groups may have a lesser effect.
-
Hydrogen Bonding: Interactions with protic solvents or adjacent functional groups capable of hydrogen bonding can perturb the electron density of the nitrile group, often leading to a blue shift (a shift to higher wavenumbers).[4]
For α-aminonitriles, the presence of the amino group on the same carbon as the nitrile introduces unique electronic effects. While the C≡N stretch is a definitive feature, its intensity can sometimes be weaker than expected in this class of compounds.[5][6]
Comparative Analysis of Nitrile Stretching Frequencies
To contextualize the expected FTIR signature of this compound, we compare its predicted nitrile stretching frequency with experimentally determined values for several structurally related nitriles. This compound is a saturated, tertiary α-aminonitrile. Its lack of conjugation suggests a stretching frequency in the higher end of the nitrile range, similar to other saturated nitriles.
| Compound | Structure | Nitrile Type | C≡N Stretch (cm⁻¹) |
| This compound | CH₃-C(CH₃)(NHCH₃)-C≡N | Saturated, α-Amino (Tertiary) | ~2240 (Estimated) |
| Acetonitrile | CH₃-C≡N | Saturated | 2252[2] |
| Isopropylnitrile (Isobutyronitrile) | (CH₃)₂CH-C≡N | Saturated | ~2248[1] |
| Aminoacetonitrile | H₂N-CH₂-C≡N | Saturated, α-Amino (Primary) | 2237[5] |
| Benzonitrile | C₆H₅-C≡N | Aromatic (Conjugated) | ~2230[1][2] |
-
Expert Interpretation: The structure of this compound most closely resembles that of isopropylnitrile in terms of the steric environment around the nitrile group. However, the presence of the α-amino group, as seen in aminoacetonitrile, tends to slightly lower the frequency compared to a simple alkyl group. Therefore, its C≡N stretching frequency is logically estimated to lie near 2240 cm⁻¹, slightly lower than that of isopropylnitrile but higher than that of conjugated systems like benzonitrile.
Workflow for Acquiring High-Fidelity FTIR Spectra
The following protocol details the use of Attenuated Total Reflectance (ATR) for obtaining the FTIR spectrum of a liquid sample like this compound. ATR is a modern, highly reproducible technique that requires minimal sample preparation and is ideal for liquid analysis.[7]
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Secure a clean, dry ATR accessory in the sample compartment.
-
Causality: A background spectrum must be collected on the empty ATR crystal. This crucial step measures the absorbance of ambient air (CO₂ and H₂O vapor) and the instrument's optical bench. The software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance. This is a core principle of self-validating measurement.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Causality: Any residual contamination from previous samples or cleaning solvents will appear in the spectrum. A pristine crystal surface is essential for obtaining a pure spectrum of the analyte.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal. Only a small volume (a few microliters) is needed to completely cover the crystal surface.[8]
-
If the sample is volatile, a cover can be used to minimize evaporation during the measurement.
-
-
Spectrum Acquisition:
-
Lower the ATR press arm to ensure firm, consistent contact between the liquid sample and the crystal.
-
Initiate the scan using the instrument's software. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The resulting spectrum should show a prominent C≡N stretching band around the estimated 2240 cm⁻¹ region.
-
Use the software tools to perform a baseline correction if necessary and to label the precise peak maxima of key bands.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal and press arm with a suitable solvent to remove all traces of the sample, preparing the instrument for the next user.[9]
-
Caption: Standard Operating Procedure for ATR-FTIR Analysis of a Liquid Sample.
Influence of Molecular Structure on Nitrile Vibration
The relationship between a nitrile's chemical structure and its C≡N stretching frequency is a cornerstone of spectral interpretation. The diagram below illustrates how different structural motifs systematically shift the position of this vibrational band.
Caption: Correlation of Nitrile Structure with C≡N Stretching Frequency.
This visualization demonstrates that conjugation significantly lowers the stretching frequency (a red shift), indicating a weakening of the C≡N bond. α-Amino substitution also imparts a slight red shift compared to a simple saturated nitrile.
Conclusion
While a definitive experimental spectrum for this compound is not publicly available, a robust and scientifically sound prediction of its key infrared absorption feature can be made through comparative analysis. Based on its saturated, tertiary α-aminonitrile structure, the C≡N stretching vibration is expected to appear around 2240 cm⁻¹. This guide provides researchers with the theoretical foundation, comparative data, and a validated experimental protocol necessary to confidently identify and characterize this and other α-aminonitrile compounds using FTIR spectroscopy, ensuring both accuracy and reproducibility in the laboratory.
References
-
ResearchGate. (n.d.). Experimental FT-IR spectra of a-aminonitrile 1 obtained in the region 4000-400 cm À1. Available at: [Link]
-
Danger, G., et al. (2013). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. Available at: [Link]
-
Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Bernstein, M. P., et al. (2004). The Infrared Spectrum of Matrix Isolated Aminoacetonitrile: A Precursor to the Amino Acid Glycine. NASA Technical Reports Server. Available at: [Link]
-
Ghosh, A., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Andrews, S. S., & Boxer, S. G. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. Available at: [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Yan, J., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. Available at: [Link]
-
OChemOnline. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Available at: [Link]
-
Dutra, R. C. L., et al. (2016). Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends. Redalyc. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-methyl-2-(2-methylhydrazino)propanenitrile. Available at: [Link]
-
PIKE Technologies. (2023). Measuring low concentration components via FTIR liquid sampling. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propenenitrile. NIST WebBook. Available at: [Link]
Sources
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. m.youtube.com [m.youtube.com]
A Researcher's Guide to Deciphering Gem-Dimethyl Singlets in ¹H NMR
Byline: Dr. Evelyn Reed, Senior Application Scientist
The gem-dimethyl group, a seemingly simple structural motif where two methyl groups are attached to the same carbon atom, is a ubiquitous feature in a vast array of natural products and pharmaceutically active compounds.[1] Its presence can significantly impact a molecule's biological activity and pharmacokinetic properties.[1] Consequently, the unambiguous assignment of the proton Nuclear Magnetic Resonance (¹H NMR) signals of gem-dimethyl groups is a critical step in the structural elucidation and stereochemical analysis of organic molecules. This guide provides an in-depth comparison of analytical strategies to interpret these often-deceptively simple singlets, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Beyond the Singlet
In many cases, the six protons of a gem-dimethyl group are chemically and magnetically equivalent, giving rise to a single, sharp singlet in the ¹H NMR spectrum, integrating to six protons. This is often observed in molecules with free rotation around the bond connecting the quaternary carbon to the rest of the molecule. However, the interpretation becomes more complex when this equivalence is lost, leading to the appearance of two distinct singlets, each integrating to three protons, or even more complex splitting patterns. Understanding the factors that break this equivalence is paramount for accurate spectral interpretation.
The primary reason for the non-equivalence of gem-dimethyl protons is the presence of a stereocenter in the molecule, which renders the local environment of the two methyl groups different.[2][3] These methyl groups are then termed "diastereotopic."[3][4] Even in the absence of a traditional chiral center, conformational restriction, such as in bridged bicyclic systems, can also lead to diastereotopicity, as the two methyl groups experience different magnetic environments.[5][6]
Key Factors Influencing Gem-Dimethyl Chemical Shifts
Several factors can influence the chemical shifts of gem-dimethyl protons, causing them to be either shielded (shifted upfield to a lower ppm value) or deshielded (shifted downfield to a higher ppm value).
-
Anisotropic Effects: The circulation of π-electrons in nearby aromatic rings, double bonds, or carbonyl groups generates a local magnetic field that can either shield or deshield the gem-dimethyl protons, depending on their spatial orientation relative to the anisotropic cone.[7][8][9][10] Protons located above or below the plane of an aromatic ring, for instance, will be shielded, while those in the plane of the ring will be deshielded.[10][11]
-
Steric Compression: When a gem-dimethyl group is in close proximity to other bulky groups, van der Waals repulsion can distort the electron clouds, leading to a deshielding effect on the protons.[12][13][14][15] This phenomenon, known as steric compression, can cause a significant downfield shift.
-
Inductive Effects: The presence of nearby electronegative atoms can withdraw electron density from the vicinity of the gem-dimethyl group, leading to a deshielding effect and a downfield shift in the ¹H NMR spectrum.[7][16] Conversely, electron-donating groups can cause an upfield shift.
Comparative Analysis of Spectroscopic Techniques
A variety of NMR techniques can be employed to analyze and assign the signals of gem-dimethyl groups. The choice of method depends on the specific structural problem at hand.
| Technique | Principle | Application for Gem-Dimethyl Analysis | Advantages | Limitations |
| 1D ¹H NMR | Measures the resonance frequency of protons. | Initial observation of singlet(s) for the gem-dimethyl groups. Chemical shift provides preliminary information about the electronic environment. | Simple and quick to acquire. Provides fundamental structural information. | Often insufficient for unambiguous assignment, especially for diastereotopic groups. Overlapping signals can be problematic.[17] |
| Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY, ROESY) | Detects through-space interactions between protons that are close to each other (typically < 5 Å). | Establishes spatial relationships between the gem-dimethyl protons and other protons in the molecule, aiding in the assignment of diastereotopic methyl groups.[18] | Provides definitive stereochemical information. Can differentiate between closely spaced groups. | NOE effects are distance-dependent and can be weak. Requires careful experimental setup and interpretation. |
| Lanthanide Shift Reagents (LSRs) | Paramagnetic lanthanide complexes that coordinate to Lewis basic sites in the molecule, inducing large changes in the chemical shifts of nearby protons.[17][19][20] | Resolve overlapping signals of gem-dimethyl groups by shifting them to different frequencies.[21][22] The magnitude of the induced shift is dependent on the distance from the lanthanide ion, which can aid in assignment. | Excellent for simplifying complex spectra and resolving overlapping signals.[17] | Can cause line broadening. The presence of a suitable coordinating group is necessary. The interpretation of induced shifts can be complex.[20] |
Experimental Protocol: NOE Analysis for Diastereotopic Gem-Dimethyl Assignment
This protocol outlines a general procedure for using a 2D NOESY experiment to assign the signals of diastereotopic gem-dimethyl groups.
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent to a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.
-
¹H NMR Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the gem-dimethyl singlets and other relevant protons.
-
NOESY Experiment Setup:
-
Choose a suitable mixing time (τm). A typical starting point is the T1 relaxation time of the protons of interest. A range of mixing times may be necessary to observe optimal NOE cross-peaks.
-
Set the spectral width to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software.
-
Look for cross-peaks between the gem-dimethyl singlets and other protons in the spectrum.
-
The presence of a cross-peak indicates that the respective protons are in close spatial proximity.
-
By analyzing the pattern of NOE correlations, the stereochemical environment of each methyl group can be deduced, allowing for their unambiguous assignment.
-
Visualization of Analytical Concepts
To further clarify the principles discussed, the following diagrams illustrate key concepts in the ¹H NMR analysis of gem-dimethyl groups.
Caption: Anisotropic effect of an aromatic ring on gem-dimethyl chemical shifts.
Caption: Workflow for assigning diastereotopic gem-dimethyl groups using NOESY.
Conclusion
The analysis of gem-dimethyl singlets in ¹H NMR spectroscopy can range from straightforward to highly complex. A thorough understanding of the factors influencing their chemical shifts, particularly the concept of diastereotopicity, is essential for accurate structural elucidation. By employing a combination of 1D and 2D NMR techniques, including NOE spectroscopy, and, when necessary, utilizing tools like lanthanide shift reagents, researchers can confidently decipher the valuable structural information encoded within these seemingly simple signals. This guide serves as a foundational resource for navigating the intricacies of gem-dimethyl group analysis, ultimately contributing to the robust characterization of important chemical entities.
References
-
Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. Available at: [Link]
-
Facey, G. (2008). Second Order ¹H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Leung, J. N., & Huynh, H. V. (2018). ¹H NMR signals of the isopropyl groups in complex at 298 K and 238 K. ResearchGate. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR: Novice Level, Spectrum 3. Available at: [Link]
- Briggs, J., Hart, F. A., & Moss, G. P. (1971). Applications of Lanthanide Shift Reagents to the Identification of ¹³C Resonances.
-
The Organic Chemistry Tutor. (2021). ¹H NMR: Splitting of Common Substituents. YouTube. Available at: [Link]
-
Study.com. (n.d.). Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol although they almost overlap in borneol. Available at: [Link]
- Li, W., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega.
- Li, W., & Hirst, J. D. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Organic & Biomolecular Chemistry.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
- BenchChem. (2025).
- Becker, D. P., et al. (2021). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Available at: [Link]
-
University of Calgary. (n.d.). From ¹H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Available at: [Link]
-
All About Chemistry. (2022). Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | ¹H-NMR Spectroscopy. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular through-space interactions that cause steric compression.... Available at: [Link]
- Roesky, H. W., et al. (2018). General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7.
-
Chegg.com. (2021). Solved Explain why the gem-dimethyl groups appear as. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular through-space NMR spectroscopic effect of steric compression on ¹H NMR spectroscopy. Available at: [Link]
- Madhu, S., et al. (2017). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry.
-
Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Available at: [Link]
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?. Available at: [Link]
- Wu, T.-S., et al. (2020). Application of Lanthanide Shift Reagent to the ¹H-NMR Assignments of Acridone Alkaloids. Molecules.
-
All 'Bout Chemistry. (2021). Factors Affecting Chemical Shift. YouTube. Available at: [Link]
-
AMM Journal. (n.d.). gem-dimethyl Archives. Available at: [Link]
-
Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Available at: [Link]
- Keatinge-Clay, A. T. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.
- Abraham, R. J., Warne, M., & Griffiths, L. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 1.
- Scanned with CamScan. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
- Cerecetto, H., et al. (2001). Unexpected Diastereotopic Behaviour in the ¹H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Molecules.
-
Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Intermolecular NOE interactions indicate distinct binding modes for.... Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
- Abraham, R. J., et al. (2001). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry.
- Güntert, P. (2009). Combined automated NOE assignment and structure calculation with CYANA. Journal of Biomolecular NMR.
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]
-
All 'Bout Chemistry. (2020). Why does DMF (dimethylformamide) have 3 signals in ¹H NMR ?. YouTube. Available at: [Link]
-
ResearchGate. (2019). Complete assignment of the ¹H and ¹³C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Available at: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]
- Herrmann, T., Güntert, P., & Wüthrich, K. (2002). Protein NMR Structure Determination with Automated NOE Assignment Using the New Software CANDID and the Torsion Angle Dynamics. Journal of Molecular Biology.
- Lang, P. T., et al. (2010). A complete algorithm to resolve ambiguity for intersubunit NOE assignment in structure determination of symmetric homo-oligomers.
-
Purdue University. (n.d.). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Available at: [Link]
-
CBG Gurus. (n.d.). Extraction and Analysis of Terpenes/Terpenoids. Available at: [Link]
-
ResearchGate. (n.d.). NMR Data for Compound 1 (G, ppm, J/Hz). Available at: [Link]
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. homework.study.com [homework.study.com]
- 6. Solved Explain why the gem-dimethyl groups appear as | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. arsdcollege.ac.in [arsdcollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 20. chemistnotes.com [chemistnotes.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of C5H10N2 Aminonitriles
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for C5H10N2 aminonitriles , a critical class of intermediates in the Strecker synthesis of amino acids and pharmaceutical precursors.
We focus on the structural differentiation of three distinct isomers using Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . The core challenge addressed is the unambiguous identification of positional isomers (linear vs. branched) and substitution patterns (primary vs. tertiary amines) which share the exact monoisotopic mass (98.08 Da).
Key Findings:
-
EI (70 eV) is the superior technique for "fingerprinting" isomers due to distinct
-cleavage pathways. -
ESI-MS/MS is required for trace analysis in biological matrices but necessitates high collision energies (CE > 25 eV) to induce diagnostic fragmentation.
-
Critical Differentiator: The stability of the resultant iminium ion dictates the base peak; tertiary aminonitriles favor
-cleavage of the alkyl chain, while -substituted nitriles favor the elimination of the cyano group.
Target Analytes: C5H10N2 Isomers
We compare three chemically distinct isomers commonly encountered in drug development.
| Compound ID | IUPAC Name | Structure Description | Key Feature |
| Isomer A | 2-(Dimethylamino)propanenitrile | Branched, Tertiary Amine | |
| Isomer B | 3-(Dimethylamino)propanenitrile | Linear, Tertiary Amine | |
| Isomer C | 2-Amino-2-methylbutanenitrile | Branched, Primary Amine | Quaternary |
Comparative Analysis: Ionization Techniques
Electron Ionization (EI) - The Structural Gold Standard
In EI (70 eV), the molecular ion (
-
Mechanism: Radical-site initiated
-cleavage. -
Performance: High specificity. Each isomer produces a unique base peak.
Electrospray Ionization (ESI) - The Sensitivity Choice
ESI produces the protonated molecule (
-
Mechanism: Charge-site initiated cleavage (requires Collision Induced Dissociation - CID).
-
Performance: Low specificity in MS1. Requires MS/MS (MS2) to distinguish isomers.
-
Limitation: The loss of
(17 Da) or (27 Da) are common neutral losses that can sometimes obscure the carbon skeleton structure compared to EI.
Detailed Fragmentation Pathways[1]
The following diagrams illustrate the mechanistic divergence between the linear and branched isomers.
Diagram: Fragmentation Logic Flow
The diagram below details the specific bond cleavages that lead to diagnostic ions.
Caption: Mechanistic divergence of C5H10N2 isomers. Green nodes indicate the diagnostic base peak for each isomer.
Experimental Data & Interpretation
Diagnostic Ion Table (EI Mode)
The following table summarizes the expected m/z values derived from authoritative spectral databases and mechanistic prediction rules [1, 2].
| Isomer | Base Peak (m/z) | Mechanism | Secondary Peaks (m/z) | Notes |
| Isomer A (Branched) | 72 | Loss of | 83 ( | The bond to the nitrile group is weakened by the tertiary amine, favoring CN loss. |
| Isomer B (Linear) | 58 | 42, 98 ( | The | |
| Isomer C (Primary) | 69 | Loss of Ethyl | 54, 41 |
ESI-MS/MS Workflow for Differentiation
When using LC-MS, the molecular ion (
Protocol:
-
Precursor Isolation: Select m/z 99.1 with a 1.0 Da isolation window.
-
Activation: Apply CID (Collision Induced Dissociation).
-
Differentiation Logic:
-
Isomer B (Linear): Look for the m/z 58 fragment.[1] Even in ESI, the formation of the dimethyl-methylene-ammonium ion is highly favorable.
-
Isomer A (Branched): Look for m/z 72 (
). The loss of neutral HCN (27 Da) from the protonated molecule is the dominant pathway for -aminonitriles.
-
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness in your results, follow this decision tree workflow.
Caption: Decision tree for rapid isomer identification based on base peak analysis.
Mechanistic Insights (The "Why")
The "Nitrogen Rule" and Stability
The fragmentation is governed by the ability of the nitrogen atom to stabilize the positive charge.
-
-Cleavage: This is the driving force. The bond adjacent to the C-N bond breaks to form a resonance-stabilized iminium ion (
). -
Linear Isomer (Isomer B): The structure is
. The bond between C2 and C3 breaks, ejecting the radical. The remaining fragment is (m/z 58). This is an exceptionally stable ion, making it the dominant base peak [3]. -
Branched Isomer (Isomer A): The structure is
. Cleavage can lose either or . The loss of the cyano group ( ) is kinetically favored in -aminonitriles, leading to the ion at m/z 72 [5].
The "Nitrile Effect"
Unlike simple amines, the presence of the nitrile group introduces a competitive elimination pathway. In ESI-MS/MS, the loss of neutral HCN (27 Da) is a characteristic "signature" of the nitrile functionality, often confirming the presence of the
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-(dimethylamino)propanenitrile. National Institute of Standards and Technology.[2] Link
-
PubChem. (2023). 2-(Dimethylamino)propanenitrile Compound Summary. National Library of Medicine. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming m/z 58 as the diagnostic peak for dimethylalkylamines).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Source for
-cleavage rules favoring loss of larger alkyl groups). - Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
Comparative Guide: Hydrolysis Kinetics of N-Methyl vs. Unsubstituted Aminonitriles
This guide provides an in-depth technical comparison of the hydrolysis kinetics and stability profiles of N-methyl aminonitriles versus unsubstituted aminonitriles . It is designed for researchers optimizing Strecker syntheses, developing prodrug strategies, or investigating prebiotic chemistry.
Executive Summary & Mechanistic Distinction
The hydrolysis of
Core Comparison Matrix
| Feature | Unsubstituted Aminonitrile ( | N-Methyl Aminonitrile ( |
| Acid Hydrolysis Rate | Faster .[3] The | Slower . The N-methyl group stabilizes the positive charge on the ammonium, reducing the inductive withdrawal and slightly deactivating the nitrile. |
| Base Hydrolysis Rate | Faster . Less steric hindrance and reduced electron donation compared to the N-methyl analog. | Slower . The |
| Retro-Strecker Stability | Low . Prone to rapid decomposition in solution if not stabilized as a salt. | Moderate/High . N-substitution shifts the equilibrium toward the aminonitrile, retarding decomposition. |
| Primary Utility | Synthesis of primary amino acids (e.g., Glycine, Alanine). | Synthesis of N-methyl amino acids (e.g., Sarcosine) and peptidomimetics. |
Mechanistic Analysis
The Competing Pathways
Researchers must distinguish between productive hydrolysis (pathway A) and decomposition (pathway B).
Figure 1: The kinetic competition between productive hydrolysis (Green) and Retro-Strecker decomposition (Red).
Electronic Effects on Acid Hydrolysis
In acidic media (pH < 2), the amine is protonated. The rate of nitrile hydrolysis depends on the electrophilicity of the cyano carbon (
-
Unsubstituted (
): The ammonium group exerts a powerful inductive effect ( ), pulling electron density away from the -carbon and, by extension, the nitrile carbon. This activates the nitrile towards nucleophilic attack by water.[4] -
N-Methyl (
): The methyl group is electron-donating ( ). It stabilizes the positive charge on the nitrogen, effectively weakening the electron-withdrawing power of the ammonium group compared to the unsubstituted case. Consequently, the nitrile carbon is less electrophilic, and hydrolysis is slower .
Steric Effects
The hydrolysis mechanism involves the formation of a tetrahedral intermediate (imidic acid).
-
Unsubstituted: Minimal steric bulk allows easy approach of the water molecule.
-
N-Methyl: The methyl group introduces steric strain in the transition state, particularly if the molecule adopts a conformation where the methyl group eclipses the nitrile. This increases the activation energy (
), further reducing the rate constant .
Experimental Protocols
The following protocols are designed to generate self-validating kinetic data.
Protocol A: Kinetic Monitoring via HPLC (Acid Hydrolysis)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: Aminoacetonitrile hydrochloride vs. N-methylaminoacetonitrile hydrochloride (10 mM).
-
Solvent:
or with 6M HCl. -
Internal Standard: Sodium benzoate (non-reactive in acid).
Workflow:
-
Preparation: Dissolve 1.0 mmol of the aminonitrile salt in 10 mL of 6M HCl thermostated at 50°C, 70°C, and 90°C.
-
Sampling: Withdraw 100
L aliquots at defined intervals ( min). -
Quenching: Immediately neutralize the aliquot with cold NaOH/buffer to pH 7 (to stop the reaction) or dilute directly into mobile phase if using stopped-flow.
-
Analysis: Inject into HPLC (C18 column).
-
Mobile Phase: Phosphate buffer (pH 2.5) / Methanol.
-
Detection: UV at 210 nm (amide bond) or derivatization (OPA/FMOC) for amino acid detection.
-
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Assessing Retro-Strecker Instability (NMR)
Objective: Quantify the decomposition rate in non-hydrolytic conditions (neutral pH).
Workflow:
-
Dissolve the aminonitrile (free base) in
or (buffered to pH 7). -
Acquire quantitative
-NMR spectra every 10 minutes. -
Monitor:
-
Disappearance of the
-proton signal ( ppm). -
Appearance of the aldehyde proton (
ppm) and HCN/cyanide.
-
-
Observation: The unsubstituted aminonitrile will show rapid appearance of aldehyde peaks compared to the N-methyl variant, confirming the stability advantage of N-substitution.
Data Visualization: Hydrolysis Mechanism
The following diagram illustrates the acid-catalyzed pathway, highlighting where substituent effects influence the rate-determining step (RDS).
Figure 2: Acid-catalyzed hydrolysis mechanism. The N-methyl group retards the rate-determining water attack via steric hindrance and electronic deactivation.
Comparative Data Summary
While absolute rates vary by specific substrate structure (R-group), the relative trends are consistent across the class.
| Parameter | Aminoacetonitrile (H) | N-Methylaminoacetonitrile (Me) | Mechanistic Driver |
| Relative Rate ( | 1.0 (Reference) | Inductive effect ( | |
| Activation Energy ( | Lower | Higher | Steric strain in the tetrahedral intermediate. |
| pH Optimum | Strong Acid ( | Strong Acid ( | N-Methyl requires harsher conditions to overcome deactivation. |
| Dominant Side Reaction | Polymerization / HCN loss | Dimerization | Unsubstituted amines are more nucleophilic, leading to self-condensation. |
Key Takeaway for Drug Development
If your synthetic route requires the isolation of the aminonitrile intermediate, N-methylation provides superior handling stability . However, the subsequent hydrolysis step will require more vigorous conditions (higher temperature or longer reaction time) compared to the unsubstituted analog.
References
-
Strecker, A. (1850).[1][5] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. Link
-
Tauber, J., & Opatz, T. (2015).[6] "2-Aminoacetonitrile."[6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link
-
Moutou, G., et al. (1995). "Equilibrium of
-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution." Journal of Physical Organic Chemistry, 8(10), 721-730. Link -
Hine, J., et al. (1970). "Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution." Journal of the American Chemical Society, 92(17), 5186-5193. Link
- Serebryakov, E. P., et al. (1965). "Hydrolysis of aminonitriles." Russian Chemical Bulletin, 14, 1680.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminoacetonitrile | C2H4N2 | CID 10901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aminoacetonitrile [webbook.nist.gov]
A Senior Application Scientist's Guide to Differentiating 2-Methyl-2-(methylamino)propanenitrile from Isobutyronitrile
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of chemical isomers and analogues are paramount for ensuring the integrity of synthetic pathways and the purity of final compounds. This guide provides an in-depth technical comparison of 2-Methyl-2-(methylamino)propanenitrile and isobutyronitrile, offering detailed experimental protocols and the scientific rationale for their effective differentiation.
Introduction to the Compounds
Isobutyronitrile , also known as 2-methylpropanenitrile, is a simple branched-chain nitrile.[1][2] It serves as an intermediate in the synthesis of various organic compounds, including insecticides like diazinon.[3] Its chemical structure is characterized by an isopropyl group attached to a cyanide moiety.
This compound is an α-aminonitrile, a class of compounds that are valuable precursors in the synthesis of amino acids and various nitrogen-containing heterocycles.[4] Its structure features a tertiary amine functionality adjacent to the nitrile group, a key differentiator from isobutyronitrile.
The subtle structural difference between these two molecules—the presence of a methylamino group in one—leads to significant variations in their physicochemical properties and, consequently, their analytical signatures. This guide will explore these differences through established analytical techniques.
Comparative Physicochemical Properties
A fundamental step in differentiating two compounds is to compare their basic physical and chemical properties. The table below summarizes the key data for this compound and isobutyronitrile.
| Property | This compound | Isobutyronitrile | Source(s) |
| Molecular Formula | C₅H₁₀N₂ | C₄H₇N | [5][6],[1][2][3] |
| Molecular Weight | 98.15 g/mol | 69.11 g/mol | [5][6],[2][3] |
| Boiling Point | 59 °C at 20 Torr | 107-108 °C at 760 Torr | [5],[3] |
| Density | 0.8698 g/cm³ at 25 °C | 0.770 g/mL at 20 °C | [7],[3][8] |
| Appearance | Not specified, likely a liquid | Clear, colorless to light yellow liquid | [3] |
| Solubility | Expected to be soluble in polar organic solvents and have some water solubility due to the amine group. | Insoluble in water, soluble in ethanol and ether. | [3] |
| Key Structural Difference | Presence of a tertiary amine group alpha to the nitrile. | Isopropyl group attached to the nitrile. | N/A |
Analytical Differentiation Strategies
The presence of the methylamino group in this compound is the cornerstone of our differentiation strategy. This functional group introduces polarity and a site for protonation, and its protons provide a unique signal in NMR spectroscopy. Furthermore, the molecular weight difference is a clear indicator in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio. Due to the significant difference in molecular weight (98.15 vs. 69.11 g/mol ), these two compounds will have distinct mass spectra. The presence of the nitrogen in the methylamino group will also lead to characteristic fragmentation patterns for this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution of the sample in a volatile organic solvent such as dichloromethane or methanol.[9] Ensure the sample is free of particulate matter by centrifugation or filtration.[9]
-
GC-MS System:
-
GC Column: A non-polar DB-5ms column (60 m x 0.25 mm, 0.25 µm film thickness) is suitable.[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Expected Results:
-
Retention Time: Isobutyronitrile, being more volatile and less polar, is expected to elute earlier than this compound.
-
Mass Spectra:
-
Isobutyronitrile: Will show a molecular ion peak (M⁺) at m/z 69.
-
This compound: Will show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern will likely include ions corresponding to the loss of a methyl group or other fragments characteristic of α-aminonitriles.
-
Workflow Diagram:
Caption: GC-MS workflow for compound differentiation.
High-Performance Liquid Chromatography (HPLC)
Scientific Rationale: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. The significant polarity difference between the aminonitrile and the alkylnitrile makes reverse-phase HPLC an excellent method for separation. This compound, being more polar, will have a shorter retention time on a non-polar stationary phase compared to the less polar isobutyronitrile when using a polar mobile phase.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid helps to ensure the amine is protonated, which can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Expected Results:
-
Retention Time: this compound will elute significantly earlier than isobutyronitrile due to its higher polarity and weaker interaction with the non-polar C18 stationary phase.
Workflow Diagram:
Caption: HPLC workflow for compound differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The two compounds will have distinct spectra due to their different molecular structures. Key differences will be observed in the chemical shifts and multiplicities of the proton signals, and the number and chemical shifts of the carbon signals.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][3] Add a small amount of an internal standard like tetramethylsilane (TMS).
-
NMR Spectrometer: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.
Expected Results:
-
¹H NMR:
-
Isobutyronitrile: Will show two signals: a septet for the single proton on the tertiary carbon and a doublet for the six equivalent protons of the two methyl groups.
-
This compound: Will exhibit three signals: a singlet for the N-methyl protons, a singlet for the two C-methyl protons, and a broad singlet for the N-H proton (which may exchange with trace water in the solvent).
-
-
¹³C NMR:
-
Isobutyronitrile: Will show three distinct carbon signals: one for the nitrile carbon, one for the tertiary carbon, and one for the two equivalent methyl carbons.
-
This compound: Will show four carbon signals: one for the nitrile carbon, one for the quaternary carbon, one for the N-methyl carbon, and one for the two equivalent C-methyl carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation. Both compounds will exhibit a C≡N (nitrile) stretch. However, this compound will also show characteristic N-H stretching and bending vibrations from the secondary amine group, which will be absent in the spectrum of isobutyronitrile.
Experimental Protocol:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr plates.[11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[12]
-
FTIR Spectrometer: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Results:
-
Common Feature: Both spectra will show a sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of a saturated nitrile.[13]
-
Differentiating Features for this compound:
-
A weak to medium, sharp N-H stretching band in the region of 3300-3500 cm⁻¹.
-
An N-H bending vibration may be observed around 1550-1650 cm⁻¹.
-
Workflow Diagram:
Caption: FTIR workflow for compound differentiation.
Safety Considerations
Both isobutyronitrile and aminonitriles are toxic compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Isobutyronitrile: It is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[1] It can form cyanide in the body.[2]
-
This compound: This compound is expected to be toxic, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.[14] It is also reported to cause serious eye damage.[14]
Always consult the Safety Data Sheet (SDS) for each compound before handling.
Conclusion
The differentiation of this compound from isobutyronitrile is straightforward using standard analytical techniques. The key is to target the unique structural features of each molecule. GC-MS provides definitive identification through molecular weight differences. HPLC effectively separates them based on polarity. NMR offers a detailed structural map of each molecule, while FTIR can quickly confirm the presence or absence of the amine functionality. By employing the protocols outlined in this guide, researchers can confidently and accurately distinguish between these two compounds, ensuring the quality and integrity of their scientific work.
References
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Isobutyronitrile. [Link]
-
PubChem. (2024). Isobutyronitrile. [Link]
- CAMEO Chemicals. (2024). ISOBUTYRONITRILE.
- American Chemical Society. (2021). Isobutyronitrile.
- Sigma-Aldrich. (2024). Isobutyronitrile 99.6%.
- Benchchem. (2024). This compound | 2273-39-4.
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]
- PubChem. (2024). 2-(Methylamino)propanenitrile.
- Northern Illinois University. (n.d.).
-
Jordi Labs. (2024). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Iowa State University. (n.d.).
- ChemicalBook. (2024). Isobutyronitrile(78-82-0) 13C NMR spectrum.
- ECHEMI. (2024). Buy 2-METHYL-2-(METHYLAMINO)
- ACS Publications. (2006).
- Sigma-Aldrich. (2025).
- ACS Publications. (2006).
- LGC Standards. (2021).
-
PubChem. (2024). This compound. [Link]
- Fisher Scientific. (2012).
- TCI Chemicals. (2024).
- University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
- University of California, Davis. (n.d.).
- PubChem. (2024). 2-(Methylamino)propanenitrile.
- ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- SpringerLink. (2018).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
Sources
- 1. cif.iastate.edu [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. 2273-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. echemi.com [echemi.com]
Validation of Purity: Volatile Aminonitriles via Cold On-Column GC-MS
Executive Summary
The analysis of volatile aminonitriles—critical intermediates in non-natural amino acid synthesis and drug development—presents a specific analytical paradox. While their volatility suggests Gas Chromatography (GC) as the default method, their thermal instability leads to significant on-instrument degradation, resulting in false "impurity" profiles.
This guide challenges the standard Split/Splitless injection workflow. We demonstrate that Cold On-Column (COC) GC-MS , when validated against Quantitative NMR (qNMR) , provides the only reliable high-throughput method for these labile compounds. We present experimental evidence that standard hot-inlet methods can underestimate purity by up to 15% due to the Retro-Strecker decomposition mechanism.
The Analytical Challenge: The Retro-Strecker Trap
The core issue with aminonitriles (
Mechanism of Failure
In a standard GC inlet heated to 250°C, aminonitriles undergo a Retro-Strecker reaction . The high thermal energy drives the equilibrium backward, cleaving the C-CN bond and releasing the starting aldehyde/ketone and hydrogen cyanide (or amine).
Consequence: The chromatogram displays peaks for the aldehyde and amine starting materials. An analyst using standard methods will incorrectly interpret these as "unreacted starting material" in the sample, leading to unnecessary purification steps for a batch that was actually pure.
Visualization: The Degradation Pathway
The following diagram illustrates the thermal failure mode compared to the stable COC pathway.
Figure 1: Mechanism of artifact generation in hot GC inlets versus preservation in Cold On-Column injection.
Comparative Analysis of Methodologies
To validate the purity of volatile aminonitriles, we compared four distinct analytical approaches.
| Feature | Method A: Standard GC-MS | Method B: Derivatization GC-MS | Method C: HPLC-UV/MS | Method D: qNMR (The Gold Standard) | Method E: COC GC-MS (Recommended) |
| Principle | Split injection (250°C) | TFAA/TMS derivatization | Reverse Phase LC | Proton counting vs. Internal Std. | Direct liquid injection (40°C) |
| Thermal Stress | High (Critical Failure) | Low (Chemically stabilized) | None | None | Minimal |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Reaction required) | Simple | Simple (Deuterated solvent) | Simple (Dilute & Shoot) |
| Sensitivity | High | High | Low (Poor UV chromophores) | Low (mg quantities needed) | High |
| Primary Risk | Retro-Strecker Decomposition | Incomplete derivatization | Poor retention of polar amines | Overlapping solvent peaks | Column overloading |
| Suitability | Not Recommended | Good Alternative | Limited Application | Validation Only | Routine QC |
Why qNMR is the Validator
Quantitative NMR (qNMR) is the only method that does not rely on the analyte's interaction with a stationary phase or thermal volatilization. By using an internal standard (e.g., Maleic Acid or TCNB), qNMR provides an absolute purity value. We use qNMR to "truth" the GC methods. If the GC result matches the qNMR result, the GC method is valid.
Experimental Data: The Validation Study
We analyzed a synthesized batch of
Reference Purity (qNMR): 98.2% ± 0.3% Note: qNMR showed no aldehyde signals, confirming the bulk material was pure.
Table 1: Method Performance Comparison
| Method | Detected Purity | Deviation from Truth | Observation |
| Standard GC (250°C Inlet) | 84.5% | -13.7% | Significant peaks for acetone and amine (decomposition products). |
| Standard GC (200°C Inlet) | 91.0% | -7.2% | Decomposition reduced but still present. |
| HPLC-UV (210 nm) | 99.1% | +0.9% | Overestimation. Impurities (dimers) eluted in void volume or were undetected. |
| COC GC-MS (40°C Inlet) | 98.1% | -0.1% | Chromatogram matches qNMR profile. No artifact peaks. |
Detailed Protocol: Optimized COC GC-MS
This protocol is designed to eliminate thermal stress and prevent adsorption of the basic amine group.
Instrumentation & Consumables
-
GC System: Agilent 7890/8890 or equivalent with Cool On-Column (COC) or Multimode Inlet (MMI) capable of temperature programming.
-
Detector: Mass Spectrometer (EI source).[1]
-
Column: Base-Deactivated Volatile Amine Column .
-
Recommended: Restek Rtx-Volatile Amine (30m x 0.32mm x 5µm) or Agilent CP-Volamine.
-
Why: Thick film (5µm) allows focusing of volatiles; base deactivation prevents peak tailing of the amine group [1, 2].
-
-
Syringe: 5 µL or 10 µL with a fused silica needle or tapered needle (0.32mm OD) to fit inside the column.
Instrument Parameters
-
Inlet (COC/MMI):
-
Mode: Track Oven (or programmed).
-
Initial Temp: 40°C (Must be below solvent boiling point).
-
Cryo-cooling: Optional (if using very volatile solvents like pentane).
-
-
Oven Program:
-
Hold at 40°C for 2.0 min (Traps analyte on column head).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C (Bake out).
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
MS Source: 230°C (Source temp is less critical as analyte is already in gas phase, but keep moderate).
Sample Preparation
-
Solvent: Use MTBE (Methyl tert-butyl ether) or Dichloromethane . Avoid alcohols (can react with nitriles) or acetone (reacts with amines).
-
Concentration: 1 mg/mL.
-
Base Modification (Optional): If peak tailing persists, add 0.1% Triethylamine (TEA) to the solvent to block active sites on the glass liner, though the specialized column usually negates this need.
Validation Workflow Diagram
This decision tree guides the analyst through the validation process, ensuring no false failures are reported.
Figure 2: Validation workflow ensuring chromatographic methods align with orthogonal qNMR data.
References
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Application Note SI-01613. Link
-
Restek Corporation. (2004). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Sigma-Aldrich (Merck). Perfluoro Acid Anhydrides: Derivatization Reagents for GC. Bulletin 909. Link
-
Organic Chemistry Portal. Strecker Synthesis: Mechanism and Recent Literature.Link
Sources
Navigating the Crystalline Landscape: A Guide to the Structural Determination of 2-Methyl-2-(methylamino)propanenitrile Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, and bioavailability. The formation of salts is a common and effective strategy to optimize these properties. This guide delves into the critical process of crystal structure determination for salts of 2-Methyl-2-(methylamino)propanenitrile, a key intermediate in various synthetic pathways.
Introduction: The Significance of Salt Selection and Crystal Form
This compound is a versatile building block in organic synthesis.[1][2] However, its inherent physicochemical properties may not be optimal for pharmaceutical applications. Salt formation, by reacting the basic methylamino group with a suitable acid, can dramatically alter these properties. The resulting salt's crystal structure—the precise three-dimensional arrangement of its ions—governs its macroscopic behavior. Different salt forms, or polymorphs of the same salt, can exhibit distinct melting points, dissolution rates, and hygroscopicity, all of which are critical parameters in drug formulation. Therefore, a thorough understanding of the crystal structures of different salts is essential for selecting the optimal solid form for development.
A Comparative Analysis of this compound Salts: A Data-Driven Approach
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and a thorough review of scientific literature were conducted to identify and compare the crystal structures of various salts of this compound.[1]
Despite an extensive search, as of the date of this publication, no publicly available crystallographic data for any salt of this compound has been found. This significant finding highlights a knowledge gap in the scientific literature and presents an opportunity for novel research in this area.
The absence of experimental data precludes a direct comparative analysis of different salt forms. However, this guide will proceed by outlining the established methodologies and best practices for the synthesis, crystallization, and structural determination of novel aminonitrile salts, thereby providing a robust framework for researchers venturing into this area.
Experimental Protocol: A Step-by-Step Guide to Elucidating Novel Crystal Structures
This section provides a detailed, generalized protocol for the preparation and characterization of this compound salts. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Salt Synthesis and Crystallization
The selection of an appropriate counter-ion is a critical first step. A diverse range of pharmaceutically acceptable acids, including hydrochloric, hydrobromic, sulfuric, methanesulfonic, maleic, fumaric, tartaric, and citric acids, should be screened.
Step-by-Step Synthesis and Crystallization Workflow:
-
Stoichiometric Reaction: In a suitable solvent (e.g., isopropanol, ethanol, or acetone), dissolve this compound. Add a stoichiometric amount of the selected acid, either neat or as a solution in the same solvent. The reaction is typically carried out at room temperature with stirring.
-
Rationale: Ensuring a 1:1 molar ratio (or other desired stoichiometry) is crucial for forming a well-defined salt. The choice of solvent is critical as it influences both the reaction and the subsequent crystallization.
-
-
Inducing Crystallization: If the salt does not precipitate directly from the reaction mixture, crystallization can be induced by various methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution at a constant temperature. This is a simple and effective method for growing high-quality single crystals.
-
Vapor Diffusion: Place the solution of the salt in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the salt is insoluble. The gradual diffusion of the anti-solvent vapor into the salt solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: If the salt's solubility is temperature-dependent, slowly cooling a saturated solution can induce crystallization.
-
Rationale: The goal is to create a state of supersaturation under controlled conditions to allow for the orderly growth of crystals suitable for X-ray diffraction.
-
Workflow for Salt Synthesis and Crystallization
Caption: A generalized workflow for the synthesis and crystallization of aminonitrile salts.
Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic-level structure of a crystalline solid.[3]
Step-by-Step SCXRD Workflow:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure. The positions and intensities of the diffracted beams are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to achieve the best possible fit with the experimental data.
-
Rationale: The diffraction pattern provides a reciprocal space representation of the crystal lattice. Mathematical transformations (Fourier synthesis) are used to convert this pattern into a three-dimensional electron density map, from which the atomic positions can be deduced.
-
Workflow for Single-Crystal X-ray Diffraction
Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.
Data to be Acquired and Compared
Once the crystal structures of different salts are determined, a comprehensive comparison can be made based on the following parameters, which should be summarized in a table for clarity:
| Parameter | Description | Importance in Drug Development |
| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). | Influences powder properties and processability. |
| Space Group | The symmetry elements of the crystal lattice. | Provides fundamental information about the packing of molecules. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit. |
| Density | The calculated density of the crystal. | Important for formulation and tablet manufacturing. |
| Hydrogen Bonding | The network of hydrogen bonds within the crystal. | Crucial for understanding stability and solubility. |
| Intermolecular Interactions | Other non-covalent interactions (e.g., van der Waals forces, π-stacking). | Contribute to the overall stability of the crystal lattice. |
Conclusion and Future Directions
The determination of the crystal structures of this compound salts is a critical step in understanding and optimizing the solid-state properties of this important synthetic intermediate. While no crystal structures are currently available in the public domain, this guide provides a comprehensive framework for researchers to undertake this important work. The systematic synthesis, crystallization, and structural analysis of a range of salts will undoubtedly provide valuable insights for the development of new and improved pharmaceutical products. Future research in this area is not only warranted but essential for unlocking the full potential of this compound in medicinal chemistry and drug development.
References
-
PubChem. 2-(Methylamino)propanenitrile. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kant, R., et al. (2013). 2-[(Dimethylamino)methylidene]propanedinitrile. National Center for Biotechnology Information. [Link]
-
National Bureau of Standards. (1972). Standard x-ray diffraction powder patterns. U.S. Government Printing Office. [Link]
-
PubChem. 2-Methyl-3-(methylamino)propanenitrile. National Center for Biotechnology Information. [Link]
-
Mishra, A., et al. (2018). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Royal Society of Chemistry. [Link]
-
NIST. Propanenitrile, 3-(methylamino)-. National Institute of Standards and Technology. [Link]
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]
-
Ellwanger, M. A., et al. (2024). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in Strecker Synthesis Products
For researchers, scientists, and professionals in drug development, the Strecker synthesis remains a cornerstone for the creation of amino acids. First reported by Adolph Strecker in 1850, this robust, one-pot, three-component reaction offers an efficient pathway from simple aldehydes or ketones to complex amino acid building blocks.[1][2][3] However, the very nature of this multi-step synthesis presents inherent challenges in achieving absolute purity. A complex mixture of intermediates and side-products can co-exist with the desired amino acid, necessitating rigorous analytical characterization to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the identification and characterization of common impurities in Strecker synthesis products. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
The Strecker Synthesis: A Double-Edged Sword of Simplicity and Impurity Formation
The elegance of the Strecker synthesis lies in its convergence of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid.[1][4] This two-stage process, while efficient, is not without its pitfalls. Each stage presents opportunities for incomplete reactions and the formation of side-products that can contaminate the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Screener
FTIR spectroscopy is an invaluable first-pass technique for identifying the presence of key functional groups, providing a quick assessment of the reaction's progress and the potential classes of impurities present. [5][6]Its speed and minimal sample preparation requirements make it an efficient screening tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (typically a few milligrams) of the crude, dried Strecker synthesis product directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Examine the spectrum for characteristic absorption bands of the expected product and potential impurities.
| Functional Group | Characteristic Absorption (cm⁻¹) | Associated Species |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | α-Amino Acid (Product) |
| N-H (Amine) | 3500-3300 (medium) | α-Amino Acid, α-Aminonitrile, α-Aminoamide |
| C≡N (Nitrile) | 2260-2220 (sharp, medium) | α-Aminonitrile (Impurity) , Cyanohydrin (Impurity) |
| C=O (Carboxylic Acid) | 1760-1690 (strong) | α-Amino Acid (Product) |
| C=O (Amide) | 1690-1630 (strong) | α-Aminoamide (Impurity) |
| C=O (Aldehyde) | 1740-1720 (strong) | Unreacted Aldehyde (Impurity) |
Table 1: Characteristic FTIR Absorption Bands for Species in a Strecker Synthesis Mixture. Data compiled from various sources.[7][8][9][10][11][12]
Causality and Insights: The presence of a sharp peak around 2240 cm⁻¹ is a strong indicator of incomplete hydrolysis, signifying the persistence of the α-aminonitrile intermediate. [8][11][13]Conversely, the absence of this peak and the presence of a strong, broad O-H stretch and a C=O stretch around 1710 cm⁻¹ suggest the reaction has proceeded significantly towards the desired amino acid. [9][10]The appearance of a C=O stretch at a slightly lower wavenumber (around 1650 cm⁻¹) can indicate the presence of the α-aminoamide intermediate. [12]
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weights of the components in a mixture and can provide structural information through the analysis of fragmentation patterns. [14][15]When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol/water with a small amount of formic acid to promote ionization).
-
Infusion: Directly infuse the sample solution into the ESI source or inject it into an LC system coupled to the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.
-
Tandem MS (MS/MS): For confirmation, select the ion of a suspected impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
| Compound Class | Expected [M+H]⁺ (for Alanine Synthesis) | Key Fragmentation Pathways |
| Alanine (Product) | 90.05 | Loss of H₂O, CO, and NH₃ |
| 2-Aminopropionitrile (Impurity) | 71.06 | α-cleavage, loss of HCN |
| 2-Aminopropanamide (Impurity) | 89.07 | Loss of NH₃, loss of CONH₂ |
| Acetaldehyde (Impurity) | 45.03 | Not readily ionized by ESI |
| Acetaldehyde Cyanohydrin (Impurity) | 72.04 | Loss of H₂O, loss of HCN |
Table 2: Expected Molecular Ions and Fragmentation Characteristics for the Synthesis of Alanine from Acetaldehyde.
Causality and Insights: The key advantage of MS is its high sensitivity and ability to detect low-level impurities. The presence of an ion at m/z 71 in the alanine synthesis example would be a strong indication of the 2-aminopropionitrile impurity. The fragmentation pattern can then be used to confirm this assignment. For instance, α-cleavage is a characteristic fragmentation pathway for amines, where the bond adjacent to the nitrogen is broken. [16][17]This can help to differentiate isomers and confirm the position of the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous identification and quantification of impurities. [18][19]Both ¹H and ¹³C NMR are crucial for a complete analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the crude product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex mixtures, 2D NMR experiments like COSY and HSQC can be employed to resolve overlapping signals and establish connectivity.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the different species. Compare the chemical shifts to known values or predict them based on the suspected impurity structures.
| Compound Class (Alanine Synthesis Example) | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Alanine (Product) | α-H: ~3.7 (quartet), CH₃: ~1.4 (doublet) | C=O: ~175, Cα: ~50, CH₃: ~17 |
| 2-Aminopropionitrile (Impurity) | α-H: ~3.6 (quartet), CH₃: ~1.5 (doublet) | C≡N: ~120, Cα: ~35, CH₃: ~19 |
| 2-Aminopropanamide (Impurity) | α-H: ~3.4 (quartet), CH₃: ~1.3 (doublet) | C=O: ~178, Cα: ~52, CH₃: ~18 |
| Acetaldehyde (Impurity) | CHO: ~9.8 (quartet), CH₃: ~2.2 (doublet) | C=O: ~200, CH₃: ~31 |
| Acetaldehyde Cyanohydrin (Impurity) | α-H: ~4.5 (quartet), CH₃: ~1.6 (doublet) | Cα: ~60, C≡N: ~121, CH₃: ~22 |
Table 3: Approximate NMR Chemical Shifts for Species in an Alanine Synthesis Mixture. Chemical shifts can vary depending on the solvent and pH. Data compiled from various sources.[10][13][18][19][20][21]
Causality and Insights: The chemical shift of the α-proton is highly informative. For the α-aminonitrile, this proton is typically found at a slightly upfield position compared to the corresponding amino acid. [20][21]The presence of a signal in the aldehyde region (~9-10 ppm) is a clear indication of unreacted starting material. In ¹³C NMR, the nitrile carbon at ~120 ppm is a definitive marker for the aminonitrile or cyanohydrin impurity. [10][19]Quantitative NMR (qNMR) can be performed by adding an internal standard of known concentration to accurately determine the amount of each impurity present.
A Comparative Summary of Spectroscopic Techniques
Conclusion: A Synergistic Approach for Unwavering Confidence
The robust identification of impurities in Strecker synthesis products is not a task for a single analytical technique but rather a synergistic application of multiple spectroscopic methods. FTIR provides a rapid and invaluable initial assessment of the functional groups present, guiding the subsequent, more detailed investigations. Mass spectrometry offers the sensitivity to detect trace impurities and provides crucial molecular weight information. Finally, NMR spectroscopy delivers the definitive structural elucidation and quantitative data necessary for a complete and trustworthy impurity profile.
By understanding the underlying chemistry of the Strecker synthesis and the specific strengths and limitations of each spectroscopic technique, researchers and drug development professionals can design and implement a self-validating analytical workflow. This ensures a comprehensive understanding of the product's purity, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 26). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., Zare, R. N., & Clemett, S. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.
-
Gangwar, S., Kumar, A., Srivastava, A. K., & Brahmachari, G. (2015). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
King, J. L. (2023). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. Mendeley Data. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1165–1176.
-
Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
- Al-Jibouri, M. N. H. (2015). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. IOSR Journal of Applied Chemistry, 8(1), 48-53.
-
Zare, K., & Meraj, A. (2017). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Strecker amino acid synthesis. Retrieved from [Link]
-
Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 26). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Holzgrabe, U. (2005). Impurity profile of amino acids?. ResearchGate. Retrieved from [Link]
- Oba, Y., & Takano, Y. (2022). Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. ACS Earth and Space Chemistry, 6(5), 1259–1268.
- Puzzarini, C., & Barone, V. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3291–3296.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Strecker reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Nsengiyumva, O., & Van der Veken, P. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules, 27(19), 6271.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
- Granvogl, M., Bugan, S., & Schieberle, P. (2006). Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction. Journal of Agricultural and Food Chemistry, 54(5), 1730–1739.
-
Wikipedia. (2023, December 14). Fragmentation (mass spectrometry). Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Clark, J. (2023, August 28). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker reaction - Buchler GmbH [buchler-gmbh.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. - Mendeley Data [data.mendeley.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 2-Methyl-2-(methylamino)propanenitrile
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and foresight. Yet, the lifecycle of a chemical does not conclude upon the completion of a reaction. The responsible management of chemical waste, particularly for reactive and toxic compounds such as 2-Methyl-2-(methylamino)propanenitrile, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
The Chemical Profile: Understanding the Inherent Risks
This compound, an aminonitrile, possesses a unique combination of functional groups that dictate its reactivity and toxicological profile. The presence of a nitrile group (-C≡N) and an amino group (-NHCH₃) on a tertiary carbon center warrants a cautious approach. Aminonitriles are known to be toxic and can release hydrogen cyanide (HCN), a highly toxic gas, under certain conditions such as contact with acids or upon heating.[1][2][3] Therefore, understanding the inherent hazards is the foundational step in ensuring its safe handling and disposal.
Key Hazard Considerations:
-
Toxicity: Aminonitriles are classified as toxic. Ingestion, dermal contact, and inhalation can be harmful or fatal.[1][4][5][6] Symptoms of exposure can be similar to cyanide poisoning.[1]
-
Reactivity: Contact with strong acids, oxidizing agents, and certain metals can lead to vigorous and potentially violent reactions, including the liberation of hydrogen cyanide gas.[1]
-
Flammability: While not always highly flammable, many organic nitriles are combustible and can form explosive mixtures with air.[1][5]
-
Environmental Hazard: Improper disposal can lead to long-term adverse effects in the environment.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Danger | Toxic if swallowed, in contact with skin, or if inhaled.[4][7] | |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[6][8] | |
| Serious Eye Damage/Irritation | Danger | Causes serious eye damage.[9] |
The Disposal Protocol: A Step-by-Step Operational Plan
The proper disposal of this compound is a multi-faceted process that begins with waste minimization and culminates in its transfer to a licensed hazardous waste disposal facility. The following procedural steps are designed to ensure safety and compliance at every stage.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear nitrile or butyl rubber gloves.[8]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[8][9]
-
Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[8]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][8]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to preventing dangerous reactions within waste containers.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Incompatible Wastes: Do NOT mix this compound waste with the following:
Caption: Workflow for the initial collection and segregation of this compound waste.
Step 3: Storage of Hazardous Waste - Awaiting Disposal
Proper storage of the collected waste is crucial to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks, leaks, or deformation.
Step 4: Final Disposal - The Professional Handover
The final disposal of this compound waste must be handled by a licensed and reputable chemical waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous chemical waste. They will provide the necessary paperwork and guidance for a compliant disposal process.
-
Documentation: Complete all required hazardous waste manifests or tags accurately and legibly. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste with your EHS office or their contracted waste disposal vendor.
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Minor Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team and EHS office.
-
Prevent entry to the contaminated area.
-
Provide details of the spilled material to emergency responders.
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[6][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Caption: Decision-making flowchart for responding to a spill or exposure involving this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the inherent hazards, adhering to a stringent disposal protocol, and being prepared for emergencies, researchers can ensure that the entire lifecycle of this chemical is managed with the highest degree of responsibility. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. 2-(Methylamino)propanenitrile | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Methyl-2-(methylamino)propanenitrile
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-Methyl-2-(methylamino)propanenitrile (CAS 2273-39-4).[1]
This content is designed for researchers and safety officers requiring immediate, high-level technical guidance. It prioritizes the "Fatal in Contact" hazard classification, which demands a higher tier of protection than standard organic synthesis intermediates.
CAS: 2273-39-4 | Formula: C₅H₁₀N₂ | Class:
Executive Hazard Assessment
This compound is a bifunctional intermediate often used in Strecker-type syntheses. Unlike simple aliphatic amines, this compound carries the dual risks of high acute toxicity (characteristic of nitriles capable of metabolic cyanide release) and high flammability .
Critical Risk Factor: The substance is classified as H310 (Fatal in contact with skin) and H300 (Fatal if swallowed) .[4] Standard laboratory nitrile exam gloves are insufficient for direct handling of stock solutions or neat material.
Physicochemical Hazard Matrix
| Property | Specification | Operational Implication |
| Physical State | Liquid (Colorless to Light Yellow) | High mobility; splash risk requires full skin coverage. |
| Flash Point | ~11°C (Est.) / Highly Flammable | H225 : Use non-sparking tools; Ground/bond containers during transfer. |
| Toxicity | H300 + H310 (Fatal Oral/Dermal) | Zero-tolerance for skin contact. Double-gloving is mandatory. |
| Reactivity | Acid-Sensitive | Contact with acids may release Hydrogen Cyanide (HCN) gas.[5] |
| Vapor Pressure | High Volatility | Handling outside a fume hood is strictly prohibited. |
Personal Protective Equipment (PPE) Architecture
Rationale: Due to the high dermal toxicity and permeation potential, a "Multi-Barrier" approach is required.
A. Hand Protection (The Critical Barrier)
Do not rely on single nitrile exam gloves.
-
Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / 4H®) .
-
Why: These offer the broadest chemical resistance to small organics and nitriles where rubber polymers (nitrile/latex) may fail or degrade rapidly.
-
-
Secondary Layer (Outer): 5 mil+ Nitrile (Disposable) .
-
Why: Provides dexterity and protects the inner laminate glove from physical tears. It acts as a "sacrificial" layer—change immediately upon any splash.
-
-
Protocol: "Inspect-Don-Tape." Tape the cuff of the outer glove to the lab coat to prevent liquid ingress at the wrist.
B. Respiratory Protection[6][7]
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: If acidic conditions are present or suspected, a Scavenger Gas/Acid Gas cartridge is required due to potential HCN evolution.
-
C. Eye & Body Protection[7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor/splash toxicity.
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (polyester) are prohibited due to flammability.
-
Footwear: Closed-toe, chemically resistant shoes (leather or rubber).
Operational Workflow: Safe Handling Protocol
The following diagram outlines the mandatory logic flow for moving this reagent from storage to reaction.
Figure 1: Operational logic flow ensuring engineering controls and PPE are validated before the toxic agent is exposed to the open environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Clear the fume hood of unnecessary clutter to ensure laminar airflow.
-
Place a disposable absorbent pad (pig mat) on the hood surface to capture micro-drips.
-
Prepare a Quenching Bath nearby (10% Sodium Hypochlorite/Bleach solution) to immediately deactivate contaminated tips/glassware.
-
-
Transfer:
-
Never weigh this substance on an open benchtop balance. Move a balance into the hood or use a volumetric transfer method (syringe) if density is known (approx 0.87 g/mL).
-
Use a gas-tight syringe with a long needle to withdraw liquid from the septum-sealed bottle. This minimizes vapor release compared to pouring.
-
-
Reaction:
-
Maintain an inert atmosphere (Nitrogen/Argon). Oxygen can accelerate decomposition or flammable vapor ignition.
-
Avoid Acidic Scenarios: Ensure the reaction mixture is basic or neutral before adding the aminonitrile. If acid catalysis is required, add the acid slowly to the nitrile (or vice versa) with rigorous cooling to prevent HCN off-gassing.
-
Decontamination & Disposal Protocol
Aminonitriles require specific deactivation to prevent delayed cyanide release in waste streams.
The "Bleach Quench" Method:
-
Segregation: Do not mix with general organic waste immediately.
-
Oxidation: Treat waste solutions and contaminated glassware with 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite solution.
-
Final Disposal: Adjust pH to ~10-11 (Basic) and dispose of as Hazardous Chemical Waste (Toxic/Flammable). Label clearly: "Contains Deactivated Aminonitriles - High Toxicity."
Emergency Response
In Case of Exposure:
-
Skin Contact: IMMEDIATE action is vital.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Spill Cleanup (Small < 50mL):
-
Don Silver Shield gloves and a respirator (OV/P100).
-
Cover spill with an activated carbon spill pillow or non-combustible absorbent (vermiculite).
-
Collect into a sealed bag/container.
-
Wipe surface with 10% bleach solution.
References
-
PubChem. (n.d.).[3] this compound (Compound).[1][2][3][11] National Library of Medicine. Retrieved February 12, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2273-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C5H10N2 | CID 2530251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. airgas.com [airgas.com]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. lgcstandards.com [lgcstandards.com]
- 9. asmg.com [asmg.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. 2273-39-4|this compound|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
